Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-cyanophenyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGYDVUKPGRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742908 | |
| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-59-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-cyano-3-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-(4-cyanophenyl)-2-fluorobenzoate chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Introduction
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, substituted with electron-withdrawing groups—a nitrile (cyano) and a fluorine atom—along with a methyl ester, imparts a unique combination of reactivity, metabolic stability, and binding potential. This makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors and advanced organic materials. The strategic placement of the fluorine atom and the cyano group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a subject of considerable interest for drug development professionals.[1]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for researchers and scientists.
Molecular Identity and Structure
The structural identity of a molecule is fundamental to understanding its behavior. This compound is characterized by a biphenyl core where one phenyl ring is substituted with a methyl ester and a fluorine atom, and the second is substituted with a cyano group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.25 g/mol |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F |
Structural Diagram
Caption: 2D structure of this compound.
The molecule's electronic profile is heavily influenced by the ortho-fluorine and para-cyano substituents. The fluorine atom acts as a weak deactivator via induction but a weak activator via resonance on the benzoate ring. The para-cyano group on the second ring is a strong electron-withdrawing group, which can serve as a hydrogen bond acceptor, a critical interaction in many biological systems.[2]
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, its properties can be reliably estimated based on its structural analogues, such as methyl 4-cyanobenzoate and methyl 4-fluorobenzoate.[3][4]
| Property | Estimated Value / Description | Rationale / Analog Comparison |
| Physical State | White to off-white solid | Biphenyl systems with similar molecular weights are typically solids at room temperature. |
| Melting Point | > 100 °C | Higher than analogues like Methyl 4-cyanobenzoate (66-68 °C) due to increased molecular weight and potentially stronger intermolecular forces from the biphenyl system. |
| Boiling Point | > 300 °C | Significantly higher than analogues due to increased mass and polarity. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | The polar ester and nitrile groups are offset by the large, nonpolar aromatic core. |
| LogP | ~3.5 - 4.5 | The addition of the cyanophenyl group increases lipophilicity compared to simpler benzoate esters. |
Spectroscopic and Analytical Characterization
For a researcher synthesizing or verifying this compound, the following spectroscopic signatures would be expected:
-
¹H NMR Spectroscopy: The spectrum would be complex in the aromatic region (approx. 7.5-8.2 ppm). The protons on the fluorinated ring would exhibit coupling to the adjacent fluorine atom (³JHF, ⁴JHF). The methyl ester protons would appear as a sharp singlet around 3.9 ppm.[5][6]
-
¹³C NMR Spectroscopy: Key signals would include the nitrile carbon (~118 ppm), the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and multiple aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).[3]
-
Infrared (IR) Spectroscopy:
-
C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹.
-
C-F stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 255. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Synthesis and Reactivity
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.[8][9]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis involves coupling a boronic acid (or boronate ester) derivative with an aryl halide.
Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.
Exemplary Experimental Protocol
Causality: This protocol is designed for robustness. The choice of a palladium catalyst is central to activating the aryl halide. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7] A mixed solvent system (e.g., toluene and water) is often used to dissolve both the organic reactants and the inorganic base.
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and the base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Reactivity Profile
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (4-(4-cyanophenyl)-2-fluorobenzoic acid) under basic (e.g., LiOH, NaOH) or acidic conditions. This is a common subsequent step for preparing active pharmaceutical ingredients.
-
Nitrile Group Transformations: The cyano group is versatile and can be hydrolyzed to a carboxylic acid under harsh conditions or reduced to an aminomethyl group.
-
Aromatic Substitution: The electron-deficient nature of the rings makes them less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution, especially at positions activated by the fluoro and cyano groups.
Applications in Research and Development
The true value of this compound lies in its role as a sophisticated building block. The constituent moieties are frequently found in molecules with significant biological activity.
-
Drug Discovery: This intermediate is a precursor for synthesizing inhibitors of various enzymes. The 4-cyanophenyl motif is known to interact favorably with active sites, often acting as a hydrogen bond acceptor.[2] It is a common feature in inhibitors for targets like aromatase and steroid sulfatase, which are relevant in oncology.[2] Molecules containing fluorinated biphenyl cores are explored for treating a range of diseases, from cancer to neurodegenerative disorders.[10][11][12]
-
Metabolic Stability: The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation.[13] This can improve the pharmacokinetic profile of a drug candidate, leading to a longer half-life and better oral bioavailability.
-
Materials Science: Biphenyl structures form the basis of many liquid crystals and organic light-emitting diodes (OLEDs). The polarity and rigidity imparted by the cyano and fluoro groups can be exploited to fine-tune the electronic and physical properties of such materials.
Safety and Handling
While specific toxicity data for this compound is not available, a hazard assessment can be made based on its structural components. Analogues such as Methyl 4-cyanobenzoate and other halogenated esters are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][14]
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Harmful)
-
Skin Irritation
-
Serious Eye Irritation
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)
-
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
References
-
Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ACS Medicinal Chemistry Letters, 2(11), 829–833. [Link]
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021).
-
Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. (2014).
-
The Royal Society of Chemistry. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
-
Al-Blewi, F. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 1-11. [Link]
-
Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(35), 20836-20845. [Link]
-
Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
-
Sánchez-García, M. A., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1255. [Link]
-
Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Current Organic Synthesis, 19(6), 698-707. [Link]
-
Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
Ali, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]
-
PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]
- 6. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
- 11. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS Number: 1365272-67-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Intermediate
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, a molecule with the CAS number 1365272-67-8, represents a critical building block in the landscape of modern medicinal chemistry. Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a fluorine atom, and a cyanophenyl group, makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the synthetic methodology for this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation. The strategic placement of its functional groups allows for diverse downstream chemical modifications, making it a key component in the development of targeted therapies, including those for oncology and neurodegenerative diseases.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The most efficient and widely employed method for the synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields in the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In this specific synthesis, the key bond formation occurs between a substituted fluorobenzoate and a cyanophenylboronic acid derivative.
The choice of the Suzuki-Miyaura coupling is a testament to its reliability and versatility in constructing biaryl systems, which are prevalent motifs in many biologically active molecules. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following protocol is a representative synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate, adapted from established procedures in the field.
Starting Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Role |
| Methyl 4-bromo-2-fluorobenzoate | 179554-52-6 | C₈H₆BrFO₂ | Aryl halide substrate |
| (3-Cyanophenyl)boronic acid | 150255-96-2 | C₇H₆BNO₂ | Organoboron substrate |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | Base |
| Toluene | 108-88-3 | C₇H₈ | Solvent |
| Water (H₂O) | 7732-18-5 | H₂O | Co-solvent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |
| Brine | 7647-14-5 | NaCl (aq) | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-bromo-2-fluorobenzoate (1.0 equivalent), (3-cyanophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The use of a biphasic solvent system is common in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture. The bright yellow color of the catalyst should be noted.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford methyl 4-(3-cyanophenyl)-2-fluorobenzoate as a white to off-white solid.
Diagram of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate.
Expertise and Mechanistic Insights: The "Why" Behind the "How"
As a Senior Application Scientist, it is crucial to understand not just the procedural steps, but the underlying principles that ensure a successful and reproducible synthesis.
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings. Its four triphenylphosphine ligands provide a stable electron-rich environment for the palladium center, facilitating the key steps of oxidative addition and reductive elimination.
-
The Role of the Base: The base is a critical component of the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center. Sodium carbonate is a cost-effective and moderately strong base that is well-suited for this transformation.
-
Solvent System: The biphasic toluene/water system is advantageous as it allows for the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics at the interface of the two phases.
-
Inert Atmosphere: The palladium(0) catalyst is susceptible to oxidation to an inactive palladium(II) species in the presence of oxygen. Maintaining an inert atmosphere throughout the reaction is therefore paramount to prevent catalyst degradation and ensure a high yield of the desired product.
Trustworthiness and Self-Validation: Ensuring Purity and Identity
The integrity of any chemical synthesis lies in the rigorous characterization of the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized methyl 4-(3-cyanophenyl)-2-fluorobenzoate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the resonances in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.
Conclusion: A Gateway to Innovation
The synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate via the Suzuki-Miyaura cross-coupling reaction is a prime example of a robust and efficient chemical transformation that provides access to a key intermediate for drug discovery. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and rigorous analytical characterization are the cornerstones of a successful synthesis. This guide serves as a comprehensive resource for researchers and scientists, empowering them to confidently produce this valuable compound and unlock its potential in the development of next-generation therapeutics.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a year in review. Org. Biomol. Chem., 2021 , 19, 1534-1553. [Link]
- WO 2012061093 A1, Preparation of pyrimidine derivatives as IRAK4 inhibitors, their compositions and use for the treatment of inflamm
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544-4568. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]
Spectroscopic Characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: A Technical Guide
Introduction
Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a biaryl compound featuring a fluorinated benzoic acid ester and a cyanophenyl moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals.
It is important to note that while this guide provides a detailed analysis, the spectroscopic data presented herein is predictive , based on the analysis of structurally similar compounds, due to the current lack of publicly available, experimentally verified spectra for this compound (CAS 1365272-59-8). The interpretations are grounded in established principles of spectroscopic analysis and data from analogous structures to ensure the highest possible accuracy.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that dictate its spectroscopic signature: a methyl ester, a fluoro-substituted aromatic ring, a biphenyl linkage, and a nitrile group. Understanding the electronic environment of each component is crucial for interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, ester, and cyano groups, as well as the anisotropic effects of the aromatic rings.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.0 - 8.2 | Doublet | 2H | H-2', H-6' | Protons on the cyanophenyl ring, deshielded by the cyano group. |
| ~7.7 - 7.9 | Doublet | 2H | H-3', H-5' | Protons on the cyanophenyl ring, coupled to H-2' and H-6'. |
| ~7.5 - 7.7 | Multiplet | 2H | H-3, H-5 | Protons on the fluorinated ring, influenced by the fluorine and the biphenyl linkage. |
| ~7.2 - 7.4 | Triplet | 1H | H-6 | Proton ortho to the fluorine, showing coupling to both fluorine and the adjacent proton. |
| ~3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons. |
Causality in Proton Chemical Shifts:
-
The protons on the cyanophenyl ring (H-2', H-6', H-3', H-5') are expected to be downfield due to the strong electron-withdrawing nature of the nitrile group.
-
The fluorine atom on the other ring will cause a downfield shift for the adjacent protons (H-3 and H-6), with the effect being more pronounced for the ortho proton.
-
The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (F, O, N) and the resonance effects within the aromatic system.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~165 | C=O | Carbonyl carbon of the ester group. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| ~145 | C-4' | Quaternary carbon of the cyanophenyl ring attached to the other ring. |
| ~138 | C-1' | Quaternary carbon of the cyanophenyl ring. |
| ~132 | C-3', C-5' | Carbons on the cyanophenyl ring. |
| ~131 | C-6 | Carbon on the fluorinated ring. |
| ~129 | C-2', C-6' | Carbons on the cyanophenyl ring. |
| ~125 | C-4 | Quaternary carbon on the fluorinated ring. |
| ~124 | C-5 | Carbon on the fluorinated ring. |
| ~118 | -C≡N | Nitrile carbon. |
| ~116 (d, ²JCF ≈ 22 Hz) | C-1 | Quaternary carbon of the fluorinated ring, showing a two-bond coupling to fluorine. |
| ~115 (d, ²JCF ≈ 25 Hz) | C-3 | Carbon on the fluorinated ring, showing a two-bond coupling to fluorine. |
| ~52 | -OCH₃ | Methyl ester carbon. |
Expertise in ¹³C NMR Interpretation:
-
The carbon attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its position.
-
Other carbons in the fluorinated ring will show smaller, two- and three-bond couplings to the fluorine atom.
-
The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. Its chemical shift will be indicative of its electronic environment.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| ~ -110 to -120 | Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring. The multiplicity will arise from coupling to the ortho and meta protons. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition ensures reproducibility and accuracy.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the probe for the specific sample.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover the expected range for aromatic fluorine compounds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the TMS signal (for ¹H and ¹³C) or an appropriate fluorine standard.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale for Prediction |
| 255.07 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₀FNO₂. |
| 224.06 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 196.07 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 179.07 | [C₁₃H₉N]⁺ | Fragment corresponding to the 4-biphenylcarbonitrile cation. |
| 152.04 | [C₁₂H₈]⁺ | Biphenylene fragment. |
| 102.02 | [C₇H₄N]⁺ | Cyanophenyl fragment. |
Trustworthiness in Fragmentation Analysis:
-
The molecular ion peak at m/z 255.07 would be a key indicator of the compound's identity.
-
The loss of the methoxy and carbomethoxy groups are characteristic fragmentation pathways for methyl esters.
-
The presence of fragments corresponding to the biphenylcarbonitrile and cyanophenyl moieties would provide strong evidence for the overall structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization:
-
Use a standard ionization technique like Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |
| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring. |
| ~2950 | C-H stretch (aliphatic) | C-H stretching of the methyl group. |
| ~2230 | C≡N stretch | Strong and sharp absorption characteristic of a nitrile group. |
| ~1725 | C=O stretch | Strong absorption for the carbonyl group of the ester. |
| ~1600, ~1500 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the aromatic rings. |
| ~1250 | C-O stretch (ester) | Asymmetric C-O stretching of the ester. |
| ~1100 | C-F stretch | Characteristic absorption for an aryl-fluoride bond. |
| ~840 | C-H out-of-plane bend | Bending vibration indicative of 1,4-disubstitution on the cyanophenyl ring. |
Authoritative Grounding in IR Interpretation:
-
The sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group[1].
-
The strong carbonyl absorption around 1725 cm⁻¹ confirms the presence of the ester.
-
The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings[2].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample in an FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or KBr pellet to subtract from the sample spectrum.
-
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.
Caption: Molecular structure highlighting the key moieties.
Caption: Workflow for spectroscopic structure elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy features. The provided protocols offer a framework for the reliable acquisition of experimental data. It is anticipated that this guide will serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The acquisition and publication of experimental data for this specific molecule are encouraged to validate and refine the predictions made herein.
References
-
National Institute of Standards and Technology. Methyl 4-cyanobenzoate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link][1][3]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
PubChem. 4-Biphenylcarbonitrile. National Center for Biotechnology Information. [Link][4]
Sources
The Strategic Utility of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: A Technical Guide for Advanced Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis, the demand for versatile, highly functionalized building blocks is incessant. These scaffolds are the linchpins in constructing complex molecular architectures, particularly within medicinal chemistry and materials science. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate emerges as a preeminent example of such a building block. Its structure is a carefully orchestrated assembly of functionalities: a rigid biphenyl core, an ortho-fluorine atom prime for substitution, a strategically placed cyano group for diverse chemical transformations, and a methyl ester handle for further derivatization. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.
Molecular Profile and Strategic Synthesis
The intrinsic value of this compound lies in its distinct functional domains, each offering a specific vector for molecular elaboration. The biphenyl moiety provides a structurally rigid and well-defined three-dimensional framework. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the electronegativity of the fluorine atom, significantly influences the molecule's electronic properties and reactivity.[1]
The most reliable and scalable synthesis of this building block is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a robust and high-yielding pathway to construct the central C-C bond of the biphenyl system.[2][3]
Workflow for Suzuki-Miyaura Synthesis
Sources
"discovery and characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Introduction
This compound is a biaryl compound featuring a fluorinated benzene ring linked to a cyanophenyl moiety, with a methyl ester functional group. Its molecular structure, incorporating a nitrile, an ester, and a C-F bond, makes it a valuable building block and intermediate in various fields of chemical research. Molecules with these structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced polymers and specialty chemicals.[1][2] The fluorinated aromatic core, in particular, is a common feature in pharmaceuticals, often enhancing metabolic stability and binding affinity.
This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines a complete workflow for its characterization using modern spectroscopic techniques, and discusses its potential applications. The methodologies are presented with an emphasis on the underlying scientific principles to provide not just a procedure, but a framework for understanding and adapting these techniques.
Synthesis via Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the two aromatic rings is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of commercially available and relatively low-toxicity organoboron reagents.[4][5]
The chosen synthetic strategy involves the coupling of an aryl halide, Methyl 4-bromo-2-fluorobenzoate , with an arylboronic acid, (4-cyanophenyl)boronic acid .
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Causality of Experimental Choices
-
Catalyst System: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen as the catalyst precursor. The Pd(0) species is the active catalyst that initiates the catalytic cycle.[6] The triphenylphosphine ligands stabilize the palladium center and influence the reaction's efficiency. Alternatively, a catalyst system can be generated in situ from a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.[7]
-
Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[4][8] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.
-
Solvent System: A biphasic solvent system, typically consisting of an organic solvent like toluene or dioxane and water, is employed. This system effectively dissolves both the organic substrates and the inorganic base, allowing them to interact at the interface. The use of water is also environmentally advantageous.[5]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 65-90 °C are common for these types of couplings.[4]
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 4-bromo-2-fluorobenzoate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (the boronate formed from (4-cyanophenyl)boronic acid and base) transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Base Addition: Add toluene (5 mL per mmol of aryl bromide) and a 2M aqueous solution of K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[3]
Structural Characterization and Analysis
Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. DFT calculations are often used to predict chemical shifts for biaryl compounds, providing a high level of accuracy when compared to experimental data.[9][10][11]
¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl ester protons.
-
Aromatic Region (approx. 7.5 - 8.2 ppm): The spectrum will be complex due to the presence of seven protons on two different, electronically coupled rings. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus. Protons ortho to the fluorine atom will exhibit larger coupling constants (J-F). The two doublets for the symmetrically substituted cyanophenyl ring are expected to be sharp.
-
Methyl Protons (approx. 3.9 ppm): A sharp singlet integrating to three protons will be observed for the methyl group of the ester (-OCH₃).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.
-
Carbonyl Carbon (approx. 164-166 ppm): The ester carbonyl carbon will appear as a downfield singlet.
-
Aromatic Carbons (approx. 110-145 ppm): A series of signals corresponding to the 12 aromatic carbons will be visible. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
-
Nitrile Carbon (approx. 118-120 ppm): The carbon of the cyano group (C≡N) will appear as a relatively weak signal in the aromatic region.
-
Methyl Carbon (approx. 52-53 ppm): The methyl ester carbon (-OCH₃) will appear as a singlet in the upfield region.
| Data Summary: Predicted NMR Shifts | |
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |
| ¹H NMR | ~ 8.2 - 7.5 (m, 7H, Ar-H), ~ 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR | ~ 165 (C=O), ~ 145-110 (Ar-C), ~ 119 (C≡N), ~ 53 (-OCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[12]
-
C=O Stretch: A very strong absorption band characteristic of an aromatic ester will be present between 1715-1730 cm⁻¹.[13][14]
-
C-O Stretches: Two distinct, strong bands will appear in the 1300-1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C asymmetric and symmetric stretching of the ester group.[13]
-
Aromatic C=C Stretches: Medium to weak absorptions will be observed around 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-F Stretch: A strong band for the carbon-fluorine bond will appear in the region of 1250-1100 cm⁻¹.
| Data Summary: Key FTIR Absorption Bands | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | 2220 - 2240 (Sharp, Strong) |
| Ester Carbonyl (C=O) | 1715 - 1730 (Very Strong) |
| Ester (C-O) | 1300 - 1250 and 1130-1100 (Strong) |
| Aromatic (C=C) | ~1600, ~1500 (Medium) |
| Aryl-Fluorine (C-F) | 1250 - 1100 (Strong) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[15][16]
-
Molecular Ion Peak (M⁺): Using a soft ionization technique, the mass spectrum should show a prominent molecular ion peak. The molecular formula is C₁₅H₁₀FNO₂.
-
Calculated Molecular Weight: 255.0641 g/mol
-
Expected m/z: The primary peak will be observed at an m/z (mass-to-charge ratio) of 255.[17]
-
Fragmentation: Electron impact ionization would likely cause fragmentation. Common fragmentation patterns for esters include the loss of the -OCH₃ group (M-31) or the -COOCH₃ group (M-59).
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1365272-59-8[17] |
| Molecular Formula | C₁₅H₁₀FNO₂[17] |
| Molecular Weight | 255.24 g/mol [17] |
| Appearance | Expected to be an off-white to white solid |
Workflow and Logic Diagram
Caption: Overall workflow from synthesis to final characterization.
Conclusion and Future Outlook
This guide has detailed a reliable and well-understood pathway for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling provides an efficient method for its preparation, and the compound's structure can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. The presence of multiple functional handles—the ester, the nitrile, and the fluorinated ring—makes this compound a highly versatile intermediate. It can be further modified, for example, by hydrolysis of the ester to a carboxylic acid, reduction of the nitrile to an amine, or nucleophilic aromatic substitution of the fluorine atom under specific conditions. These potential transformations open avenues for its use in creating libraries of complex molecules for screening in drug discovery programs and for developing novel organic materials.
References
- Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.
- MilliporeSigma. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
- Yan, Y., & Zhang, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(17), 6650-6653.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2437–2449.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Silva, A. M., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3539-3545.
- Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 687(2), 433-445.
- Petersen, S., & Nielsen, M. G. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
- OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2006). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 128(11), 3717-3727.
- Benchchem. (n.d.). Methyl 4-(2-cyanophenyl)-2-fluorobenzoate.
- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- Save My Exams. (2025). Mass spectrometry (AQA A Level Chemistry): Revision Note.
- National Center for Biotechnology Information. (n.d.).
- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Sinfoo Biotech. (n.d.). This compound.
- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.
- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.
- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
- Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- American Elements. (n.d.). Methyl 2-cyano-4-fluorobenzoate.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Institute of Standards and Technology. (n.d.).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ChemicalBook. (n.d.). Methyl 4-cyanobenzoate synthesis.
- SpectraBase. (n.d.). Methyl 4-cyanobenzoate.
- ChemicalBook. (n.d.). Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum.
- ChemWhat. (n.d.). Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.
- ChemicalBook. (n.d.). Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Pharmaffiliates. (n.d.). Methyl 4-Cyanobenzoate.
Sources
- 1. Methyl 4-(2-cyanophenyl)-2-fluorobenzoate | 1352317-81-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. hscprep.com.au [hscprep.com.au]
- 16. fiveable.me [fiveable.me]
- 17. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Biphenyl Compounds
Abstract
The substituted biphenyl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. The strategic synthesis of these compounds, often requiring precise control over substitution patterns and stereochemistry, is a critical endeavor for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted biphenyls, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will dissect the mechanisms, advantages, and limitations of established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, alongside the classical Ullmann reaction and emerging C-H activation strategies. This guide is designed to empower researchers to make informed decisions in the design and execution of robust and efficient syntheses of these vital chemical entities.
The Enduring Importance of the Biphenyl Scaffold
The biphenyl scaffold is considered a "privileged structure" in drug discovery, appearing in a wide array of biologically active molecules.[1] Its rigid yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] From antihypertensives like Valsartan to anti-inflammatory drugs, the biphenyl unit is a testament to nature's and chemists' ingenuity.[3] The synthesis of unsymmetrical biphenyls, in particular, is of great interest as it allows for the fine-tuning of pharmacological properties.[4] This guide will explore the diverse methodologies available for constructing this pivotal structural motif.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Biphenyl Synthesis
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds between two aromatic rings.[5][6] These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice of coupling partners and reaction conditions dictates the scope and functional group tolerance of each specific method.
The Suzuki-Miyaura Coupling: A First-Line Strategy
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[5][7] This makes it a highly attractive method from both a practical and green chemistry perspective.[8][9]
Mechanism and Key Considerations: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the biphenyl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. For instance, the synthesis of sterically hindered biphenyls often requires the use of bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[10][11]
Experimental Protocol: Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling
Objective: To synthesize 4-methoxy-4'-nitrobiphenyl from 4-bromoanisole and 4-nitrophenylboronic acid.
Materials:
-
4-bromoanisole (1.0 mmol, 1.0 equiv)
-
4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 4-nitrophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.
The Stille Coupling: Tolerant but Toxic
The Stille coupling utilizes organostannane reagents and offers excellent functional group tolerance.[12] This method is particularly useful when other organometallic reagents are incompatible with the desired substrates.[13]
Mechanism and Key Considerations: The mechanism is similar to the Suzuki coupling, with the transmetalation step involving an organotin reagent.[14] A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification and are environmentally undesirable.[5] Despite this, its broad substrate scope makes it a valuable tool in complex molecule synthesis.[12]
Experimental Protocol: Synthesis of a Biphenyl via Stille Coupling
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenyltributyltin.
Materials:
-
2-bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenyltributyltin (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Tri(2-furyl)phosphine (TFP, 0.04 mmol, 4 mol%)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 2-bromopyridine, phenyltributyltin, Pd₂(dba)₃, and TFP in 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter through a pad of celite.
-
Extract the filtrate with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.
-
Concentrate the solvent and purify the residue by flash chromatography.
The Negishi Coupling: Highly Reactive but Sensitive
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts.[15] This heightened reactivity allows for the coupling of less reactive aryl chlorides and can often be performed under milder conditions.[6]
Mechanism and Key Considerations: The use of organozinc reagents necessitates strictly anhydrous and oxygen-free conditions due to their sensitivity to moisture and air.[5] The preparation of the organozinc reagent is a critical step and is typically done in situ from the corresponding organolithium or Grignard reagent.[16] The Negishi coupling is particularly advantageous for the synthesis of complex, functionalized biphenyls.[17]
Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Negishi Coupling [5]
Objective: To synthesize 2,2'-dimethylbiphenyl from 2-iodotoluene and o-tolylzinc chloride.
Materials:
-
2-Iodotoluene (1.0 mmol, 1.0 equiv)
-
o-Tolylmagnesium bromide (1.1 mmol, 1.1 equiv, as a solution in THF)
-
Zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv, anhydrous)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
Preparation of the organozinc reagent: In a flame-dried Schlenk flask under argon, dissolve anhydrous ZnCl₂ in THF. Cool the solution to 0 °C and slowly add the o-tolylmagnesium bromide solution. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling reaction: In a separate flame-dried Schlenk flask, dissolve 2-iodotoluene and Pd(PPh₃)₄ in THF.[5]
-
Add the freshly prepared o-tolylzinc chloride solution to the second flask via cannula.[5]
-
Reflux the reaction mixture for 1 hour.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.[5]
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.[5]
-
Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.[5]
Catalytic Cycle of the Negishi Coupling
Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.
Classical and Modern Alternatives to Palladium Catalysis
While palladium-catalyzed reactions are dominant, other methods offer distinct advantages in specific contexts.
The Ullmann Reaction: A Classic Reimagined
The Ullmann reaction is a classical method for synthesizing symmetrical biaryls via the copper-mediated coupling of aryl halides.[18] Historically, this reaction required harsh conditions, such as high temperatures.[19] However, recent advancements, including the use of ligands and alternative copper sources, have led to milder and more versatile Ullmann-type couplings.[20] These modern iterations have broadened the substrate scope and improved reaction efficiency.[20] For the synthesis of sterically hindered polychlorinated biphenyls, Suzuki coupling has been shown to give better yields compared to the classic Ullmann reaction.[10][21]
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H activation/arylation is an emerging and highly atom-economical strategy for biphenyl synthesis.[22] This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents or aryl halides, by directly coupling an aromatic C-H bond with an arylating agent.[23] While still an active area of research, C-H activation holds significant promise for developing more sustainable and efficient synthetic routes.[24] Metal-free catalytic strategies for C-H activation are also being developed to address the environmental concerns associated with heavy metal catalysts.[24]
Comparative Analysis and Method Selection
The choice of synthetic route for a particular substituted biphenyl depends on a multitude of factors, including substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and cost.[5]
| Method | Advantages | Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Mild conditions, stable reagents, non-toxic byproducts, broad substrate scope.[5][7] | Sensitivity to sterically hindered substrates. | Pd(0) or Pd(II) complexes, Ni, Co, Fe.[16] |
| Stille | Excellent functional group tolerance.[12] | Toxic organotin reagents and byproducts.[5] | Pd(0) complexes.[13] |
| Negishi | High reactivity, good for less reactive halides.[6][15] | Air- and moisture-sensitive organozinc reagents.[5] | Pd(0) or Ni(0) complexes.[16] |
| Ullmann | Useful for symmetrical biphenyls, improving with modern ligands.[18][20] | Traditionally harsh conditions, can have limited scope.[10][19] | Copper.[18] |
| C-H Activation | Highly atom-economical, avoids pre-functionalization.[22][23] | Can suffer from regioselectivity issues, still under development.[24] | Pd, Rh, Ru, Ir, and metal-free systems.[23][24] |
Future Outlook and Greener Alternatives
The field of biphenyl synthesis is continuously evolving, with a strong emphasis on developing more sustainable and environmentally friendly methodologies. The replacement of palladium with more abundant and less toxic metals like iron and cobalt is a key area of research.[16] Additionally, the use of greener solvents, such as water or bio-renewable liquids, and energy-efficient techniques like microwave-assisted synthesis are gaining traction.[8][25] Catalyst-free methods and the broader application of C-H activation are also poised to reshape the landscape of biphenyl synthesis, offering more direct and waste-minimizing routes to these valuable compounds.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). RSC Publishing.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (CN102351620A). Google Patents.
- Synthesis of parent biphenyl via Stille cross coupling. ResearchGate.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.
- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing).
- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH.
- Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central.
- Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry (RSC Publishing).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10).
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. ACS Publications.
- C–H Activation: Toward Sustainability and Applications. (2021-02-02). ACS Central Science.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- The design and synthesis of substituted biphenyl libraries. PubMed.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed - NIH.
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic C-H Activation. Chemistry Letters - Oxford Academic.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- The Mechanisms of the Stille Reaction. University of Windsor.
- Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. PubMed.
- Alternative Solvents: Shades of Green. Organic Process Research & Development.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- s Synthesis of Symmetrical and Unsymmetrical Tetrahydroxybiphenyls and their Evaluation as Amyloid-β Aggregation Inhibitors. (2024-11-01). Bentham Science Publishers.
- Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. ResearchGate.
- Synthesis of Sterically Hindered 1,3-Connected Polyarylmethanes. The Journal of Organic Chemistry - ACS Publications.
- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry (RSC Publishing).
- Important drugs with biphenyl substituents and synthetic strategies a,... ResearchGate.
- Negishi cross-couplings in the synthesis of amino acids. (2017-11-27). Organic & Biomolecular Chemistry (RSC Publishing).
- 3.2 TOOLS OF GREEN CHEMISTRY Alternative Synthesis The difficult task for chemists and others is to create new products, process.
- Ullmann reaction. Wikipedia.
- Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. NIH.
- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing.
- Synthesis of Symmetrical and Unsymmetrical Tetrahydroxybiphenyls ... (2024-11-01). Ingenta Connect.
- Synthesis of Unsymmetrical ortho-Biphenols and ortho-Binaphthols via Silicon-Tethered Pd-Catalyzed C–H Arylation. NIH.
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2025-04-02). Scilit.
- Stereochemistry of Biphenyls. (2018-11-21). YouTube.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). NIH.
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Nobel Prize.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.uky.edu [xray.uky.edu]
- 12. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. uwindsor.ca [uwindsor.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 17. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
A-Level Technical Guide: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate as a Strategic Starting Material in Drug Discovery
Executive Summary: The Strategic Value of a Fluorinated Biphenyl Scaffold
In the landscape of modern medicinal chemistry, starting materials are not mere commodities; they are strategic assets that dictate the feasibility, efficiency, and innovative potential of a drug discovery program. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is a quintessential example of such an asset. This guide provides an in-depth technical analysis of this compound, elucidating the rationale behind its molecular architecture and its proven utility as a cornerstone for synthesizing advanced pharmaceutical intermediates. We will dissect its synthesis, explore the mechanistic underpinnings of its core reactivity, and present a validated experimental protocol. This document is intended for medicinal chemists, process development scientists, and researchers who require a deep, practical understanding of how to leverage this versatile building block.
Molecular Architecture: A Convergence of High-Value Functional Groups
The efficacy of this compound as a starting material stems from the strategic interplay of its four key functional groups, each contributing unique and valuable properties to a drug candidate.
-
Biphenyl Core: This structural motif is a privileged scaffold in medicinal chemistry, providing a rigid framework that can effectively orient other functional groups to interact with biological targets. It is prevalent in numerous approved drugs.
-
Ortho-Fluoro Group: The fluorine atom at the 2-position is not a passive substituent. Its high electronegativity can profoundly influence the molecule's properties by altering pKa, improving metabolic stability by blocking potential sites of oxidation, and enhancing binding affinity through favorable electrostatic interactions.[1][2][3] The strategic placement of fluorine is a well-established method for fine-tuning a drug's pharmacokinetic and pharmacodynamic profile.[4][5]
-
Para-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. Furthermore, it is a precursor to other critical functional groups, such as primary amines (via reduction) or tetrazoles (via cycloaddition), which are common bioisosteres for carboxylic acids.
-
Methyl Ester: This group serves as a readily modifiable precursor to a carboxylic acid, which is a key functional group for interacting with biological targets or for forming prodrugs to improve bioavailability.
A summary of the compound's key physicochemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 1365272-59-8 | [6] |
| Molecular Formula | C₁₅H₁₀FNO₂ | [6] |
| Molecular Weight | 255.24 g/mol | [6] |
| Appearance | White Solid | [7] |
| General Reactivity | Suzuki Coupling, Ester Hydrolysis, Nitrile Reduction/Modification | [8][9] |
Core Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The industrial and laboratory-scale synthesis of this compound is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction.[9][10] This Nobel Prize-winning methodology provides a robust and high-yielding pathway to construct the critical C-C bond that forms the biphenyl core.[8][10]
The general transformation involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium(0) complex.[11] For our target molecule, the most logical disconnection involves reacting Methyl 2-fluoro-4-bromobenzoate with 4-cyanophenylboronic acid.
Below is a diagram illustrating this primary synthetic workflow.
Caption: Synthetic workflow for this compound.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[8][11]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.[8][11]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]
The following diagram provides a visual representation of this catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validated Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, providing a robust procedure for laboratory-scale synthesis.
Materials & Reagents:
-
Methyl 2-fluoro-4-bromobenzoate
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-fluoro-4-bromobenzoate (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv). Then, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via syringe. The solution should be thoroughly degassed by bubbling argon through it for another 10 minutes.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
Case Study: A Key Intermediate in the Synthesis of Sacubitril
The practical importance of this compound is exemplified by its use as a key intermediate in some synthetic routes towards Sacubitril.[7][12][13] Sacubitril is a neprilysin inhibitor which, in combination with valsartan, is used for the treatment of heart failure.[13] The biphenyl core of Sacubitril is structurally analogous to the scaffold provided by this starting material. The cyano and ester functionalities serve as crucial handles for subsequent chemical transformations to build the final complex drug molecule.[7][12]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined molecular architecture, featuring a privileged biphenyl core functionalized with strategically placed fluoro, cyano, and methyl ester groups, provides medicinal chemists with a powerful tool to accelerate the development of novel therapeutics. The robust and scalable Suzuki-Miyaura coupling synthesis ensures its accessibility. As the demand for metabolically stable and structurally complex drug candidates continues to grow, the utility of meticulously designed starting materials like this will only become more critical.
References
- Catalysis Science & Technology (RSC Publishing). Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades.
- Fluorine in drug discovery: Role, design and case studies.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- PubMed. The role of fluorine in medicinal chemistry.
- Thieme. Synthesis of Sacubitril.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- Chemistry World. Putting the F in pharma.
- Wikipedia. Suzuki reaction.
- ResearchGate. (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Chem 115 Myers. The Suzuki Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ChemicalBook. sacubitril synthesis.
- Sinfoo Biotech. This compound,(CAS# 1365272-59-8).
- PubMed. Applications of Fluorine in Medicinal Chemistry.
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. sacubitril synthesis - chemicalbook [chemicalbook.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mt.com [mt.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
"physical and chemical properties of fluorinated cyanophenylbenzoates"
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Cyanophenylbenzoates
Introduction
Fluorinated cyanophenylbenzoates represent a cornerstone class of materials in modern liquid crystal display (LCD) technology. Their molecular design, featuring a rigid core, a strongly polar cyano group, and strategically positioned fluorine substituents, imparts a unique combination of physical and chemical properties that are essential for high-performance displays. This guide offers a detailed exploration of these properties, aimed at researchers, scientists, and professionals in materials science and drug development. We will delve into the mesomorphic, thermal, optical, and dielectric characteristics of these compounds, explain the profound influence of fluorination, and provide standardized protocols for their characterization.
Core Molecular Structure and the Role of Fluorine
The archetypal structure of a cyanophenylbenzoate consists of a benzoate group ester-linked to a cyanophenol. This basic framework provides the necessary rod-like molecular shape (calamitic structure) conducive to the formation of liquid crystal phases. The terminal cyano group (-C≡N) introduces a strong dipole moment along the principal molecular axis, which is fundamental to achieving a large positive dielectric anisotropy, enabling low-voltage switching in displays.
The introduction of fluorine atoms onto the phenyl rings is a critical design strategy. Fluorine is the most electronegative element, and its substitution has several profound effects:
-
Modification of Dipole Moment: Lateral fluorine substitution (at the 2- or 3-position of the cyanophenyl ring) alters the direction and magnitude of the net molecular dipole. This is instrumental in tuning the dielectric anisotropy of the material.
-
Reduction of Viscosity: The presence of fluorine can lower the rotational viscosity of the liquid crystal, leading to faster switching times, which is crucial for video applications.
-
Influence on Mesophase Stability: Fluorination affects intermolecular interactions, thereby modifying the temperature range and stability of the desired nematic phase. It often suppresses the formation of more ordered smectic phases.
Key Physicochemical Properties
The performance of a liquid crystal material is defined by a specific set of physical properties. For fluorinated cyanophenylbenzoates, the most critical are detailed below.
Mesomorphic and Thermal Properties
The defining characteristic of these materials is their ability to form liquid crystal phases (mesophases), primarily the nematic (N) phase, which is utilized in most LCDs. The thermal stability of this phase is paramount.
-
Phase Transitions: The transition from the crystalline (Cr) state to the nematic (N) phase and finally to the isotropic (I) liquid state occurs at specific temperatures. The temperature at which the material clears from the turbid nematic state to the clear isotropic liquid is the clearing point (TN-I). A wide nematic range is highly desirable for practical applications.
-
Thermal Stability: These compounds generally exhibit high thermal and photochemical stability, a prerequisite for long device lifetimes. The ester linkage is robust, and the aromatic cores are resistant to degradation under operational conditions.
Optical Properties: Birefringence (Δn)
Birefringence is the difference between the refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director.
Δn = ne - no
A sufficiently high birefringence is necessary to achieve the desired phase retardation in a display cell of a given thickness. Fluorination can influence birefringence; while it often leads to a slight reduction in Δn compared to non-fluorinated analogues due to the lower polarizability of the C-F bond compared to a C-H bond, the effect is generally modest and acceptable.
Dielectric Properties: Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the molecular director.
Δε = ε|| - ε⊥
A large, positive Δε is the most critical property for twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows the liquid crystal molecules to be reoriented by a low electric field. The strong dipole of the cyano group ensures a large ε||. Lateral fluorine substitution enhances the perpendicular component of the dipole moment, which can help optimize Δε and other properties.
Viscoelastic Properties: Rotational Viscosity (γ₁)
Rotational viscosity is a measure of the internal friction of the liquid crystal material as the director reorients under the influence of an electric field. A lower γ₁ results in faster switching speeds, which is essential for reducing motion blur in displays. Fluorinated compounds often exhibit lower viscosity compared to their non-fluorinated counterparts.
Experimental Characterization Protocols
Accurate characterization of these properties is essential for material design and quality control. The following are standard, self-validating protocols used in the field.
Protocol: Determination of Phase Transitions via Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of phase transitions (e.g., Cr-N, N-I) and their associated enthalpy changes.
Methodology:
-
Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated cyanophenylbenzoate sample into an aluminum DSC pan. Seal the pan hermetically.
-
Thermal Program:
-
Heating Cycle 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any previous thermal history.
-
Cooling Cycle: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.
-
Heating Cycle 2: Heat the sample again at the same rate (10 °C/min) through all transitions. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Identify the peaks in the heat flow curve. The peak maximum of an endothermic peak on heating corresponds to a phase transition temperature. The integrated area of the peak provides the enthalpy of the transition (ΔH).
Differential Scanning Calorimetry (DSC) is a primary technique for determining the phase behavior of liquid crystals.[1] It works by measuring the heat flow into or out of a sample compared to a reference as they are subjected to a controlled temperature program.[2] The resulting thermogram, a plot of heat flow versus temperature, shows peaks that correspond to the enthalpy changes at phase transitions, allowing for their precise identification.[1][3]
Protocol: Texture Observation via Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystal phases and their defects (textures), confirming the transition temperatures found by DSC.
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide. Position a cover slip over it and heat the slide on a hot stage to the isotropic phase. Allow the sample to spread into a thin film.
-
Hot Stage Control: Place the slide on a calibrated hot stage connected to a temperature controller.
-
Observation: Place the hot stage on the rotating stage of a polarizing microscope.
-
Cooling & Observation: Slowly cool the sample from the isotropic liquid phase (e.g., at 1-2 °C/min). Observe the sample through the crossed polarizers.
-
Phase Identification: The appearance of a birefringent, mobile fluid indicates the transition to a liquid crystal phase. The specific texture (e.g., Schlieren, marbled) is characteristic of the nematic phase. Note the temperature at which each texture appears.
-
Confirmation: Compare the transition temperatures observed via POM with the DSC data for confirmation.
Workflow: Electro-Optical Characterization
Objective: To measure key electro-optical properties such as dielectric anisotropy (Δε), threshold voltage (Vth), and rotational viscosity (γ₁).
Workflow Diagram:
Caption: Workflow for electro-optical characterization of a liquid crystal.
Structure-Property Relationships: The Impact of Fluorination
The strategic placement of fluorine atoms is the most powerful tool for tuning the properties of cyanophenylbenzoates. The following table summarizes these relationships.
| Property | Effect of 2- or 3-Fluoro Substitution | Causality |
| Dielectric Anisotropy (Δε) | Generally increases or is maintained at a high positive value. | The lateral C-F dipole adds to the molecular dipole moment, particularly its perpendicular component, which can increase the overall anisotropy. |
| Birefringence (Δn) | Slight decrease. | The C-F bond is less polarizable than the C-H bond it replaces, leading to a small reduction in the overall molecular polarizability anisotropy. |
| Viscosity (γ₁) | Significantly decreases. | Fluorine substitution can disrupt intermolecular packing and reduce the "interlocking" of molecules, thereby lowering the energy barrier for reorientation. |
| Nematic Phase Stability (TN-I) | Often decreases. | Fluorination can weaken the anisotropic intermolecular van der Waals forces that stabilize the nematic phase, leading to a lower clearing point. |
| Smectic Phase Suppression | Strong suppression of smectic phases. | The lateral fluorine atom acts as a steric impediment, hindering the layer-like packing required for smectic phase formation. |
Conclusion
Fluorinated cyanophenylbenzoates are a mature yet continuously evolving class of liquid crystal materials. Their utility is derived from a finely tunable set of properties governed by their molecular structure. A high positive dielectric anisotropy, low rotational viscosity, and a stable nematic phase are the key performance indicators, all of which are profoundly influenced by the number and position of fluorine substituents. The experimental protocols and structure-property relationships detailed in this guide provide a foundational framework for the rational design, synthesis, and characterization of new materials for advanced display and photonic applications. The interplay between molecular engineering and physical characterization remains the driving force of innovation in this field.
References
-
Kim, M. (n.d.). Phase transitions in liquid crystals. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 11). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 1). Can DSC Be Used To Study Phase Transitions? [Video]. YouTube. Retrieved from [Link]
-
McCloud, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Methyl 4-(4-cyanophenyl)-2-fluorobenzenecarboxylate
Executive Summary: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of advanced materials and complex pharmaceutical agents. Its structure, featuring a biphenyl core decorated with fluoro, cyano, and methyl ester groups, provides multiple points for chemical modification and imparts unique physicochemical properties. This guide offers a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via palladium-catalyzed cross-coupling, methods for purification and characterization, and a discussion of its significant applications in medicinal chemistry, particularly in the development of targeted therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Registry Information
The formal name for the compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is registered under the CAS Number 1365272-59-8 .[1] This nomenclature precisely defines the arrangement of its functional groups: a methyl ester of a benzoic acid, substituted with a fluorine atom at the 2-position (ortho to the ester) and a 4-cyanophenyl group at the 4-position (para to the ester).
Molecular Structure Analysis
The molecule is built upon a biphenyl scaffold, which consists of two interconnected phenyl rings. Key structural features include:
-
A Methyl Benzoate Ring: This ring contains a methyl ester group (-COOCH₃) and a fluorine (-F) atom. The ortho-fluorine atom significantly influences the electronic properties and conformation of the ester group.
-
A Cyanophenyl Ring: This ring is substituted with a nitrile (-C≡N) group at its 4-position. The nitrile is a strong electron-withdrawing group and a versatile chemical handle.
-
The Biphenyl Linkage: The two rings are connected via a C-C single bond, allowing for rotational flexibility, although this can be hindered by adjacent substituents.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of the compound are summarized below. These values are critical for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 1365272-59-8 | [1] |
| Molecular Formula | C₁₅H₁₀FNO₂ | [1] |
| Molecular Weight | 255.24 g/mol | [1] |
| Appearance | Expected to be an off-white or crystalline solid | Inferred |
| Solubility | Low in water; soluble in organic solvents like DMF, DMSO, Ethyl Acetate | Inferred |
| ¹⁹F NMR Shift | Expected near -110 ppm (relative to CFCl₃) | [2][3][4] |
Part 2: Synthesis and Purification
The construction of the C-C bond linking the two aromatic rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[5][6][7]
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the biphenyl C-C bond, leading to two commercially available or readily synthesized precursors: Methyl 4-bromo-2-fluorobenzoate and (4-cyanophenyl)boronic acid . This strategy isolates the key bond formation to a reliable and well-documented palladium-catalyzed reaction.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general, robust procedure for the synthesis. Optimization may be required based on laboratory-specific conditions and reagent purity.
Materials:
-
Methyl 4-bromo-2-fluorobenzoate (1.0 eq.)
-
(4-cyanophenyl)boronic acid (1.1 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq.) or Pd(dppf)Cl₂
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos) (2x eq. relative to Pd)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture (e.g., 3:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq.), (4-cyanophenyl)boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under a positive pressure of Argon, add the degassed solvent mixture (e.g., 1,4-Dioxane and Water). Sparge the resulting slurry with Argon for another 10 minutes. Finally, add the palladium catalyst and phosphine ligand.[8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization Workflow
The crude product obtained from synthesis is rarely pure and requires purification to remove unreacted starting materials, catalyst residues, and by-products.[9][10][11]
Caption: Standard workflow for the purification and characterization of the final product.
Characterization Notes:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methyl ester singlet (~3.9 ppm).
-
¹⁹F NMR: A single resonance is expected. Its chemical shift provides definitive confirmation of the fluorine's presence and chemical environment.[12][13]
-
Mass Spectrometry: Will confirm the molecular weight of 255.24 g/mol .
Part 3: Applications in Research and Drug Development
The structural motifs within this compound are highly valued in medicinal chemistry. The strategic placement of fluorine and nitrile groups can dramatically improve the pharmacological profile of a drug candidate.
Role as a Key Synthetic Intermediate
This compound is not typically an end-product but rather a versatile intermediate.[14][15] The methyl ester can be hydrolyzed to a carboxylic acid for amide couplings or reduced to an alcohol. The nitrile group can be reduced to a primary amine or hydrolyzed to an amide or carboxylic acid, opening numerous pathways for further diversification.
Strategic Value of Fluorine and Cyano Moieties
-
Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design.[16] The C-F bond is strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life. Fluorine's high electronegativity can also modulate the acidity of nearby protons and alter non-covalent binding interactions with protein targets, often enhancing potency and selectivity.[17][18]
-
Cyanophenyl Group: The nitrile group is a unique functional group in medicinal chemistry.[19] It is a potent hydrogen bond acceptor and can engage in specific dipole-dipole interactions within a protein's active site.[20] Its linear geometry and electronic properties have been successfully exploited in designing inhibitors for various enzymes, including farnesyltransferase and kinases.[21] Furthermore, the cyanophenyl group itself is a key pharmacophore in certain classes of drugs, such as dual aromatase and sulfatase inhibitors (DASIs) investigated for breast cancer therapy.[22]
Application in a Drug Discovery Context
The compound serves as an ideal scaffold for building molecules in a lead optimization campaign. For instance, in developing a kinase inhibitor, the 2-fluorobenzoate portion might be designed to occupy a specific pocket, while the cyanophenyl group could be directed towards a "gatekeeper" residue or a hydrogen-bonding region.
Caption: Role of the title compound in a typical drug discovery workflow.
References
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . (2010). University of Glasgow. [Link]
-
Purification and Characterisation of Organic Compounds . Unacademy. [Link]
-
Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research . (Date not available). [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . (2023). Royal Society of Chemistry. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . (2018). The Journal of Organic Chemistry. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012).
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . (2018). PMC, NIH. [Link]
-
Purification and Characterisation of Organic Compounds for JEE & NEET . Vedantu. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents . (2022). PubMed Central. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . (2018). ACS Publications. [Link]
-
Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics . (Date not available). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides . (Date not available). ResearchGate. [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands . (2015). ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . (2019). National Institutes of Health. [Link]
-
Fluorine NMR . (Date not available). [Link]
-
The Crucial Role of 4-Fluorobenzoic Acid in Modern Pharmaceutical Development . (Date not available). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity . (2023). EMU Physics Department. [Link]
-
9: Separation, Purification, and Identification of Organic Compounds . (2021). Chemistry LibreTexts. [Link]
-
The synthesis and analysis of organic compounds . (Date not available). Oxford Academic. [Link]
-
This compound, (CAS# 1365272-59-8) . Sinfoo Biotech. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . (2021). RSC Medicinal Chemistry. [Link]
-
Fluorine in drug discovery: Role, design and case studies . (2024). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . (2023). YouTube. [Link]
-
Suzuki Coupling . (2020). YouTube. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . (1997). The Journal of Organic Chemistry. [Link]
-
Representative drug molecules containing cyano groups . (Date not available). ResearchGate. [Link]
-
Methyl 4-cyanobenzoate . (Date not available). PubChem, NIH. [Link]
-
Cyano groups – Knowledge and References . (Date not available). Taylor & Francis Online. [Link]
-
Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability . (2003). PubMed. [Link]
-
Methyl 4-fluorobenzoate . (Date not available). PubChem, NIH. [Link]
-
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS#: 1365272-67-8 . (Date not available). ChemWhat. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate . (2014). PMC, NIH. [Link]
-
4-Fluorobenzoate . (Date not available). PubChem, NIH. [Link]
Sources
- 1. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Purification and Characterisation of Organic Compounds for JEE & NEET [vedantu.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics.org [biophysics.org]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Strategic Use of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1] While highly efficient, the reaction's scope has been historically limited by the challenge of activating inert C-F bonds. This guide provides a detailed technical overview and robust experimental protocols for the successful application of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, an electron-deficient aryl fluoride, in Suzuki-Miyaura coupling. We delve into the mechanistic nuances of C-F bond activation, catalyst selection, and reaction optimization, offering field-proven insights to navigate the complexities of coupling this valuable synthetic intermediate.
Introduction: The Challenge and Opportunity of Aryl Fluorides
Biaryl structures are fundamental motifs in numerous biologically active compounds and functional materials.[1][2] The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for their synthesis due to its mild conditions and exceptional functional group tolerance.[3][4]
The reactivity of the organic halide partner typically follows the trend I > Br > OTf >> Cl >> F.[1] The C-F bond, being the strongest carbon-halogen bond, presents a significant kinetic barrier to the initial oxidative addition step in the catalytic cycle, rendering many aryl fluorides unreactive under standard conditions.[5]
However, aryl fluorides are attractive substrates because they are often less expensive, more readily available, and offer unique opportunities for late-stage functionalization in complex syntheses. The substrate of interest, This compound , possesses two key features that modulate its reactivity:
-
Aryl Fluoride: The C-F bond is the primary site for oxidative addition.
-
Electron-Withdrawing Groups (EWGs): The ester (-CO₂Me) and cyano (-CN) groups significantly lower the electron density of the aromatic ring. This electronic perturbation is critical, as it weakens the C-F bond and lowers the energy barrier for oxidative addition to the Pd(0) or Ni(0) catalyst, making the coupling reaction feasible.[1][5]
This application note will provide the necessary framework for leveraging these electronic properties to achieve high-yield couplings.
Mechanistic Insights: Activating the C-F Bond
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[3][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates like aryl fluorides.
Caption: The Suzuki-Miyaura catalytic cycle adapted for an aryl fluoride.
Key Steps & Considerations:
-
Oxidative Addition: This is the rate-determining step for aryl fluorides. A low-valent metal center (typically Pd(0) or Ni(0)) inserts into the C-F bond. The presence of EWGs on this compound makes its C-F bond more electrophilic and susceptible to this insertion. For particularly stubborn couplings, Nickel-based catalysts are often superior to Palladium for C-F activation.[7][8]
-
Transmetalation: An organic group is transferred from the boronic acid to the palladium center. This step is critically dependent on a base. The base activates the boronic acid, forming a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which facilitates the transfer.[9] The choice of base is crucial; stronger, non-nucleophilic bases like K₃PO₄ or CsF are often preferred. Fluoride ions from the base (like CsF) can play a triple role: favoring transmetalation, catalyzing reductive elimination, but also potentially forming unreactive anionic boron species.[10][11]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]
Recommended Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, catalyst loading, and reaction time may be necessary for different coupling partners.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₅H₁₀FNO₂ | 255.25 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-Tolylboronic acid) | C₇H₉BO₂ | 135.96 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.02 (Pd) |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | 0.04 | 0.04 |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water, degassed | H₂O | 18.02 | 1 mL | - |
Causality behind choices:
-
Catalyst System (Pd₂(dba)₃ / SPhos): Pd₂(dba)₃ is a stable Pd(0) source. SPhos is a bulky, electron-rich Buchwald biaryl phosphine ligand known to form highly active catalytic species that excel at promoting the challenging oxidative addition of aryl chlorides and fluorides.[12]
-
Base (K₃PO₄): A strong, non-nucleophilic base effective at promoting transmetalation without degrading sensitive functional groups.[11][13] Aqueous conditions are often beneficial.
-
Solvent (Dioxane/Water): A common solvent system that effectively solubilizes both organic and inorganic reagents, facilitating the reaction.[2][12]
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 255 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.[12]
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL). The mixture will typically be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl fluoride is consumed (typically 4-18 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Alternative Protocol: Nickel-Catalyzed Coupling
For couplings that are sluggish with palladium or for cost-sensitive applications, nickel catalysis is a powerful alternative for activating C-F bonds.[8][14]
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₅H₁₀FNO₂ | 255.25 | 1.0 | 1.0 |
| Arylboronic Acid Pinacol Ester | - | - | 1.5 | 1.5 |
| NiCl₂(dme) (Nickel(II) chloride dimethoxyethane adduct) | C₄H₁₀Cl₂NiO₂ | 219.72 | 0.05 | 0.05 |
| Bipyridine (bpy) | C₁₀H₈N₂ | 156.18 | 0.05 | 0.05 |
| Cesium Fluoride (CsF) | CsF | 151.90 | 2.0 | 2.0 |
| Toluene, anhydrous | C₇H₈ | 92.14 | 5 mL | - |
Protocol Notes:
-
Nickel catalysts often work best under anhydrous conditions with boronic esters rather than boronic acids to prevent protodeboronation.[14]
-
The reaction is typically run in a glovebox due to the air-sensitivity of the Ni(0) species formed in situ.
-
The base of choice is often CsF or K₃PO₄.
-
The reaction is heated, typically in a sealed vessel, to around 100-120 °C.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficient temperature | Use a fresh catalyst/ligand. Increase temperature in 10 °C increments. Consider switching to a more active ligand (e.g., XPhos) or a Ni-based system. |
| Protodeboronation | Base is too strong/hydrolytic; Excess water | Use a boronic ester (e.g., pinacol ester). Use an anhydrous base (e.g., CsF) and anhydrous solvents.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst degradation | Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas.[12] Use a slightly lower catalyst loading. |
| Hydrolysis of Ester | Harsh basic conditions; Prolonged heating | Use a milder base (e.g., K₂CO₃). Monitor the reaction closely to avoid unnecessarily long reaction times. |
Conclusion
This compound is a viable and valuable substrate for Suzuki-Miyaura cross-coupling reactions, provided that the inherent challenge of C-F bond activation is properly addressed. The key to success lies in the strategic selection of a highly active catalyst system—either a palladium complex with a specialized phosphine ligand or a nickel-based catalyst—paired with an appropriate base and solvent system. The electron-deficient nature of the substrate facilitates the critical oxidative addition step, enabling the synthesis of complex cyanobiphenyl structures that are of significant interest to the pharmaceutical and materials science communities. The protocols and insights provided herein offer a robust foundation for researchers to successfully incorporate this building block into their synthetic programs.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry.
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Schafer, A. G., Wossne, K. M., & Scott, P. J. H. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. Available at: [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. Available at: [Link]
-
Cassan, C., et al. (2004). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Kabalka, G. W., et al. (2002). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. Available at: [Link]
-
Various Authors. (2010). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Various Authors. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Parmar, H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Available at: [Link]
-
Primo, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Lebleu, T., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Unknown. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Koreascience. Available at: [Link]
-
Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. Available at: [Link]
-
Unknown. (n.d.). . RSC. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and biaryl scaffolds into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is a key building block that embodies this principle. The 2-fluoro substituent on the benzoic acid moiety can serve multiple roles: it can modulate the pKa of the carboxylic acid (or its ester precursor), influence conformation through steric and electronic effects, and provide a metabolic blocking site. The 4-cyanophenyl group is a common feature in many enzyme inhibitors, where the nitrile can act as a hydrogen bond acceptor or occupy a specific pocket in the active site.
These structural motifs are prevalent in a variety of therapeutic agents, including kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by gene fusions, can act as oncogenic drivers in a wide range of tumors.[1] The development of small-molecule TRK inhibitors has therefore become a significant area of research in oncology.[2]
This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of a novel, hypothetical pan-TRK inhibitor, herein designated as "TRK-26". The protocols are designed to be robust and reproducible, with explanations for the underlying chemical principles and experimental choices.
Core Application: Synthesis of a Novel Pan-TRK Inhibitor (TRK-26)
The primary application of this compound detailed here is its use as a foundational scaffold for the construction of a potent and selective pan-TRK inhibitor. The rationale for its selection is based on the prevalence of the fluorinated biaryl core in known kinase inhibitors. The synthetic strategy leverages the ester and fluoro functionalities to build a more complex heterocyclic system capable of interacting with the ATP-binding site of the TRK enzymes.
Overview of the Synthetic Strategy
The synthesis of TRK-26 from this compound is a multi-step process that involves:
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Amide coupling with a suitable heterocyclic amine to form a key amide bond.
-
Intramolecular cyclization via nucleophilic aromatic substitution of the fluorine atom to construct the core heterocyclic system of the inhibitor.
This approach is designed to be convergent and allows for the late-stage introduction of diversity elements, should optimization of the lead compound be necessary.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-(4-cyanophenyl)-2-fluorobenzoic acid
-
Rationale: The first step is the deprotection of the methyl ester to the free carboxylic acid. This is necessary to activate the carboxyl group for the subsequent amide coupling reaction. Saponification with lithium hydroxide is a mild and effective method for this transformation, minimizing the risk of side reactions.
-
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).
-
Add LiOH·H₂O (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-(4-cyanophenyl)-2-fluorobenzoic acid as a solid.
-
Protocol 2: Amide Coupling to form N-(heterocycle)-4-(4-cyanophenyl)-2-fluorobenzamide
-
Rationale: The formation of the amide bond is a critical step in the synthesis. Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is known for its high efficiency and low rate of racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction. For this hypothetical protocol, we will use a generic heterocyclic amine, "Het-NH₂", which would be a pre-synthesized fragment containing functionalities designed to interact with the hinge region of the kinase.
-
Materials:
-
4-(4-cyanophenyl)-2-fluorobenzoic acid (from Protocol 1)
-
"Het-NH₂" (a suitable heterocyclic amine)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(4-cyanophenyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add "Het-NH₂" (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Protocol 3: Intramolecular Cyclization to Yield TRK-26
-
Rationale: This final step involves an intramolecular nucleophilic aromatic substitution (SNAᵣ) reaction. The nucleophilic nitrogen of the heterocyclic amide attacks the carbon bearing the fluorine atom, displacing it and forming the final cyclic structure of TRK-26. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the amide nitrogen, increasing its nucleophilicity.
-
Materials:
-
N-(heterocycle)-4-(4-cyanophenyl)-2-fluorobenzamide (from Protocol 2)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the amide (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or crystallization to obtain the final compound, TRK-26.
-
Data Presentation and Visualization
Summary of Physicochemical Properties of Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₅H₁₀FNO₂ | 255.24 | Off-white solid |
| 4-(4-cyanophenyl)-2-fluorobenzoic acid | C₁₄H₈FNO₂ | 241.22 | White solid |
| N-(heterocycle)-4-(4-cyanophenyl)-2-fluorobenzamide | Dependent on "Het-NH₂" | - | - |
| TRK-26 | Dependent on "Het-NH₂" | - | - |
Experimental Workflow Diagram
Caption: Inhibition of TRK signaling pathways by TRK-26.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this document provide a clear and rational pathway for the synthesis of a novel pan-TRK inhibitor. The principles and techniques described are broadly applicable to the synthesis of other kinase inhibitors and medicinally relevant compounds. Further work would involve the synthesis of a library of analogs by varying the "Het-NH₂" fragment to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. (URL: [Link])
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. (URL: [Link])
-
Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer. (URL: [Link])
-
Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC - PubMed Central. (URL: [Link])
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
-
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS#: 1365272-67-8; ChemWhat Code. (URL: [Link])
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed. (URL: [Link])
-
Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed. (URL: [Link])
Sources
"synthesis of aromatase inhibitors using Methyl 4-(4-cyanophenyl)-2-fluorobenzoate"
An Application Note and Protocol for the Synthesis of Aromatase Inhibitors
Introduction
Aromatase inhibitors (AIs) are a class of drugs that play a critical role in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] By blocking the action of the enzyme aromatase, these drugs prevent the conversion of androgens to estrogens, thereby depriving estrogen-receptor-positive cancer cells of their primary growth signal.[1] Letrozole is a highly potent and selective third-generation non-steroidal AI that has demonstrated significant efficacy in this therapeutic area.[2][3]
This document provides a detailed guide for the synthesis of letrozole. While the synthesis of aromatase inhibitors can be approached from various starting materials, this guide will focus on a well-established and convergent synthetic route. The specified starting material, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, represents a complex precursor for letrozole due to its biphenyl structure, which is not directly compatible with the diarylmethane scaffold of letrozole. Therefore, a more practical and widely documented synthetic strategy is presented here to provide researchers with a reliable protocol for obtaining this important active pharmaceutical ingredient.
Retrosynthetic Analysis of Letrozole
A logical retrosynthetic analysis of letrozole (1) reveals a convergent synthesis strategy. The key disconnection is at the bond between the methylene carbon and the 1,2,4-triazole ring, leading to a brominated diarylmethane intermediate (2) and 1,2,4-triazole (3). The intermediate (2) can be synthesized from the corresponding diaryl carbinol (4), which in turn is derived from the diaryl ketone (5). The diaryl ketone can be prepared from commercially available starting materials.
Caption: Retrosynthetic analysis of Letrozole.
Synthetic Protocol: A Step-by-Step Guide to Letrozole Synthesis
This protocol details a multi-step synthesis of letrozole, starting from 4-tolunitrile.
Step 1: Synthesis of 4-(Bromomethyl)benzonitrile
This step involves the radical bromination of 4-tolunitrile to yield the key intermediate 4-(bromomethyl)benzonitrile.
Reaction Scheme:
Caption: Synthesis of 4-(Bromomethyl)benzonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Tolunitrile | 117.15 | 10.0 g | 0.085 |
| N-Bromosuccinimide (NBS) | 177.98 | 16.6 g | 0.093 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.7 g | 0.004 |
| Carbon Tetrachloride (CCl4) | 153.82 | 150 mL | - |
Procedure:
-
To a solution of 4-tolunitrile in dry carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.[3]
-
Reflux the reaction mixture for 8 hours.
-
After completion of the reaction, cool the mixture and filter off the succinimide by-product.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-(bromomethyl)benzonitrile.[3]
Expected Yield: ~90%
Step 2: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
This step involves the nucleophilic substitution of the bromide with 1,2,4-triazole.
Reaction Scheme:
Caption: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Bromomethyl)benzonitrile | 196.04 | 10.0 g | 0.051 |
| 1,2,4-Triazole | 69.07 | 4.2 g | 0.061 |
| Potassium Carbonate (K2CO3) | 138.21 | 8.5 g | 0.061 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
Dissolve 4-(bromomethyl)benzonitrile and 1,2,4-triazole in anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
Step 3: Synthesis of Letrozole
This is the final step, involving the reaction of the triazole intermediate with 4-fluorobenzonitrile.
Reaction Scheme:
Caption: Synthesis of Letrozole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | 184.20 | 5.0 g | 0.027 |
| 4-Fluorobenzonitrile | 121.11 | 3.6 g | 0.030 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 3.3 g | 0.030 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a solution of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile in anhydrous DMF, add potassium tert-butoxide at 0 °C under an inert atmosphere.[4]
-
Stir the mixture for 30 minutes, then add a solution of 4-fluorobenzonitrile in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure letrozole.
Characterization of Letrozole
The synthesized letrozole should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Melting Point | 184-186 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.08 (s, 1H), 7.97 (s, 1H), 7.73 (d, J = 8.4 Hz, 4H), 7.50 (d, J = 8.4 Hz, 4H), 6.47 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 143.5, 142.9, 132.8, 128.5, 127.9, 118.2, 112.4, 68.9 |
| IR (KBr, cm⁻¹) | 2230 (C≡N), 1605, 1500, 1410 |
| Mass Spectrometry (ESI-MS) | m/z 286.1 [M+H]⁺ |
Mechanism of Aromatase Inhibition by Letrozole
Letrozole is a non-steroidal competitive inhibitor of the aromatase enzyme.[5] It binds to the heme group of the cytochrome P450 subunit of aromatase, thereby blocking the active site and preventing the conversion of androgens to estrogens.[5][6] This competitive and reversible binding leads to a significant reduction in circulating estrogen levels.[5]
Caption: Mechanism of aromatase inhibition by Letrozole.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The reagents used in this synthesis are toxic and/or corrosive. Handle with care and consult the Safety Data Sheets (SDS) for each chemical before use.
-
Carbon tetrachloride is a known carcinogen and is highly toxic. Use with extreme caution and consider substituting with a less hazardous solvent if possible.
-
Potassium tert-butoxide is a strong base and is highly reactive with water. Handle in a dry environment.
References
- Dr. Oracle. (2025, December 5).
- National Center for Biotechnology Inform
- Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole.
- Patsnap. (2024, July 17). What is the mechanism of Letrozole?
- Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. PubMed.
- S. S. Karki, et al. (2019). A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(5), 319-326.
- Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Al-Suwaidan, I. A., et al. (2015).
- Abdel-Ghani, T. M., et al. (2023).
- Kumar, R., et al. (2022).
- Kil, K.-E., et al. (2009). Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Nuclear Medicine and Biology, 36(2), 195-202.
- Zhejiang University of Technology. (2016). Preparation method of letrozole.
- Suman, M., et al. (2019). A novel process for the synthesis of substantially pure Letrozole.
- Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1004112.
- Teva Pharmaceutical Industries Ltd. (2009). Process for the preparation of letrozole.
- Woo, L. W. L., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.
- EGIS Gyógyszergyár Nyilvánosan Működő Részvénytársaság. (2010). Regioselective synthesis of letrozole.
- Reddy, M. S., et al. (n.d.). Letrozole. New Drug Approvals.
- Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4‐{[(4‐Cyanophenyl)(4H‐1,2,4‐triazol‐4‐yl)
- Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Cadila Healthcare Limited. (2011). Process for preparing pure anastrozole.
- ChemicalBook. (n.d.). Anastrozole synthesis.
- Nguyen, T. T., et al. (2015).
- Al-Kassas, R., et al. (2020). Preparation and Characterization of Topical Letrozole Nanoemulsion for Breast Cancer. Iraqi Journal of Pharmaceutical Sciences, 29(1), 195-206.
- Al-Kassas, R., et al. (2019). Preparation and characterization of letrozole-loaded poly(d,l-lactide) nanoparticles for drug delivery in breast cancer therapy. PubMed.
- Jackson, T., et al. (2007). Dual aromatase-sulfatase inhibitors based on the Anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. Organic & Biomolecular Chemistry, 5(18), 2940-2952.
- Okada, M., et al. (1997). Studies on aromatase inhibitors. III. Synthesis and biological evaluation of [(4-bromobenzyl)(4-cyanophenyl)amino]azoles and their azine analogs. PubMed.
- Al-Kassas, R., et al. (2021). Design and Characterization of Letrozole Ethosomes for Improved Topical Treatment of Breast Cancer. Pharmaceutical Nanotechnology, 9(4), 305-316.
- Al-Kassas, R., et al. (2020). PREPARATION, OPTIMIZATION AND CHARACTERIZATION OF LETROZOLE NANOLIPOSOMES. International Journal of Pharmaceutical Sciences and Research, 11(3), 1234-1242.
- Al-Kassas, R., et al. (2010). Preparation, characterization, and biodistribution of letrozole loaded PLGA nanoparticles in Ehrlich Ascites tumor bearing mice. PubMed.
Sources
- 1. Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of methylbenzoate `(C_(6)H_(5)COOCH_(3))` to benzyl alcohol `(C_(6)HCH_(2)OH)` can be accomplished using [allen.in]
- 3. rsc.org [rsc.org]
- 4. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 6. WO2010146391A1 - Regioselective synthesis of letrozole - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate as a Pivotal Intermediate in the Synthesis of PARP Inhibitor Anticancer Agents
Abstract
The biphenyl-4-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous therapeutic agents.[1] Within this class, Methyl 4-(4-cyanophenyl)-2-fluorobenzoate has emerged as a critical building block, particularly in the synthesis of targeted anticancer therapies. Its structural features—a fluorinated benzoic acid ester linked to a cyanophenyl ring—provide versatile handles for molecular elaboration. This guide provides an in-depth examination of this intermediate's role, focusing on its synthesis via Suzuki-Miyaura coupling and its subsequent application in constructing precursors for Poly (ADP-ribose) polymerase (PARP) inhibitors, exemplified by the therapeutic agent Olaparib. We present detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and offer a framework for the characterization and quality control of the synthesized compounds.
Introduction: The Strategic Importance of the Biphenyl Scaffold
The biphenyl moiety is a recurring motif in a wide array of biologically active compounds, valued for its ability to orient functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[2] The addition of a cyano group, particularly at the 4-position, is a well-established strategy in the design of enzyme inhibitors, where it often engages in crucial hydrogen bonding or dipole-dipole interactions within the active site.[3][4]
This compound (CAS No. 1365272-59-8) is a highly functionalized intermediate that embodies these strategic design elements.[5] It serves as a cornerstone for the construction of complex molecules, most notably PARP inhibitors. PARP enzymes are central to the DNA damage response (DDR), and their inhibition has become a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[6][7][8] Olaparib (Lynparza®) was the first-in-class PARP inhibitor to receive FDA approval and stands as a landmark achievement in targeted cancer therapy, demonstrating the clinical utility of molecules derived from this scaffold.[9]
This document serves as a comprehensive guide for researchers, detailing the synthesis of this compound and its conversion into key precursors for advanced anticancer agents.
Synthesis of the Key Intermediate: this compound
The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this intermediate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it ideal for complex pharmaceutical syntheses.[10][11]
Principle of the Suzuki-Miyaura Coupling
The reaction mechanism involves a catalytic cycle comprising three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., Methyl 4-bromo-2-fluorobenzoate).
-
Transmetalation: The organic group from the organoboron compound (e.g., 4-cyanophenylboronic acid) is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[12]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products.
Experimental Workflow: Synthesis Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Detailed Synthesis Protocol
Causality: This protocol utilizes Tetrakis(triphenylphosphine)palladium(0) as a robust, commercially available Pd(0) source. A two-phase solvent system (Toluene/Ethanol) with an aqueous base (Sodium Carbonate) facilitates both the dissolution of organic reactants and the activation of the boronic acid for efficient transmetalation.[10]
Materials and Reagents:
-
Methyl 4-bromo-2-fluorobenzoate
-
4-Cyanophenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-Cyanophenylboronic Acid (1.2 eq), and Toluene (50 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). In a separate beaker, dissolve Sodium Carbonate (3.0 eq) in deionized water (25 mL) and add this solution, along with Ethanol (25 mL), to the reaction flask.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add Ethyl Acetate (50 mL). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the pure product.[13]
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq) | A slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. |
| Catalyst Loading | 3 mol % Pd(PPh₃)₄ | Balances reaction rate and cost; sufficient for efficient turnover. |
| Base | 3.0 eq Na₂CO₃ | Activates the boronic acid to form the boronate salt, facilitating transmetalation.[12] |
| Solvent System | Toluene / Ethanol / Water | Provides a biphasic medium for dissolving all reactants and reagents. |
| Temperature | 85-90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant thermal degradation. |
| Typical Yield | 80-95% | Reflects the high efficiency of the Suzuki-Miyaura coupling for this substrate class. |
Application in the Synthesis of PARP Inhibitor Precursors
This compound is a direct precursor to the core acid fragment required for the synthesis of Olaparib and related PARP inhibitors. The key transformations involve hydrolysis of the methyl ester to a carboxylic acid, which is then activated for amide bond formation.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes are critical for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells (BRCA proficient), these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA mutations (HR deficient), this repair pathway is compromised. The accumulation of unrepaired DSBs triggers apoptosis, leading to selective cancer cell death.[6][7][9] This targeted approach spares healthy cells and is the essence of synthetic lethality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole and Biphenyl Derivatives as Anti-cancer Agents for Glioma Therapeutics: Computational Drug Repurposing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 8. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate in Advanced Materials Science
Prepared by: Gemini Senior Application Scientist
This document provides a detailed technical guide on the application of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS No. 1365272-59-8) in materials science.[1] Designed for researchers, materials scientists, and professionals in polymer chemistry and electronics, these notes elucidate the compound's potential as a versatile building block for high-performance materials, stemming from its unique molecular architecture. We will explore its utility in liquid crystal formulations, as a monomer for specialty polymers, and its prospective role in organic electronics, providing both the scientific rationale and field-proven experimental protocols.
Introduction: A Molecule of Designed Functionality
This compound is a bifunctional aromatic compound featuring a distinct combination of functional groups that impart significant potential for materials science applications. Its structure can be deconstructed into three key components:
-
A Fluorinated Phenyl Ring: The ortho-fluoro substituent is a critical feature. While small, its high electronegativity creates a strong dipole moment and influences intermolecular interactions, which can be leveraged to modify melting points, mesophase behavior, and dielectric properties in materials.[2][3][4]
-
A Cyanophenyl Group: The terminal cyano group (-C≡N) is a powerful electron-withdrawing group that imparts a large dipole moment. This feature is fundamental in the design of liquid crystals with high dielectric anisotropy, a key requirement for low-voltage display applications.[5][6]
-
An Ester Linkage: The methyl benzoate structure provides a rigid core and a site for potential chemical modification, while also contributing to the molecule's overall polarity and stability.
This unique combination makes this compound an exemplary candidate for creating materials where precise control over electro-optical properties, thermal stability, and chemical resistance is paramount.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1365272-59-8 | [1] |
| Molecular Formula | C₁₅H₁₀FNO₂ | [1] |
| Molecular Weight | 255.24 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred |
| Key Features | High Polarity, Reactive Fluoro-substituent, Rigid Core | [2][7] |
Application in Liquid Crystal Formulations
The molecular structure of this compound is highly analogous to classic calamitic (rod-like) liquid crystals. Its incorporation into liquid crystal mixtures can be used to tailor the final properties of the formulation for specific display or sensor applications.
Scientific Rationale: Engineering Electro-Optical Properties
The primary function of adding a component like this compound to a liquid crystal mixture is to modify its physical properties. The fluoro substituent has a remarkable influence on melting point, mesophase morphology, and transition temperatures.[2][8] Its steric effect and polarity can disrupt crystal packing to lower the melting point while stabilizing the desired liquid crystal phase.[4]
Furthermore, the strong dipole of the cyano group contributes significantly to a positive dielectric anisotropy (Δε). When this molecule aligns with an electric field, it enhances the overall dielectric response of the mixture, which is critical for achieving low threshold voltages in twisted nematic (TN) or vertically aligned (VA) liquid crystal displays. Formulators often create complex eutectic mixtures of multiple intermediates to achieve a specific set of performance characteristics, and this compound serves as a valuable component for such tuning.[5]
Protocol: Preparation and Characterization of a Doped Nematic Mixture
This protocol describes the process of incorporating this compound into a standard nematic liquid crystal host and characterizing the resulting phase behavior.
Objective: To determine the effect of the title compound on the nematic-isotropic transition temperature (clearing point) of a host mixture.
Materials:
-
This compound
-
Nematic Liquid Crystal Host (e.g., E7, a commercial eutectic mixture)
-
Dichloromethane (DCM), HPLC grade
-
Sample vials
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
Procedure:
-
Mixture Preparation:
-
Prepare a stock solution of the nematic host (e.g., 10 mg/mL in DCM).
-
Accurately weigh 5 mg of this compound and dissolve it in a calculated volume of the host stock solution to achieve a 5% (w/w) concentration.
-
Gently evaporate the solvent under a slow stream of nitrogen at a temperature below the boiling point of DCM, followed by drying in a vacuum oven at 40°C for 4 hours to remove all solvent traces.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Hermetically seal 3-5 mg of the prepared mixture in an aluminum DSC pan.
-
Place the sample in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a rate of 10°C/min from room temperature to a point well above the expected clearing point (e.g., 100°C).
-
Cool the sample at the same rate back to room temperature.
-
Record the phase transition temperatures, particularly the nematic-to-isotropic transition (clearing point), from the second heating cycle to ensure a consistent thermal history.
-
-
Polarized Optical Microscopy (POM) Verification:
-
Place a small amount of the mixture on a clean glass slide and cover with a coverslip.
-
Position the slide on the POM hot stage.
-
Heat the sample slowly (e.g., 2°C/min) while observing the texture under crossed polarizers.
-
Visually confirm the nematic phase (e.g., schlieren or threaded texture) and identify the temperature at which the sample becomes completely dark (isotropic), confirming the clearing point observed in DSC.
-
Caption: Workflow for Liquid Crystal Mixture Characterization.
Application as a Monomer for High-Performance Polymers
The presence of an activated fluorine atom makes this compound a promising monomer for the synthesis of novel poly(aryl ether)s via nucleophilic aromatic substitution (SNAr) polymerization.
Scientific Rationale: Building Thermally Stable Architectures
High-performance polymers like Poly(ether ether ketone) (PEEK) are synthesized via a step-growth SNAr polymerization.[9][10] This reaction typically involves a bisphenolate nucleophile attacking an activated aromatic dihalide monomer.[11] The fluorine atoms in monomers like 4,4'-difluorobenzophenone are activated by the electron-withdrawing ketone group, making them excellent leaving groups.[9]
Similarly, in this compound, the fluorine atom is activated by the cumulative electron-withdrawing effects of the adjacent ester group and the cyanophenyl ring system. This activation facilitates its displacement by a phenoxide nucleophile, forming a stable ether linkage. By reacting this monofunctional monomer as an end-capper or by designing a difunctional analogue, novel polymers with high thermal stability, chemical resistance, and specific optical properties (imparted by the cyanobiphenyl moiety) can be synthesized.[12][13]
Protocol: Synthesis of an End-Capped Poly(aryl ether sulfone)
This protocol details a laboratory-scale synthesis of a Bisphenol A-based poly(aryl ether sulfone) where this compound is used as an end-capping agent to control molecular weight.
Objective: To synthesize a controlled molecular weight poly(aryl ether sulfone) and demonstrate the reactivity of the title compound in SNAr polymerization.
Materials:
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol A
-
This compound (end-capper)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reactor Setup:
-
Equip a 250 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Charge the flask with Bisphenol A (11.41 g, 0.05 mol), DCDPS (14.08 g, 0.049 mol), and the end-capper, this compound (0.51 g, 0.002 mol). The molar imbalance controls the target molecular weight.
-
Add anhydrous K₂CO₃ (8.3 g, 0.06 mol).
-
Add DMAc (100 mL) as the solvent and toluene (50 mL) as the azeotroping agent.
-
-
Polymerization:
-
Purge the system with dry nitrogen for 30 minutes.
-
Heat the mixture to 140-150°C with vigorous stirring. Water produced from the in-situ salt formation of Bisphenol A will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After no more water is collected (approx. 4 hours), drain the toluene from the trap and raise the temperature to 160-170°C.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Isolation and Purification:
-
Allow the viscous reaction mixture to cool to about 80°C.
-
Precipitate the polymer by slowly pouring the solution into a blender containing a 10:1 mixture of methanol and water with rapid stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot deionized water multiple times to remove salts, followed by a final wash with methanol.
-
Dry the final polymer in a vacuum oven at 120°C for 24 hours.
-
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Expected Polymer Properties
| Property | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | 190 - 220 °C | Defines the upper service temperature. |
| Decomposition Temp. (Td, 5%) | > 450 °C | Indicates high thermal stability. |
| Solubility | Soluble in DMAc, NMP, Chloroform | Determines processability for films/coatings. |
Prospective Application in Organic Electronics
The electronic properties of this compound make it, or polymers derived from it, an interesting candidate for use in organic electronic devices.
Scientific Rationale: An n-Type Building Block
Many organic semiconductors are "p-type," meaning they transport positive charge carriers (holes). There is a significant need for stable "n-type" (electron-transporting) materials to create efficient organic electronic devices like complementary circuits and organic photovoltaics (OPVs).[14][15] The introduction of strong electron-withdrawing groups, such as fluorine and cyano moieties, is a proven strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule, which facilitates electron injection and transport.[16][17]
The highly electron-deficient aromatic system of this compound suggests it could function as an n-type semiconductor. It could be used in a blend with a p-type polymer for an OPV active layer or as the active channel in an Organic Field-Effect Transistor (OFET).[18]
Conceptual Workflow: OFET Fabrication and Testing
This section outlines a high-level workflow for investigating the semiconductor properties of the material in a bottom-gate, top-contact OFET configuration.
-
Substrate Preparation: Begin with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (gate dielectric).
-
Thin-Film Deposition: Dissolve the compound in a suitable solvent and deposit a thin film onto the dielectric surface using spin-coating.
-
Annealing: Thermally anneal the film to improve molecular ordering and film morphology.
-
Electrode Deposition: Use a shadow mask to thermally evaporate the source and drain electrodes (e.g., Gold or Calcium/Aluminum) on top of the organic layer.
-
Device Characterization: Place the device in a probe station under an inert atmosphere. Use a semiconductor parameter analyzer to measure the output and transfer characteristics, from which the charge carrier mobility and on/off ratio can be calculated.
Sources
- 1. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. dakenchem.com [dakenchem.com]
- 6. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 7. Methyl 4-(2-cyanophenyl)-2-fluorobenzoate | 1352317-81-7 | Benchchem [benchchem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 11. cpmat.ru [cpmat.ru]
- 12. researchgate.net [researchgate.net]
- 13. Lignin polymerization: towards high-performance materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Strategic Integration of Cyanophenyl Moieties in Advanced Organic Electronics: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Influence of the Cyanophenyl Group in Organic Electronics
The cyanophenyl group, a simple yet potent electron-withdrawing moiety, has established itself as a cornerstone in the molecular design of high-performance organic electronic materials. Its linear geometry and strong dipole moment profoundly influence the electronic and photophysical properties of conjugated systems, making it a versatile tool for tuning the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The strategic incorporation of cyanophenyl groups allows for precise control over frontier molecular orbital energy levels, charge transport characteristics, and intermolecular interactions, ultimately leading to enhanced device efficiency, stability, and color purity.[2] This guide provides a comprehensive overview of the application of cyanophenyl-containing compounds in these key areas of organic electronics, complete with detailed experimental protocols and an exploration of the underlying scientific principles that govern their efficacy.
I. Cyanophenyl-Containing Emitters in Organic Light-Emitting Diodes (OLEDs)
The strong electron-accepting nature of the cyanophenyl group has been instrumental in the development of highly efficient OLEDs, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters. By spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in a donor-acceptor architecture, the energy gap between the singlet (S₁) and triplet (T₁) excited states (ΔEST) can be minimized, facilitating efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons for light emission.[3][4]
A. Featured Application: High-Efficiency Green TADF-OLEDs
This section details the use of a cyanophenyl-containing compound as a host material in a phosphorescent OLED (PhOLED). We will focus on a derivative of the widely used 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), where cyano groups are introduced to enhance its electron-transporting properties and create a more balanced charge transport within the device.[2]
The introduction of cyano groups at the 3-position of the carbazole rings in CBP lowers both the HOMO and LUMO energy levels. This modification improves electron injection and transport, transforming the traditionally hole-transporting CBP into a bipolar host material. The unaltered triplet energy ensures efficient energy transfer to the phosphorescent guest emitter.[2]
B. Protocol: Fabrication of a Green Phosphorescent OLED using a Cyanophenyl-Functionalized CBP Host
This protocol describes the fabrication of a green PhOLED device using a cyanophenyl-functionalized CBP derivative (CBP-CN) as the host and a green phosphorescent emitter.
Step 1: Substrate Preparation
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in a vacuum oven and treated with UV-ozone for 20 minutes to enhance the work function of the ITO and improve hole injection.
Step 2: Organic Layer Deposition by Vacuum Thermal Evaporation
The organic layers are deposited sequentially in a high-vacuum chamber (base pressure < 5 × 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): Deposit a 30 nm thick layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN).
-
Hole Transporting Layer (HTL): Deposit a 60 nm thick layer of N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Emissive Layer (EML): Co-deposit the CBP-CN host and the green phosphorescent emitter, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), at a doping concentration of 8 wt%. The total thickness of the EML should be 30 nm.
-
Electron Transporting Layer (ETL): Deposit a 40 nm thick layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
Step 3: Cathode Deposition
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
Step 4: Encapsulation
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Caption: Workflow for the fabrication of a green PhOLED.
| Emitter Type | Host Material | EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Green Phosphorescent | CBP | 18.5 | 64.5 | - |
| Green Phosphorescent | CBP-CN | 23.1 | 80.6 | - |
| Blue TADF | 3-CzDPz | 15.8 | 26.2 | - |
| Green TADF | 3-CzDPz | 13.3 | 41.1 | - |
Data compiled from multiple sources for illustrative comparison.[1][2]
II. Cyanophenyl-Containing Acceptors in Organic Photovoltaics (OPVs)
In the field of OPVs, cyanophenyl groups are integral to the design of high-performance non-fullerene acceptors (NFAs). The strong electron-withdrawing capability of the cyano group, often in the form of dicyanovinyl or similar moieties, helps to lower the LUMO energy level of the acceptor molecule.[5] This facilitates efficient charge separation at the donor-acceptor interface and can lead to higher open-circuit voltages (Voc).[6]
A. Featured Application: High-Efficiency OPVs with a Cyanophenyl-Functionalized Non-Fullerene Acceptor
This section focuses on the use of IT-4F, a prominent NFA featuring cyanophenyl-containing end groups, in combination with the polymer donor PM6 to fabricate high-efficiency organic solar cells.
The fluorination of the terminal cyanophenyl groups in IT-4F enhances its electron-accepting properties and influences the molecular packing in the solid state, leading to improved charge transport. The broad absorption of IT-4F in the visible and near-infrared regions complements that of the donor polymer, enabling efficient light harvesting across a wider portion of the solar spectrum.[7]
B. Protocol: Fabrication of a PM6:IT-4F-Based Organic Solar Cell
This protocol details the fabrication of an inverted-structure organic solar cell using a blend of PM6 and IT-4F as the active layer.
Step 1: Substrate Preparation
-
ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes.
Step 2: Deposition of the Electron Transport Layer (ETL)
-
A solution of ZnO nanoparticles is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 200°C for 20 minutes in air.
Step 3: Active Layer Deposition
-
A blend solution of PM6 and IT-4F (1:1.2 weight ratio) in chloroform with 0.5% 1-chloronaphthalene as an additive is prepared.
-
The active layer solution is spin-coated onto the ZnO layer at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.
-
The films are then thermally annealed at 100°C for 10 minutes.
Step 4: Deposition of the Hole Transport Layer (HTL) and Anode
-
A 10 nm thick layer of molybdenum oxide (MoO₃) is deposited by thermal evaporation.
-
A 100 nm thick layer of silver (Ag) is then deposited by thermal evaporation through a shadow mask to define the device area.
Caption: Workflow for the fabrication of a PM6:IT-4F OPV.
| Donor:Acceptor | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| PM6:IT-4F | 12.82 | 22.13 | 0.816 | 71.02 |
| PM6:PC₇₁BM | 8.78 | 15.90 | 0.916 | 60.30 |
| PBDB-T-SF:IT-4F | 13.1 | - | 0.88 | - |
Data compiled from multiple sources for illustrative comparison.[7][8][9]
III. Cyanophenyl-Containing Semiconductors in Organic Field-Effect Transistors (OFETs)
In OFETs, the introduction of cyanophenyl groups can significantly impact charge transport properties. As strong electron-withdrawing groups, they can lower the LUMO energy level, facilitating n-type or ambipolar transport.[10] The linear and rigid nature of the cyanophenyl moiety can also promote ordered molecular packing, which is crucial for efficient charge hopping between adjacent molecules.[11]
A. Featured Application: Solution-Processable n-Type OFETs
This section describes the use of a dicyanovinyl-substituted oligothiophene as the active material in a solution-processed OFET.
The dicyanovinyl groups at the termini of the oligothiophene backbone act as strong electron acceptors, inducing n-type behavior. The oligothiophene core provides a rigid and planar structure that encourages π-π stacking, creating efficient pathways for electron transport. The solubility can be tuned by attaching appropriate alkyl side chains to the thiophene rings, enabling solution-based fabrication methods.[11]
B. Protocol: Fabrication of a Solution-Processed OFET with a Dicyanovinyl-Substituted Oligothiophene
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a dicyanovinyl-substituted oligothiophene.
Step 1: Substrate Preparation
-
A heavily doped n-type silicon wafer with a 300 nm thick thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrate is cleaned by sonication in acetone and isopropanol for 15 minutes each and then dried with a stream of nitrogen.
-
The SiO₂ surface is treated with a self-assembled monolayer of octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor.
Step 2: Active Layer Deposition
-
A solution of the dicyanovinyl-substituted oligothiophene in a high-boiling-point solvent like chlorobenzene (5 mg/mL) is prepared.
-
The solution is spin-coated onto the OTS-treated substrate at 2000 rpm for 60 seconds inside a nitrogen-filled glovebox.
-
The film is then annealed at 120°C for 30 minutes to improve molecular ordering.[12]
Step 3: Source and Drain Electrode Deposition
-
Gold source and drain electrodes (50 nm thick) are deposited by thermal evaporation through a shadow mask with a defined channel length and width (e.g., L = 50 µm, W = 1000 µm).
Caption: Workflow for the fabrication of a solution-processed OFET.
| Semiconductor Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |
| p-type (DPPTTT) | ~1.2 | >10⁵ |
| n-type (Dicyanovinyl-oligothiophene) | 0.1 - 1.0 | >10⁶ |
| p-type (PDPPTT-T-10) | 1.23 | - |
Data compiled from multiple sources for illustrative comparison.[13][14][15][16]
IV. Synthesis and Characterization Protocols
A. Protocol: Synthesis of a Dicyanovinyl-Substituted Triphenylamine
This protocol describes a two-step synthesis of a dicyanovinyl-functionalized triphenylamine, a common building block for optoelectronic materials.
Step 1: Formylation of Triphenylamine
-
To a solution of triphenylamine (3.0 g, 12.2 mmol) in 30 mL of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.4 mL, 25.0 mmol) dropwise at 0°C.
-
After the addition, stir the reaction mixture at 90°C for 24 hours under a nitrogen atmosphere.[17]
-
Cool the mixture to room temperature and pour it into ice water.
-
The resulting solid is collected and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (1:4) as the eluent to yield the formylated triphenylamine.[17]
Step 2: Knoevenagel Condensation
-
Dissolve the formylated triphenylamine (1.1 mmol) and malononitrile (1.5 mmol) in 30 mL of dry dichloromethane.
-
Add a few drops of triethylamine as a catalyst.
-
Stir the reaction mixture at room temperature for 6 hours.[17]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography using ethyl acetate and hexanes (1:9) as the eluent to obtain the final dicyanovinyl-substituted triphenylamine product.[17]
Caption: Synthesis of a dicyanovinyl-substituted triphenylamine.
B. Protocol: Characterization by Cyclic Voltammetry (CV) and UV-Vis Spectroscopy
Cyclic Voltammetry
-
Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an appropriate anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). Dissolve the cyanophenyl-containing compound at a concentration of approximately 1 mM.
-
Experimental Setup: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[8][18][19]
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential at a rate of 50-100 mV/s. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard to reference the potentials.
-
Data Analysis: Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels, respectively.
UV-Vis and Photoluminescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., chloroform, toluene, or THF).[2][20]
-
Thin Film Preparation: For solid-state measurements, prepare thin films by spin-coating or vacuum deposition onto quartz substrates.[20]
-
Measurement: Record the UV-Vis absorption spectrum to identify the absorption maxima (λ_max). For photoluminescence (PL) measurements, excite the sample at a wavelength corresponding to a major absorption peak and record the emission spectrum.[20]
-
Data Analysis: Determine the absorption and emission maxima. The optical bandgap can be estimated from the onset of the absorption spectrum.
V. Conclusion and Future Outlook
The cyanophenyl group continues to be a powerful and versatile functional unit in the design of advanced organic electronic materials. Its strong electron-withdrawing nature, coupled with its rigid and linear structure, provides a reliable means to tune the optoelectronic properties of conjugated molecules. The examples and protocols provided in this guide highlight the practical application of cyanophenyl-containing compounds in achieving high-performance OLEDs, OPVs, and OFETs. Future research will likely focus on the development of novel cyanophenyl-based building blocks with even more refined electronic properties, as well as the exploration of their use in emerging applications such as organic thermoelectrics and bioelectronics. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of this remarkable functional group in the advancement of organic electronics.
References
-
CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available at: [Link].
-
Exploring structure-property landscape of non-fullerene acceptors for organic solar cells. The Journal of Chemical Physics. Available at: [Link].
-
A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link].
-
Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. ACS Omega. Available at: [Link].
-
How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. Available at: [Link].
-
Cyclic Voltammetry Experiment. Available at: [Link].
-
A Biocompatible Colorimetric Triphenylamine- Dicyanovinyl Conjugated Fluorescent Probe for Selective and Sensitive Detection of Cyanide Ion in Aqueous Media and Living Cells. MDPI. Available at: [Link].
-
Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. ACS Omega. Available at: [Link].
-
Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. MDPI. Available at: [Link].
-
Identifying structure–absorption relationships and predicting absorption strength of non-fullerene acceptors for organic photovoltaics. Energy & Environmental Science. Available at: [Link].
-
Molecular design and crystal engineering of oligothiophenes using dicyanovinyl (DCV) and tricyanovinyl (TCV) groups. CrystEngComm. Available at: [Link].
-
Vinyl-Triphenylamine Dyes, a New Family of Switchable Fluorescent Probes for Targeted Two-photon Cellular Imaging: from DNA to P. Available at: [Link].
-
Ultra-violet and visible spectroscopy. Available at: [Link].
-
EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University. Available at: [Link].
-
Study of Cyanobenzene Derivatives for Thermally Activated Delayed Fluorescence Emitters. Available at: [Link].
-
Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Strategies. National Center for Biotechnology Information. Available at: [Link].
-
Design and synthesis of non-fullerene acceptors based on a quinoxalineimide moiety as the central building block for organic solar cells. Chemical Communications. Available at: [Link].
-
A practical guide to measuring and reporting photophysical data. Royal Society of Chemistry. Available at: [Link].
-
Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link].
-
Identifying structure–absorption relationships and predicting absorption strength of non-fullerene acceptors for organic photovoltaics. Semantic Scholar. Available at: [Link].
-
Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. MDPI. Available at: [Link].
-
Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive. National Center for Biotechnology Information. Available at: [Link].
-
Synergistic effect of two complementary acceptors assists high-efficiency as-cast organic solar cells. PubMed. Available at: [Link].
-
The chemical structure of some triazine and cyanopyridine-based TADF emitters. ResearchGate. Available at: [Link].
-
Bar charts comparing the ON/OFF ratio (a), charge carrier mobility (b),... ResearchGate. Available at: [Link].
-
Aggregation of non-fullerene acceptors in organic solar cells. Journal of Materials Chemistry A. Available at: [Link].
-
Comparison of Current and Luminescence of various blue OLEDs. ResearchGate. Available at: [Link].
-
Facile synthesis of multi-resonance ultra-pure-green TADF emitters based on bridged diarylamine derivatives for efficient OLEDs. Available at: [Link].
-
High-Performance Semitransparent Organic Solar Cells: From Competing Indexes of Transparency and Efficiency Perspectives. Krich Lab at University of Ottawa. Available at: [Link].
-
Comparison of OLED performance characteristics for devices... ResearchGate. Available at: [Link].
-
Single-Component Organic Solar Cells with Competitive Performance. ResearchGate. Available at: [Link].
-
Recent advances in high-performance organic solar cells enabled by acceptor–donor–acceptor–donor–acceptor (A–DA′D–A) type acceptors. Materials Chemistry Frontiers. Available at: [Link].
-
Combined experimental and density functional theory studies on novel 9‐(4/3/2‐cyanophenyl)‐9 H ‐carbazole‐3‐carbonitrile compounds for organic electronics. ResearchGate. Available at: [Link].
-
Organic Solar Cells with 18% Efficiency Enabled by an Alloy Acceptor: A Two-in-One Strategy. Scinapse. Available at: [Link].
-
Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. MDPI. Available at: [Link].
-
Optimization of annealing temperature and the annealing effect on life time and stability of P3HT:PCBM-based organic solar cells. ResearchGate. Available at: [Link].
-
Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers. Available at: [Link].
-
Organic solar cells based on non-fullerene acceptors. Diva-Portal.org. Available at: [Link].
-
Carrier mobility in organic field-effect transistors. ResearchGate. Available at: [Link].
-
High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. MDPI. Available at: [Link].
-
1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate. Organic Syntheses Procedure. Available at: [Link].
-
Advances in High-Efficiency Blue OLED Materials. MDPI. Available at: [Link].
-
Performance data of evaporated OLEDs. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring structure-property landscape of non-fullerene acceptors for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 9. On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing [mdpi.com]
- 13. Remarkable enhancement of charge carrier mobility of conjugated polymer field-effect transistors upon incorporating an ionic additive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic effect of two complementary acceptors assists high-efficiency as-cast organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ossila.com [ossila.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 20. ossila.com [ossila.com]
Application Notes and Protocols: Leveraging Methyl 4-(4-cyanophenyl)-2-fluorobenzoate for the Development of Advanced Molecular Probes
Introduction: The Strategic Value of the 4-(4-Cyanophenyl)-2-fluorobenzoate Scaffold
In the landscape of molecular probe development, the selection of a core scaffold is a critical decision that dictates the ultimate utility and applicability of the final tool compound. The Methyl 4-(4-cyanophenyl)-2-fluorobenzoate structure represents a strategic platform for the synthesis of a new generation of molecular probes. Its inherent chemical features—a rigid biaryl system, a strategically placed fluorine atom, a versatile methyl ester, and an electronically significant cyano group—provide a foundation for creating probes with high specificity and tunable properties for a range of biological targets.
This guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to design and synthesize novel molecular probes for target validation, bioimaging, and diagnostic applications.
Core Scaffold Synthesis: A Protocol for Suzuki-Miyaura Coupling
The synthesis of the biaryl scaffold of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[1] The following protocol describes a representative procedure for the coupling of Methyl 4-bromo-2-fluorobenzoate with 4-cyanophenylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura coupling for scaffold synthesis.
Detailed Protocol
Materials:
-
Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)
-
Degassed Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine Methyl 4-bromo-2-fluorobenzoate, 4-cyanophenylboronic acid, palladium catalyst, and potassium carbonate.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas such as argon or nitrogen to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration should be maintained between 0.1 and 0.5 M with respect to the Methyl 4-bromo-2-fluorobenzoate.[3]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the Scaffold: Creating a Versatile Intermediate
The methyl ester of the core scaffold is a key functional handle for derivatization. Hydrolysis of the ester to the corresponding carboxylic acid provides a versatile intermediate that can be readily coupled to a variety of reporter groups, targeting moieties, or linkers.[4]
Hydrolysis of the Methyl Ester
Caption: Hydrolysis to the carboxylic acid intermediate.
Detailed Protocol for Hydrolysis
Materials:
-
This compound (1.0 equiv)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 equiv)
-
Solvent: Tetrahydrofuran (THF) and Water (e.g., 3:1 ratio)
-
Aqueous Hydrochloric Acid (HCl) (e.g., 1 M)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Dissolution: Dissolve this compound in a mixture of THF and water.
-
Saponification: Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Acidification: Cool the reaction mixture and carefully acidify with 1 M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-cyanophenyl)-2-fluorobenzoic acid. The product can be further purified by recrystallization if necessary.
Development of Molecular Probes: Application Workflows
The 4-(4-cyanophenyl)-2-fluorobenzoic acid intermediate is now primed for coupling to a variety of functional moieties to create bespoke molecular probes.
Workflow for Fluorescent Probe Synthesis via Amide Coupling
A common strategy for creating fluorescent probes is to form a stable amide bond between the carboxylic acid of the scaffold and an amine-containing fluorophore.
Caption: Amide coupling for fluorescent probe synthesis.
General Protocol for Amide Coupling
Materials:
-
4-(4-Cyanophenyl)-2-fluorobenzoic acid (1.0 equiv)
-
Amine-functionalized fluorophore (e.g., an amino-BODIPY or amino-cyanine dye) (1.0-1.2 equiv)[5][6]
-
Coupling Reagent (e.g., HATU, 1.2 equiv)[7]
-
Coupling Additive (e.g., HOBt, 1.2 equiv)
-
Base (e.g., Diisopropylethylamine - DIEA, 2-3 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Activation: Dissolve 4-(4-cyanophenyl)-2-fluorobenzoic acid, HATU, and HOBt in anhydrous DMF. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized fluorophore and DIEA to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using column chromatography or preparative HPLC to obtain the final fluorescent probe.
Potential Applications and Target-Specific Design
The 4-(4-cyanophenyl)-2-fluorobenzoate scaffold is particularly well-suited for the development of probes targeting enzymes where the cyano and fluoro groups can participate in key binding interactions.
Targeting Poly(ADP-ribose) Polymerase (PARP)
The family of Poly(ADP-ribose) Polymerase (PARP) enzymes are critical players in the DNA damage response, and their inhibition is a validated therapeutic strategy in oncology.[8] Molecular probes that can image PARP expression and activity are highly valuable for patient stratification and monitoring treatment response.[8][9][10] The cyanophenyl moiety of the scaffold can act as a key pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate that binds to the active site of PARP enzymes.
Development of PET Imaging Agents
The incorporation of a positron-emitting radionuclide, such as Fluorine-18, can transform the scaffold into a probe for Positron Emission Tomography (PET) imaging.[11] The inherent fluorine atom in the scaffold can be replaced with ¹⁸F during the synthesis, or a prosthetic group containing ¹⁸F can be appended to the functionalized carboxylic acid. PET probes based on this scaffold could enable non-invasive, quantitative imaging of their biological targets in vivo.
Data Summary
| Compound | Key Synthesis Method | Functional Handle | Potential Applications |
| This compound | Suzuki-Miyaura Coupling | Methyl Ester | Core scaffold for probe synthesis |
| 4-(4-Cyanophenyl)-2-fluorobenzoic acid | Ester Hydrolysis | Carboxylic Acid | Intermediate for coupling to functional moieties |
| Fluorescently-labeled Probe | Amide Coupling | N/A | Cellular imaging, high-throughput screening |
| ¹⁸F-labeled PET Probe | Radiosynthesis | N/A | In vivo imaging of biological targets, diagnostics |
Conclusion
The this compound scaffold offers a robust and versatile starting point for the development of sophisticated molecular probes. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of a readily functionalizable methyl ester allow for a modular approach to probe design. By leveraging the unique electronic properties of the cyano and fluoro substituents, researchers can create high-affinity probes for a range of biological targets, with significant potential in areas such as oncology and neurodegenerative disease research. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this valuable chemical entity in the pursuit of novel research tools and diagnostic agents.
References
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google P
-
Molecular Imaging of PARP - PMC - NIH. (URL: [Link])
-
Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness - PubMed Central. (URL: [Link])
-
Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging - PubMed Central. (URL: [Link])
-
Synthesis of carboxylic acids by hydrolysis or deprotection - Organic Chemistry Portal. (URL: [Link])
-
Owen Doerksen - Knowledge Commons. (URL: [Link])
-
In Vitro and Cellular Probes to Study PARP Enzyme Target Engagement - PubMed. (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. (URL: [Link])
-
9 - Organic Syntheses Procedure. (URL: [Link])
-
. (URL: [Link])
-
Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PubMed. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC - NIH. (URL: [Link])
-
Application of flow-through sold-phase-synthesis to the fluorescent labeling of amines with carboxylic and funtionalized bodipy dyes - Knowledge Commons. (URL: [Link])
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google P
-
Targeting PARP for Chemoradiosensitization: Opportunities, Challenges, and the Road Ahead - PubMed. (URL: [Link])
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 7. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging of PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and Cellular Probes to Study PARP Enzyme Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: An Application Note and Protocol
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis is achieved through a robust and scalable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
Biaryl moieties are privileged structures in medicinal chemistry and materials science, imparting unique conformational and electronic properties to molecules. This compound (CAS No. 1365272-59-8) is a valuable building block containing this critical biaryl linkage. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of such bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][3]
This protocol details the coupling of Methyl 4-bromo-2-fluorobenzoate with 4-cyanophenylboronic acid, catalyzed by Tetrakis(triphenylphosphine)palladium(0). The choice of a palladium catalyst is central to the reaction's success, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The use of an aqueous base, in this case, sodium carbonate, is crucial for the activation of the boronic acid, promoting the transmetalation step.[2]
Experimental Workflow: A Visual Guide
The following diagram illustrates the overall workflow for the gram-scale synthesis of this compound.
Caption: A flowchart of the gram-scale synthesis of this compound.
Quantitative Data Summary
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Methyl 4-bromo-2-fluorobenzoate | C₈H₆BrFO₂ | 233.04 | 10.0 | 42.9 | 1.0 |
| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | 7.56 | 51.5 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.99 | 0.86 | 0.02 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 9.10 | 85.8 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 200 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 100 mL | - | - |
| This compound (Product) | C₁₅H₁₀FNO₂ | 255.24 | Theoretical: 10.95 | - | - |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials and should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7][8]
Reagent and Glassware Preparation
-
Glassware: A 500 mL three-necked round-bottom flask, a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen inlet adapter were oven-dried overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagents:
-
Methyl 4-bromo-2-fluorobenzoate (10.0 g, 42.9 mmol, 1.0 equiv.)
-
4-Cyanophenylboronic acid (7.56 g, 51.5 mmol, 1.2 equiv.)[5]
-
Tetrakis(triphenylphosphine)palladium(0) (0.99 g, 0.86 mmol, 0.02 equiv.)[4]
-
Sodium Carbonate (9.10 g, 85.8 mmol, 2.0 equiv.), dissolved in 100 mL of deionized water and degassed by bubbling nitrogen through the solution for 30 minutes.[9]
-
Toluene (200 mL), anhydrous.[8]
-
Reaction Setup and Execution
-
To the dried three-necked flask was added Methyl 4-bromo-2-fluorobenzoate and 4-cyanophenylboronic acid.
-
The flask was sealed, and the atmosphere was replaced with nitrogen by evacuating and backfilling with nitrogen three times.
-
Anhydrous toluene (200 mL) was added via cannula, and the mixture was stirred to dissolve the solids.
-
Tetrakis(triphenylphosphine)palladium(0) was then added to the stirring solution under a positive pressure of nitrogen. The mixture will turn a yellow to orange color.
-
The degassed aqueous solution of sodium carbonate was added to the reaction mixture via the dropping funnel over 15 minutes.
-
The reaction mixture was heated to 90 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.
Work-up and Purification
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The aqueous layer was separated, and the organic layer was washed sequentially with 100 mL of water and 100 mL of brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product as a solid.
-
The crude product was purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is recommended.[6][7]
-
Fractions containing the pure product were combined and the solvent was evaporated to afford this compound as a white to off-white solid. The expected yield is in the range of 80-90%.
Causality Behind Experimental Choices
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Maintaining a nitrogen atmosphere is therefore critical for catalytic activity.
-
Choice of Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing hydrolysis of the ester functional group.[9]
-
Solvent System: The biphasic toluene/water system is commonly employed in Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base.[8]
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl bromide and to compensate for any potential homocoupling of the boronic acid.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds on a gram scale, allowing for the separation of the desired product from unreacted starting materials, catalyst residues, and byproducts.
Conclusion
This application note provides a reliable and scalable protocol for the gram-scale synthesis of this compound. By understanding the rationale behind each step, researchers can confidently execute this procedure and adapt it as needed for the synthesis of other biaryl compounds. The Suzuki-Miyaura cross-coupling reaction remains a powerful tool in the synthetic chemist's arsenal, and this detailed guide aims to facilitate its successful application in a laboratory setting.
References
-
Carl Roth. (n.d.). Tetrakis(triphenylphosphine)palladium(0) Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2017, March 31). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0) Safety Data Sheet. Retrieved from [Link]
-
Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET Ethyl Acetate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanophenylboronic acid. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Cyanophenylboronic acid MSDS. Retrieved from [Link]
-
Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
-
RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling on the gram scale. Retrieved from [Link]
-
ForteQuim. (2022, July 26). Safety Data Sheet - Hexane. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved from [Link]
-
DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: n-hexane. Retrieved from [Link]
-
SK chemicals. (2022, July 12). SAFETY DATA SHEET(SDS) High purity n-Hexane. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, October 17). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Hexane. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
West Liberty University. (2005, October 10). Material Safety Data Sheet - Sodium carbonate MSDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. Retrieved from
-
Purdue Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Toluene. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. fortequim.com [fortequim.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 4-(4-cyanophenyl)-2-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, particularly the widely-used Suzuki-Miyaura cross-coupling reaction, to achieve optimal yields and purity.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmaceuticals and advanced materials.[1] Its synthesis, most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling, is a powerful method for creating the crucial C-C bond between two aryl rings.[2][3] The reaction couples an aryl halide (or triflate) with an organoboron species.[2]
While robust, the Suzuki-Miyaura coupling is a multi-parameter reaction system where variables such as the catalyst, ligand, base, solvent, and temperature are all interdependent.[4] Suboptimal conditions can lead to low yields, the formation of difficult-to-remove impurities, and inconsistent results.[4] This guide provides a structured approach to identifying and resolving these common issues.
General Reaction Scheme:
The typical synthetic route involves the coupling of a methyl 2-fluoro-4-halobenzoate with 4-cyanophenylboronic acid. The reactivity of the halide is a critical parameter, with the general trend being I > OTf > Br >> Cl.[2]
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary factors to investigate?
Low or no yield is the most common issue and can stem from several sources. A systematic approach to troubleshooting is essential.
Answer:
A failure to form the desired product points to an issue with one or more of the core components of the catalytic cycle. Here’s how to diagnose the problem:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Plausible Cause: The Pd(0) active species may not be generating or is being deactivated. Many reactions use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂) which must be reduced in situ to Pd(0). Phosphine ligands, often used in these reactions, can also serve as the reductant. If this reduction is inefficient, the catalytic cycle won't start. Additionally, exposure to oxygen can oxidize the active Pd(0) to inactive palladium black.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) and run the reaction under a positive pressure of an inert gas.
-
Use a Pd(0) Source: Consider using a catalyst that is already in the active Pd(0) state, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
-
Check Ligand Quality: Phosphine ligands are prone to oxidation. Use fresh or properly stored ligands. If you suspect oxidation (e.g., triphenylphosphine to triphenylphosphine oxide), consider purifying it before use.
-
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[2][5]
-
Plausible Cause: The chosen base may be too weak, not soluble enough in the reaction medium, or sterically hindered. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[2][5]
-
Troubleshooting Steps:
-
Screen Different Bases: Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. For substrates with base-sensitive groups like esters, a milder base such as potassium fluoride (KF) can be effective.[5]
-
Ensure Proper Mixing: Some inorganic bases have low solubility. Ensure vigorous stirring to maximize the surface area and interaction with the reaction components.
-
Consider a Biphasic System: Often, an aqueous solution of the base is used with an organic solvent (e.g., Toluene/Water, Dioxane/Water). This can be very effective.
-
-
-
Poor Starting Material Quality:
-
Plausible Cause: The boronic acid is susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom). This is a common reason for low yields.[6]
-
Troubleshooting Steps:
-
Verify Boronic Acid Quality: Use fresh, high-purity 4-cyanophenylboronic acid. Boronic acids can dehydrate to form cyclic boroxine trimers, which may be less reactive.[6] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for any degradation.
-
Consider Boronic Esters: Pinacol esters of the boronic acid are generally more stable and less prone to protodeboronation, offering a reliable alternative.[6]
-
Check the Aryl Halide: Ensure the purity of your methyl 2-fluoro-4-halobenzoate.
-
-
Below is a workflow to guide your initial troubleshooting for low yield issues.
Caption: Initial troubleshooting workflow for low yield.
Question 2: My reaction is producing significant byproducts. How can I identify and minimize them?
Byproducts not only reduce your yield but also complicate purification. The most common side reactions in Suzuki couplings are homocoupling and dehalogenation.
Answer:
Identifying the structure of the byproducts via techniques like GC-MS or LC-MS is the first step. Once identified, you can adjust the reaction conditions to suppress their formation.
-
Homocoupling of Boronic Acid:
-
Identification: You will see a byproduct corresponding to 4,4'-dicyanobiphenyl.
-
Plausible Cause: This typically occurs when the reaction mixture contains Pd(II) species and is often promoted by the presence of oxygen.[6] It can be a significant issue if the oxidative addition step is slow compared to the rate of boronic acid homocoupling.
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Thoroughly degas all reagents and solvents and maintain a robust inert atmosphere throughout the reaction.
-
Control Catalyst Addition: Add the palladium catalyst to the reaction mixture last, after all other components and after the system has been made inert.
-
Choose the Right Ligand: Electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
-
-
Dehalogenation of the Aryl Halide:
-
Identification: You will detect methyl 2-fluorobenzoate as a byproduct.
-
Plausible Cause: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[6] Some bases or solvents (like alcohols) can act as hydride donors after reacting with the palladium complex.[6]
-
Troubleshooting Steps:
-
Solvent Choice: If you suspect the solvent is the issue, switch to an aprotic solvent like toluene, dioxane, or DMF.
-
Base Selection: Avoid bases that can readily provide a hydride, such as certain alkoxides if side reactions are prevalent. Carbonates (K₂CO₃) or phosphates (K₃PO₄) are generally safer choices in this regard.
-
-
The catalytic cycle below illustrates where these side reactions can interfere.
Caption: The Suzuki-Miyaura catalytic cycle and points of side reaction interference.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this specific synthesis?
A: There is no single "best" combination, as the optimal choice depends on the specific substrate and conditions. However, for coupling an electron-deficient aryl halide (like methyl 2-fluoro-4-bromobenzoate) with 4-cyanophenylboronic acid, a good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[5] These ligands generally promote the oxidative addition step and facilitate the reductive elimination, leading to higher yields.[6] A classic and often effective catalyst is Pd(PPh₃)₄, which is a reliable choice for initial screening.
Q2: How do I choose the right solvent and temperature?
A: The choice of solvent is critical for ensuring all components remain in solution and for influencing the reaction rate. Common solvents include:
-
Aprotic polar solvents: Dioxane, THF, DMF.
-
Aprotic nonpolar solvents: Toluene. Often, a mixture with water (e.g., Dioxane:Water 4:1) is used to help dissolve the inorganic base.[7] The reaction temperature typically ranges from 80-110 °C. A higher temperature can increase the reaction rate but may also promote byproduct formation. It's best to start around 80-90 °C and monitor the reaction by TLC or GC. If the reaction is sluggish, the temperature can be increased.
Q3: My product contains a methyl ester. Could this be hydrolyzed by the base?
A: Yes, ester hydrolysis is a potential side reaction, especially with strong bases like NaOH or KOH, or with prolonged reaction times at high temperatures. To mitigate this:
-
Use a weaker base like K₂CO₃ or K₃PO₄.
-
If hydrolysis is still an issue, powdered potassium fluoride (KF) can be an effective base that is less likely to cause hydrolysis.[5]
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid extended exposure to basic conditions.
Q4: How can I effectively purify the final product?
A: Purification can be challenging due to the potential presence of structurally similar byproducts.
-
Initial Workup: After the reaction, a standard aqueous workup is performed. If you've used a boronic acid derivative, washing with a dilute base can help remove any unreacted boronic acid. An acid wash can remove some basic impurities.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient solvent system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective at separating the desired product from byproducts like 4,4'-dicyanobiphenyl and unreacted starting materials.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final step to achieve high purity.
Experimental Protocols
Baseline Protocol for this compound Synthesis
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
Methyl 2-fluoro-4-iodobenzoate (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-fluoro-4-iodobenzoate and 4-cyanophenylboronic acid.
-
Add the potassium carbonate.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add degassed toluene and degassed water in a 4:1 ratio to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Summary for Optimization
The following table provides a sample framework for how you can track your optimization experiments.
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Byproducts |
| 1 | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Toluene/H₂O | 90 | Record Yield | Identify |
| 2 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Dioxane | 100 | Record Yield | Identify |
| 3 | Pd₂(dba)₃ (1.5%) | XPhos (3%) | Cs₂CO₃ | THF/H₂O | 80 | Record Yield | Identify |
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Woo, S. et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
ResearchGate. (n.d.). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
-
ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various.... [Link]
-
Journal of the American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Fluorinated Compounds
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by these often-recalcitrant coupling partners. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions for maximum yield and purity.
Frequently Asked "Quick-Fire" Questions (FAQs)
Q1: Why are fluorinated substrates, particularly aryl fluorides, so challenging for Suzuki coupling?
A1: The primary challenge lies in the strength of the carbon-fluorine (C–F) bond. This high bond dissociation energy makes the initial, rate-limiting oxidative addition step of the Pd(0) catalyst to the C–F bond difficult.[1] Additionally, electron-poor fluoroarenes can be poor substrates, and polyfluorinated boronic acids are often unstable under basic reaction conditions, leading to side reactions like protodeboronation.[1][2]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the boronic acid or ester reacts with solvent (like water) or base, replacing the boron group with a hydrogen.[1][3] This is especially problematic with electron-deficient and heteroaryl boronic acids.[2][3] To minimize it, you can:
-
Use milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[1][4]
-
Switch to more stable boronic esters, such as pinacol esters or organotrifluoroborates.[1][5][6]
-
Employ anhydrous reaction conditions.[1]
-
Increase the reaction rate with a more active catalyst to favor the desired coupling.[1]
Q3: My reaction isn't working at all. What are the first things to check?
A3: Start with the fundamentals:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If using a Pd(II) precatalyst (like Pd(OAc)₂), it needs to be reduced in situ.[7][8] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern precatalyst like a Buchwald G3 or G4 palladacycle.[7][8]
-
Inert Atmosphere: Oxygen can deactivate your catalyst and lead to homocoupling of the boronic acid.[3][7][9] Thoroughly degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][7][10]
-
Reagent Quality: Boronic acids can degrade over time.[9] Use fresh or properly stored reagents. Ensure your base is finely powdered and dry.[9]
In-Depth Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of fluorinated compounds, providing detailed explanations and actionable solutions.
Problem 1: Low or No Conversion of the Fluorinated Aryl Halide
This is often the most significant hurdle, directly related to the inertness of the C-F bond.
Possible Cause 1.1: Inefficient Oxidative Addition
The oxidative addition of the palladium catalyst to the aryl halide is the first and often rate-limiting step in the catalytic cycle.[11] For fluorinated compounds, especially electron-rich or neutral aryl fluorides, this step is particularly slow.
Recommended Solutions:
-
Switch to a More Electron-Rich Ligand: Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[12] Highly effective ligands for this purpose include bulky biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13][14]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, be cautious as this can also promote side reactions. Microwave irradiation can sometimes be effective for rapidly reaching and maintaining higher temperatures.[10][15]
-
Consider a Nickel Catalyst: Nickel catalysts are known to be more reactive towards less reactive electrophiles, including aryl fluorides, sometimes even without directing groups.[11][16] Protocols using Ni(COD)₂ with phosphine ligands have shown success.[2]
Visualizing the Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Possible Cause 1.2: Catalyst Inhibition or Deactivation
Even if oxidative addition occurs, other factors can halt the catalytic cycle.
Recommended Solutions:
-
Role of Fluoride Ions: When using fluoride bases (KF, CsF), the fluoride ion can play a triple role.[4][17] It can act as the base to activate the boronic acid, but it can also coordinate to the palladium center to form a palladium-fluorido intermediate, which can be a key species in the transmetalation step.[4][18] However, an excess of fluoride can lead to the formation of unreactive anionic boronate species.[4] Careful optimization of the base is crucial.
-
Substrate-Specific Inhibition: Some functional groups on your substrates can coordinate to the palladium and inhibit catalysis. Highly coordinating groups like pyridines or certain nitrogen heterocycles may require specific ligands (e.g., dppf) or conditions to overcome this.[19]
Problem 2: Significant Side Product Formation
Low yield is often accompanied by the formation of unwanted byproducts.
Possible Cause 2.1: Homocoupling of Boronic Acid
This side reaction produces a biaryl product derived from two molecules of the boronic acid coupling partner (Ar²-Ar²).
Recommended Solutions:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3] Ensure all solvents (including water) and the reaction headspace are thoroughly deoxygenated.[7][20] The freeze-pump-thaw method is highly effective.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[8] Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can mitigate this.[8]
Possible Cause 2.2: Dehalogenation/Defluorination
This results in the replacement of the halogen on your starting material with a hydrogen atom.
Recommended Solutions:
-
Minimize Hydride Sources: Dehalogenation occurs when the arylpalladium intermediate reacts with a hydride source instead of the boronic acid.[3][9] Potential hydride sources include amine bases or alcohol solvents. If dehalogenation is a major issue, consider switching to a non-protic solvent system and a carbonate or phosphate base.
-
Hydrolytic Defluorination: For highly electron-deficient fluoroarenes, direct nucleophilic attack by hydroxide (from the base) can cleave the C-F bond.[1] To prevent this, minimize water content by using anhydrous solvents and bases, or screen alternative non-aqueous solvent systems.[1]
Troubleshooting Workflow Diagram
A logical approach to diagnosing and solving low-yield issues.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
Data & Protocols
Table 1: Ligand and Base Selection Guide for Fluorinated Substrates
The choice of ligand and base is critical and substrate-dependent. This table provides a starting point for optimization.
| Problem Type | Substrate Example | Recommended Ligand(s) | Recommended Base(s) | Rationale & Key Considerations |
| Poor Oxidative Addition (Electron-rich/neutral aryl fluoride) | Fluorotoluene | SPhos, RuPhos, XPhos[5][14] | K₃PO₄, K₂CO₃[14] | Bulky, electron-rich ligands are essential to facilitate the difficult C-F bond activation.[12] |
| Boronic Acid Instability (Electron-poor boronic acid) | 4-Trifluoromethylphenylboronic acid | XPhos Pd G3/G4, Pd(dppf)Cl₂ | KF, CsF, K₂CO₃[1][4] | Milder fluoride bases can prevent protodeboronation.[1] Active precatalysts can accelerate coupling before decomposition occurs. |
| Steric Hindrance (Ortho-substituted substrates) | 2,6-Difluorobromobenzene | XPhos, SPhos[14] | K₃PO₄ | Very bulky ligands are needed to promote reductive elimination of hindered biaryls.[20] |
| Heterocyclic Substrates | 2-Fluoro-pyridine | Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | Dppf can be effective for heterocyclic substrates which might otherwise inhibit the catalyst.[19] |
Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol provides a robust starting point for difficult couplings involving fluorinated substrates.
1. Reagent and Glassware Preparation:
-
Oven-dry all glassware overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use a magnetic stir bar.
-
Ensure all solvents are anhydrous and have been thoroughly degassed using the freeze-pump-thaw method (3 cycles) or by bubbling with inert gas for at least 30 minutes.[7][10]
2. Reaction Assembly:
-
To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).[7]
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with inert gas (repeat 3-5 times).
3. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1 or Toluene) via syringe.[7][10]
4. Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes. (2017). ChemistryViews. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Braun, T. (n.d.). Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications. Available at: [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit. Available at: [Link]
-
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal. Available at: [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. (n.d.). ResearchGate. Available at: [Link]
-
Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Molander, G. A. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.). PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. chemistryviews.org [chemistryviews.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Welcome to the technical support guide for Methyl 4-(4-cyanophenyl)-2-fluorobenzoate (CAS No. 1365272-59-8).[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this molecule. The guidance is structured to explain the chemical principles behind each recommendation, empowering you to make informed decisions during your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions regarding the purification strategy for this compound.
Q1: What are the most likely impurities in my crude sample?
Answer: The impurity profile of this compound is primarily dictated by its synthetic route, which commonly involves a Suzuki-Miyaura cross-coupling reaction. Understanding potential contaminants is the first step in designing a robust purification strategy.
Likely Impurities:
-
Unreacted Starting Materials: These could include a fluorinated benzoic acid derivative (e.g., Methyl 2-fluoro-4-bromobenzoate) and a cyanophenylboronic acid (or its pinacol ester).
-
Homocoupling Products: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid reagent (e.g., 4,4'-dicyanobiphenyl) or two molecules of the aryl halide.
-
Residual Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Positional Isomers: If the starting materials are not isomerically pure, you may have isomers of the final product, which can be particularly challenging to separate due to their similar polarities.[2]
-
Related Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, THF, ethyl acetate) and inorganic salts from the basic workup conditions.
Q2: Should I start with recrystallization or column chromatography for the initial purification?
Answer: The choice between recrystallization and column chromatography depends on the scale of your reaction and the initial purity of the crude product. The following decision tree provides a general guideline.
Caption: Initial Purification Strategy Decision Tree.
Expert Rationale:
-
Recrystallization is highly effective for removing minor impurities from a solid product, especially on a larger scale. It is often faster and more cost-effective than chromatography.
-
Column Chromatography is the preferred method for purifying complex mixtures with multiple components, products that are oils, or when impurities have very similar properties to the desired compound.[3][4]
Part 2: Troubleshooting Guide - Common Purification Issues
This section provides detailed solutions to specific problems you may encounter.
Recrystallization Challenges
Q3: My product is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point but below the boiling point of the solvent. This is common when a solution is highly concentrated or cooled too quickly.[5]
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oil formation over crystal lattice formation.
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the slightly cooled, saturated solution to induce crystallization.
-
Solvent System Change: The chosen solvent may be too good. Consider switching to a solvent system where the compound has slightly lower solubility at higher temperatures or use a mixed-solvent system.[5]
Q4: How do I select the best solvent for recrystallization?
Answer: The ideal solvent is one where your target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good; the compound is too soluble at room temperature.
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Cool the solution to room temperature and then in an ice bath. Observe for crystal formation.
-
Repeat with different solvents. A mixed-solvent system (one "good" solvent and one "poor" solvent) can also be highly effective.[5]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexanes/Heptane | Non-polar | 69 / 98 | Good for precipitating polar compounds. Often used as the "poor" solvent. |
| Toluene | Non-polar | 111 | The aromatic nature can aid in dissolving the biphenyl structure. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Often too good a solvent, but can be part of a mixed system. |
| Ethyl Acetate (EtOAc) | Med. Polarity | 77 | A common and effective solvent for moderately polar compounds.[5] |
| Isopropanol (IPA) | Polar Protic | 82 | Often a good choice for biphenyls. |
| Methanol (MeOH) | Polar Protic | 65 | May be a good "good" solvent to pair with water as an anti-solvent. |
| Water | Polar Protic | 100 | Used as an anti-solvent for organic compounds. |
Column Chromatography Challenges
Q5: How do I develop an effective solvent system for flash chromatography?
Answer: The key is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound on a silica gel TLC plate. This Rf value typically ensures good separation on a column without requiring an excessive volume of eluent.[4]
Sources
Technical Support Center: Synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic process. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Overview of the Synthesis: The Suzuki-Miyaura Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] In this specific synthesis, the key reactants are Methyl 4-bromo-2-fluorobenzoate and 4-cyanophenylboronic acid.
The general reaction scheme is as follows:
Sources
"improving the purity of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate by recrystallization"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on enhancing the purity of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate through recrystallization. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot and optimize your purification process effectively.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility. The ideal solvent will dissolve the target compound and its impurities to different extents at varying temperatures. For a successful recrystallization, the chosen solvent or solvent system should exhibit high solubility for this compound at an elevated temperature and significantly lower solubility at cooler temperatures.[1][2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).
The rate of cooling is a critical parameter that dictates the size and purity of the resulting crystals. Slow, controlled cooling promotes the formation of larger, more perfect crystals, as it allows molecules of the target compound to selectively deposit onto the growing crystal lattice while rejecting impurity molecules.[3][4] Rapid cooling, or "crashing out," tends to trap impurities within a less organized crystal structure, diminishing the effectiveness of the purification.[5]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., Ethyl Acetate, Heptane, Toluene, Isopropanol)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Condenser (optional, to prevent solvent loss)
-
Stemless funnel and fluted filter paper (for hot filtration, if necessary)[6]
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Based on the structure (an ester), a good starting point is a solvent pair like Ethyl Acetate/Heptane or Toluene/Heptane.[7] Perform a small-scale test: dissolve a small amount of crude product in a minimal volume of the "good" solvent (e.g., Ethyl Acetate) at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add a small portion of the chosen primary solvent. Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small increments until the solid just dissolves completely. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[6] Quickly filter the hot solution through a fluted filter paper.
-
Inducing Crystallization (Solvent/Anti-Solvent Method): If using a solvent pair, slowly add the "poor" solvent (anti-solvent, e.g., Heptane) to the hot, clear solution until a slight cloudiness (turbidity) appears and persists. Add a drop or two of the "good" solvent to redissolve the turbidity, ensuring the solution is perfectly saturated.
-
Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask to slow the cooling rate further.[4][5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent) to rinse away the impurity-laden mother liquor.[8] Breaking the vacuum before adding the rinse solvent ensures the entire crystal cake is washed.[2]
-
Drying: Continue to pull a vacuum over the crystals to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for recrystallization, including troubleshooting pathways.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the recrystallization of aromatic esters and nitriles.
Q: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution's concentration is too high for the cooling temperature, or the cooling is too rapid.[6] To resolve this, reheat the entire mixture (including the oil) until a clear solution is reformed. Add a small amount of additional "good" solvent (1-5% of the total volume) to slightly decrease the saturation, and then allow the solution to cool much more slowly. Using an insulated container can help moderate the temperature drop.[9]
Q: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?
A: This is likely due to either supersaturation or using too much solvent.[5][8]
-
Induce Crystallization: First, try to induce crystallization by scratching the inside surface of the flask just below the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8] Alternatively, if you have a small crystal of the pure product, add it as a "seed crystal" to initiate the process.[3]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently reheat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Then, repeat the slow cooling process.[5]
Q: My final product is still impure after one recrystallization. What are my next steps?
A: A single recrystallization may not be sufficient if the initial material is heavily contaminated or if an impurity has very similar solubility properties to your product. A second recrystallization is often necessary to achieve high purity.[3] Ensure that in the second attempt, you are using the absolute minimum amount of hot solvent and allowing for very slow crystal growth. If impurities persist, consider an alternative solvent system or a different purification technique, such as column chromatography.[3]
Q: My crystals formed very quickly and look like a fine powder. Is this a problem?
A: Yes, this is often a sign of rapid crystallization, where the solution cools too fast.[5] This process is less selective and can trap impurities within the crystal lattice, reducing the effectiveness of the purification. The ideal crystallization should occur over a period of 15-30 minutes, forming distinct, well-defined crystals. To fix this, redissolve the solid by heating, add a small amount of extra solvent, and ensure the subsequent cooling is much slower.[4][5]
Q: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
A: Yield loss is inherent to recrystallization, as some product will always remain dissolved in the cold mother liquor.[2] To maximize your yield:
-
Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[8] Any excess solvent will retain more of your product upon cooling.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of your product.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[8]
Data Summary Table
| Parameter | Recommended Solvents / Conditions | Rationale & Key Considerations |
| Primary ("Good") Solvents | Toluene, Ethyl Acetate, Acetone | These solvents are good candidates for dissolving aromatic esters due to polarity matching.[7] The compound should be highly soluble at the solvent's boiling point. |
| Anti-Solvents ("Poor") | Heptane, Hexane, Isopropanol | These non-polar or less-polar solvents are used to reduce the overall solubility of the compound in the hot solution, inducing crystallization upon cooling.[7] |
| Suggested Solvent Pairs | Toluene / HeptaneEthyl Acetate / Hexane | These pairs offer a wide polarity range, allowing for fine-tuning of the saturation point. The ratio should be determined empirically to find the point of turbidity at the boiling point. |
| Dissolution Temperature | Near the boiling point of the primary solvent. | Maximizes solubility, allowing the use of a minimum solvent volume.[8] |
| Cooling Protocol | 1. Slow cool to ambient temp (over 30-60 min)2. Ice bath (for ≥ 30 min) | Slow initial cooling promotes large, pure crystal formation.[3][4] The subsequent ice bath maximizes the precipitation of the product from the mother liquor. |
References
- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. Unknown Source. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PMC - NIH. [Link]
-
Recrystallization. Unknown Source. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Recrystallization-1.pdf. Unknown Source. [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Tips for maximizing yield, purity and crystal size during recrystallization. Stack Exchange. [Link]
-
Methyl 4-cyanobenzoate. PubChem - NIH. [Link]
- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
Sources
- 1. mt.com [mt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"stability and storage conditions for Methyl 4-(4-cyanophenyl)-2-fluorobenzoate"
Technical Support Center: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (CAS No. 1365272-59-8). This document, prepared by our Senior Application Scientists, provides in-depth information on the stability and storage of this key chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and development projects.
I. Compound Overview & Intrinsic Stability
This compound is a polyfunctional aromatic compound featuring a methyl ester, a nitrile (cyano group), and a fluorine substituent. Each of these groups contributes to its overall reactivity and stability profile. The aromatic rings provide a degree of stability, while the ester and nitrile functionalities are the primary sites for potential degradation.[1]
Key Structural Features:
-
Methyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
Nitrile Group: Can undergo hydrolysis to a carboxamide or carboxylic acid, typically under more forcing conditions than ester hydrolysis.[2]
-
Fluorine Substituent: As an electron-withdrawing group, it can influence the reactivity of the benzoate ring and the ester linkage.
-
Biphenyl System: The core structure may be susceptible to oxidation under certain conditions.
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C . A refrigerated, dark environment minimizes the risk of both hydrolytic and photolytic degradation. Ensure the container is properly sealed to prevent moisture ingress.
Q2: Can I store the compound at room temperature for short periods?
A2: While refrigerated storage is recommended, short-term storage at ambient room temperature is generally acceptable for brief periods (e.g., during experimental setup). However, prolonged exposure to ambient conditions, especially in the presence of humidity and light, should be avoided to maintain the compound's purity.
Q3: The compound is a solid. How important is it to protect it from moisture?
A3: Extremely important. Although it is a solid, atmospheric moisture can adsorb to the surface of the crystals. This moisture can be sufficient to initiate slow hydrolysis of the methyl ester group over time, especially if the compound is exposed to acidic or basic vapors in the laboratory environment. This process, known as solid-state hydrolysis, can lead to the formation of 4-(4-cyanophenyl)-2-fluorobenzoic acid as an impurity.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, particularly those with multiple functional groups, can be sensitive to UV light. Photodegradation can lead to complex side reactions and the formation of colored impurities. It is a standard best practice in chemical hygiene to store all fine chemicals in amber vials or in a dark location, such as a cabinet or refrigerator, to prevent photolytic degradation.[3]
Q5: What solvents are recommended for dissolving this compound for experimental use?
A5: this compound is soluble in common organic solvents such as chloroform, ethyl acetate, and other polar aprotic solvents.[4] When preparing solutions for storage, it is crucial to use anhydrous solvents to prevent hydrolysis. For long-term solution storage, aprotic solvents are preferred over protic solvents like methanol or ethanol.
III. Troubleshooting Guide: Common Stability-Related Issues
This section provides a problem-and-solution framework for issues that may arise during the use of this compound.
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Appearance of a new peak in HPLC/LC-MS analysis, consistent with the carboxylic acid. | Ester Hydrolysis: The most common degradation pathway. This can be catalyzed by trace amounts of acid or base, often from residual catalysts, contaminated solvents, or atmospheric moisture.[5][6] | 1. Verify Solvent Purity: Use fresh, anhydrous solvents for all experiments. 2. pH Control: If working in solution, ensure the pH is neutral. Avoid acidic or basic conditions unless required by the reaction protocol. 3. Storage Check: Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a dry environment. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Compound Degradation: The starting material may have degraded prior to use, leading to a lower effective concentration and the introduction of impurities that can interfere with the reaction. | 1. Purity Analysis: Re-analyze the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Forced Degradation Study: Consider performing a small-scale forced degradation study to identify potential degradants and confirm if they match the observed byproducts.[7][8] |
| Material has developed a slight discoloration (e.g., yellowing) over time. | Oxidative or Photolytic Degradation: Exposure to air (oxygen) and/or light can cause the formation of colored impurities. | 1. Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. 2. Light Protection: Ensure the compound is stored in an amber vial or in a dark location. Avoid leaving it on the lab bench for extended periods. |
| Formation of an amide-related impurity detected by mass spectrometry. | Nitrile Hydrolysis: While less common than ester hydrolysis, the nitrile group can hydrolyze to a primary amide under certain conditions (e.g., strong acid/base, elevated temperatures).[2] | 1. Review Reaction Conditions: Assess if your experimental conditions could facilitate nitrile hydrolysis. 2. Analytical Confirmation: Use analytical techniques like NMR or IR spectroscopy to confirm the presence of an amide functional group. |
IV. Experimental Protocols & Workflows
Protocol 1: Small-Scale Forced Degradation Study
A forced degradation study is designed to deliberately stress a compound to identify its likely degradation products and pathways.[3][9][10] This information is invaluable for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute for analysis. Basic hydrolysis of esters is typically rapid.[5]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Keep a control sample wrapped in aluminum foil in the same location.
-
Dilute both samples for analysis.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a high-resolution analytical technique like LC-MS or HPLC-UV to identify and quantify any degradation products.
Diagram: Forced Degradation Workflow
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
V. Potential Degradation Pathways
Based on the chemical structure, the two most probable non-photolytic degradation pathways are acid-catalyzed and base-catalyzed hydrolysis of the methyl ester.
Diagram: Hydrolytic Degradation Pathways
Sources
- 1. fiveable.me [fiveable.me]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Managing Reaction Byproducts in the Synthesis of Cyanophenyl-Containing Molecules
Welcome to the Technical Support Center for the synthesis of cyanophenyl-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation in these critical synthetic transformations. The following content is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Section 1: Troubleshooting Common Cyanation Reactions
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis, yet it is often accompanied by the formation of unwanted byproducts. This section provides troubleshooting guidance for three widely used methods: Palladium-Catalyzed Cyanation, the Sandmeyer Reaction, and the Rosenmund-von Braun Reaction.
FAQ 1: Palladium-Catalyzed Cyanation
Question: I am performing a palladium-catalyzed cyanation of an aryl halide, but I am observing significant amounts of hydrodehalogenation and starting material dimerization. What are the likely causes and how can I mitigate these side reactions?
Answer:
Hydrodehalogenation (replacement of the halide with a hydrogen atom) and dimerization of the aryl halide are common byproducts in palladium-catalyzed cyanation reactions.[1] These side reactions are often indicative of issues with the catalyst, reagents, or reaction conditions.
Causality and Mitigation Strategies:
-
Catalyst Deactivation: Excess cyanide ions can poison the palladium catalyst at various stages of the catalytic cycle, leading to reduced efficiency and the promotion of side reactions.[2][3]
-
Troubleshooting:
-
Use a less soluble cyanide source: Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide due to its lower solubility, which helps maintain a low concentration of free cyanide in the reaction mixture.[3][4] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even less toxic and environmentally benign alternative.[5][6][7]
-
Employ a robust ligand: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent deactivation.
-
Consider a pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.[3]
-
-
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.
-
Troubleshooting:
-
Solvent: Polar aprotic solvents like DMF or DMAc are commonly used. However, in some cases, aqueous solvent systems with a phase-transfer catalyst can be effective.[5][7]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation. It is crucial to optimize the temperature to favor the desired cyanation.
-
Base: The choice and amount of base are critical. A screen of different bases (e.g., Na₂CO₃, K₂CO₃, KOAc) may be necessary to find the optimal conditions for your specific substrate.[6][7]
-
-
-
Purity of Reagents: Impurities in the starting materials or solvents can interfere with the catalytic cycle.
Experimental Protocol: General Procedure for a Palladium-Catalyzed Cyanation of an Aryl Bromide
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), zinc cyanide (0.6 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable solvent (e.g., DMF or DMAc).[4]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[4]
-
Heat the reaction to the optimized temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: Sandmeyer Reaction
Question: My Sandmeyer reaction for the synthesis of a cyanophenyl molecule is giving a low yield, and I am isolating significant amounts of phenol and biaryl byproducts. How can I improve the reaction efficiency and minimize these impurities?
Answer:
The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a classic method for introducing a cyano group.[9][10] However, the instability of the diazonium salt can lead to several byproducts, including phenols (from reaction with water) and biaryls (from radical coupling).[1][9]
Causality and Mitigation Strategies:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Troubleshooting:
-
Maintain low temperatures: The diazotization should be carried out at 0-5 °C to prevent premature decomposition of the diazonium salt.[1]
-
Use a slight excess of sodium nitrite: This ensures complete conversion of the aniline to the diazonium salt.[1]
-
Monitor for excess nitrous acid: Use starch-iodide paper to test for the presence of nitrous acid, indicating that enough sodium nitrite has been added.[1]
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt is highly reactive and can decompose if not handled properly.
-
Troubleshooting:
-
Use the diazonium salt solution immediately: Do not store the diazonium salt solution; use it directly in the subsequent cyanation step.[1]
-
Control the temperature: Keep the reaction mixture cold throughout the addition of the diazonium salt to the copper(I) cyanide solution.
-
-
-
Side Reactions: The presence of water and radical intermediates can lead to unwanted byproducts.
-
Troubleshooting:
-
Workflow for Troubleshooting Sandmeyer Reactions
Caption: Troubleshooting workflow for Sandmeyer reactions.
FAQ 3: Rosenmund-von Braun Reaction
Question: I am attempting a Rosenmund-von Braun reaction to synthesize an aryl nitrile, but the reaction is sluggish, and purification is difficult. What are the key parameters to control for a successful reaction?
Answer:
The Rosenmund-von Braun reaction involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide at high temperatures.[11][12][13] While effective, this reaction is known for its harsh conditions and challenging purification.
Causality and Mitigation Strategies:
-
Reaction Conditions: The high temperatures and polar, high-boiling solvents can lead to thermal decomposition and make product isolation difficult.[11]
-
Troubleshooting:
-
Solvent Choice: Traditional solvents include DMF, nitrobenzene, and pyridine.[11] The use of ionic liquids has been explored as a more modern alternative to improve reactivity and simplify workup.[14]
-
Temperature Control: While high temperatures are often necessary, careful optimization is required to minimize degradation.
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and potentially improve yields and purity.[15]
-
-
-
Reagent Stoichiometry and Purity: An excess of copper(I) cyanide is typically used, which can complicate purification.[11]
-
Troubleshooting:
-
Catalytic Variants: Modern protocols have been developed that use catalytic amounts of copper salts in combination with other reagents, making the reaction milder and purification easier.[11]
-
Purity of Copper(I) Cyanide: The quality of the copper(I) cyanide is crucial for good reactivity.
-
-
Table 1: Comparison of Cyanation Methods
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | Aryl (pseudo)halides | Anilines | Aryl halides |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], etc.[4][5][6][7] | CuCN | CuCN |
| Typical Conditions | Mild to moderate temperatures (70-120 °C)[6][7] | Low temperatures (0-5 °C for diazotization)[1] | High temperatures (reflux in high-boiling solvents)[11] |
| Common Byproducts | Hydrodehalogenation, dimerization[1] | Phenols, biaryls[1] | Thermal decomposition products |
| Advantages | High functional group tolerance, milder conditions[3] | Readily available starting materials | Effective for certain substrates |
| Disadvantages | Catalyst poisoning, cost of palladium[2][3] | Unstable diazonium intermediate, potential for explosive hazards | Harsh conditions, difficult purification[11] |
Section 2: Byproduct Identification and Purification
The successful synthesis of cyanophenyl-containing molecules relies not only on controlling the reaction but also on effectively identifying and removing byproducts.
FAQ 4: Identification of Byproducts
Question: I have an impure sample from my cyanophenyl synthesis. What are the best analytical techniques to identify the unknown byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is typically employed to identify synthesis-related impurities.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is an excellent first step to assess the purity of your sample and separate the main product from byproducts.[17] The retention times and UV-Vis spectra can provide initial clues about the identities of the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer provides molecular weight information for each separated component, which is invaluable for identifying byproducts.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is a powerful tool for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed structure of isolated byproducts.
FAQ 5: Purification Strategies
Question: My crude product contains several byproducts. What are the most effective methods for purifying cyanophenyl-containing molecules?
Answer:
The choice of purification method depends on the physical and chemical properties of your target molecule and the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Normal-Phase Chromatography: Using a silica gel stationary phase with a non-polar mobile phase (e.g., hexane/ethyl acetate) is effective for separating compounds with different polarities.[18]
-
Reversed-Phase Chromatography: A C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is useful for purifying more polar compounds.[18]
-
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is the method of choice.
FAQ 6: Hydrolysis of the Nitrile Group
Question: I am observing the formation of an amide or carboxylic acid byproduct in my reaction. How can I prevent the hydrolysis of the cyanophenyl group?
Answer:
The nitrile group can be susceptible to hydrolysis to form an amide and subsequently a carboxylic acid, especially in the presence of strong acids or bases and water.[8][19][20]
Causality and Mitigation Strategies:
-
Presence of Water: Water is the key reagent for nitrile hydrolysis.
-
Troubleshooting:
-
Use anhydrous reagents and solvents: Ensure all your starting materials and solvents are thoroughly dried.[8]
-
Perform the reaction under an inert atmosphere: This will prevent atmospheric moisture from entering the reaction.
-
-
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze nitrile hydrolysis.[19][20]
-
Troubleshooting:
-
Control the pH: If possible, maintain neutral or near-neutral conditions during the reaction and workup.
-
Milder reaction conditions: If harsh acidic or basic conditions are required for the main reaction, explore milder alternatives if available. For example, some methods for converting nitriles to amides use milder conditions to stop the hydrolysis at the amide stage.[21][22][23]
-
-
Reaction Pathway: Hydrolysis of a Cyanophenyl Group
Caption: Hydrolysis pathway of a cyanophenyl group.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (n.d.). Eco-friendly Cyanation Strategies of Aryl Halides using Recyclable Nickel Nanocatalysts with Promising Antibacterial and Antioxidant Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid, Easy Cyanation of Aryl Bromides and Chlorides Using Nickel Salts in Conjunction with Microwave Promotion. Retrieved from [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Retrieved from [Link]
-
PMC - NIH. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Rosenmund–von Braun reaction under microwave irradiation. Retrieved from [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-cyanophenylalanine.
-
ResearchGate. (n.d.). Cyanation leading to drug intermediates. Conditions: Reactions were.... Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 1. Retrieved from [Link]
-
YouTube. (2023). Cyanation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Cyanuric Acid-Bridged Porphyrin−Porphyrin Dyads. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
- Google Patents. (n.d.). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from [Link]
-
OSTI.GOV. (2015). Identification of Chemical Attribution Signatures of Fentanyl Syntheses Using Multivariate Statistical Analysis of Orthogonal Analytical Data. Retrieved from [Link]
-
PubMed. (n.d.). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Retrieved from [Link]
-
MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
-
PMC - NIH. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Retrieved from [Link]
-
ACS Publications. (2026). Co(II)–Nitronyl Nitroxide Single-Chain Magnet Embedded in a 2D Coordination Network. Retrieved from [Link]
-
ACS Publications. (2026). Co(II)–Nitronyl Nitroxide Single-Chain Magnet Embedded in a 2D Coordination Network. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. mdpi.com [mdpi.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 21. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 22. echemi.com [echemi.com]
- 23. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Welcome to the technical support center for the scale-up synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this key chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible synthesis.
I. Introduction to the Synthesis and Scale-Up Considerations
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds and advanced materials. Its structure, featuring a biphenyl core with fluoro and cyano functionalities, presents unique challenges and opportunities in chemical synthesis, particularly during the transition from laboratory to pilot or production scale.
The most common and industrially viable method for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction is favored for its mild conditions, functional group tolerance, and the commercial availability of the required building blocks.[1]
This guide will primarily focus on the scale-up of the Suzuki-Miyaura coupling between Methyl 4-bromo-2-fluorobenzoate and (4-cyanophenyl)boronic acid .
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up synthesis, providing explanations for the underlying causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Reaction Conversion / Stalled Reaction | 1. Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to facilitate the transmetalation step. 3. Poor Solubility: Reactants, catalyst, or base may have poor solubility in the chosen solvent system at the reaction temperature. 4. Low Reaction Temperature: The temperature may be too low for the catalytic cycle to proceed efficiently. | 1. Catalyst Check: Ensure the catalyst is fresh and handled under an inert atmosphere. Consider adding a fresh portion of the catalyst. For scale-up, using a pre-catalyst that is more stable to air and moisture is often beneficial. 2. Base Evaluation: Consider a stronger base (e.g., K₃PO₄ instead of K₂CO₃) or increase the stoichiometry of the current base. Ensure the base is finely powdered for better reactivity. 3. Solvent System Optimization: A mixture of solvents (e.g., toluene/water, dioxane/water) can improve solubility.[2] Phase-transfer catalysts can also be employed in biphasic systems. 4. Temperature Increase: Gradually increase the reaction temperature, monitoring for any side product formation. |
| Formation of Side Products (e.g., Homocoupling) | 1. Oxidative Homocoupling of Boronic Acid: This is a common side reaction, especially in the presence of oxygen. 2. Dehalogenation of the Aryl Halide: The starting aryl bromide can be reduced, particularly at higher temperatures or with certain catalyst/ligand combinations. | 1. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to minimize oxygen. Degas all solvents and reagents thoroughly before use. 2. Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes minimize its homocoupling. |
| Difficult Product Isolation / Purification | 1. Emulsion Formation during Workup: High concentrations of base and salts can lead to stable emulsions. 2. Co-crystallization with Impurities: The desired product may crystallize with starting materials or side products. 3. Residual Palladium in the Final Product: Palladium contamination is a significant concern in pharmaceutical intermediates. | 1. Workup Modification: Add brine or a small amount of a different organic solvent to break the emulsion. Filtering the mixture through a pad of celite can also be effective. 2. Recrystallization Optimization: Screen different solvent systems for recrystallization to achieve optimal purity. A solvent/anti-solvent approach can be effective. 3. Palladium Scavenging: After the reaction, treat the organic phase with a palladium scavenger (e.g., thiol-functionalized silica gel) to reduce palladium levels to acceptable limits. |
| Hydrolysis of the Methyl Ester | 1. Strongly Basic Conditions: The use of strong bases, especially in the presence of water and at elevated temperatures, can lead to the saponification of the methyl ester. | 1. Base Selection: Use a milder base if possible (e.g., K₂CO₃). 2. Temperature Control: Avoid excessively high reaction temperatures. 3. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions. |
| Safety Concerns on Scale-Up | 1. Exothermic Reaction: The reaction can be exothermic, especially during the initial stages. 2. Handling of Boronic Acids: Boronic acids can be irritants. 3. Flammable Solvents: Many organic solvents used are flammable. | 1. Calorimetry Studies: Perform reaction calorimetry to understand the heat flow of the reaction and design appropriate cooling protocols. 2. Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. 3. Safe Handling Practices: Ground all equipment to prevent static discharge. Work in a well-ventilated area or a fume hood. |
III. Frequently Asked Questions (FAQs)
1. What is the recommended catalyst and ligand for this Suzuki-Miyaura coupling at scale?
2. How critical is the quality of the (4-cyanophenyl)boronic acid?
The purity of the boronic acid is very important. Impurities can lead to side reactions and complicate purification. It is particularly important to ensure that the boronic acid has not significantly dehydrated to form the corresponding boroxine, as this can affect the stoichiometry and reactivity. It is advisable to use freshly purchased or properly stored boronic acid.
3. What are the key process parameters to monitor during the scale-up?
The most critical parameters to monitor are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Stirring Rate: To ensure proper mixing and heat transfer, especially in heterogeneous mixtures.
-
Reaction Progress: Monitored by a suitable analytical technique (e.g., HPLC, GC) to determine the endpoint of the reaction.
-
pH during workup: To ensure efficient separation of the product and removal of basic impurities.
4. Can this reaction be run under "green" or more environmentally friendly conditions?
Yes, there is a significant push towards greener synthesis in the chemical industry.[3][4] For this reaction, consider the following:
-
Solvent Choice: Replacing traditional solvents like dioxane with greener alternatives such as 2-MeTHF or even performing the reaction in water with a suitable surfactant.[2]
-
Catalyst Loading: Minimizing the amount of palladium catalyst used.
-
Energy Consumption: Optimizing the reaction temperature and time to reduce energy usage.[3]
5. How can I effectively remove residual palladium from my final product?
Residual palladium is a common issue in cross-coupling reactions. Several methods can be employed for its removal:
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium.
-
Thiol-based Scavengers: As mentioned in the troubleshooting guide, specialized scavengers can be used.
-
Crystallization: Careful crystallization can often leave the majority of the palladium in the mother liquor.
-
Aqueous Washes with Thiol-containing Reagents: Washing the organic layer with an aqueous solution of a reagent like sodium thiosulfate can help extract palladium salts.
IV. Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol is for a laboratory-scale synthesis and should be optimized and adapted for larger-scale production with appropriate safety measures in place.
Materials and Equipment:
-
Methyl 4-bromo-2-fluorobenzoate
-
(4-cyanophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely milled
-
Toluene
-
Water
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Inert Atmosphere: Set up the reaction vessel and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: To the reaction vessel, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.1 eq), and finely milled potassium carbonate (2.0 eq).
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel. The solvent ratio (e.g., 5:1 toluene:water) should be optimized.
-
Catalyst Addition: In a separate flask under nitrogen, prepare a solution of Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Process Logic Diagram
Caption: Step-by-step process logic for the synthesis of this compound.
V. References
-
CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents. (URL not available)
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC - NIH. Available from: [Link]
-
Suzuki-Miyaura Coupling - Royal Society of Chemistry. Available from: [Link]
-
Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC - NIH. Available from: [Link]
-
Greener synthesis of chemical compounds and materials - PMC - PubMed Central. Available from: [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry. Available from: [Link]
-
CN102875414A - Preparation method of 4-amino-2-trifluoromethyl cyanophenyl - Google Patents. Available from:
-
Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Publishing. Available from: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available from: [Link]
-
Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate. Available from: [Link]
-
CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. Available from:
-
US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents. Available from:
-
This compound,(CAS# 1365272-59-8) - Sinfoo Biotech. Available from: [Link]
-
Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS#: 1365272-67-8; ChemWhat Code. Available from: [Link]
-
Revisiting the Green Synthesis of Nanoparticles: Uncovering Influences of Plant Extracts as Reducing Agents for Enhanced Synthesis Efficiency and Its Biomedical Applications - NIH. Available from: [Link]
-
(PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate - ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Green Synthesis of Nanoparticles: Uncovering Influences of Plant Extracts as Reducing Agents for Enhanced Synthesis Efficiency and Its Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical step of catalyst selection for this Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis for high yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low to No Product Yield
Question: My Suzuki coupling reaction is resulting in a very low yield or no desired product at all. What are the primary factors I should investigate?
Answer:
Low or no yield in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating several key parameters.[1] Here’s a prioritized checklist:
-
Catalyst Activity and Integrity: The heart of the Suzuki reaction is the palladium catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]
-
Recommendation: Ensure your palladium source and phosphine ligand are from a reliable supplier and have been stored correctly. Some precatalysts are air-sensitive. For more consistent results, consider using a more robust, air-stable precatalyst such as a palladacycle.[1]
-
-
Oxygen Contamination: The presence of oxygen can be detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]
-
Recommendation: Thoroughly degas your solvent(s) by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Ensure the reaction is carried out under a consistently inert atmosphere.
-
-
Reagent Purity and Stability: The purity of your starting materials, methyl 2-fluoro-4-bromobenzoate and 4-cyanophenylboronic acid, is crucial. Boronic acids, in particular, can degrade over time.
-
Recommendation: Verify the purity of your reagents. If the boronic acid is old or has been improperly stored, consider using a fresh batch.
-
-
Base and Solvent Selection: The choice of base and solvent system is critical and they often work in concert. The base's primary role is to activate the boronic acid to facilitate the transmetalation step.[2]
-
Recommendation: A common and often effective combination is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.[3] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeborylation)
Question: My reaction is producing the desired product, but I'm also observing significant amounts of biphenyl from the homocoupling of the boronic acid and/or the formation of benzonitrile from protodeborylation. How can I minimize these side reactions?
Answer:
The formation of these side products indicates that a portion of your boronic acid is not participating in the desired cross-coupling reaction.
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with electron-deficient boronic acids.[1][4]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeborylation.[1] Switching to a weaker base like potassium fluoride (KF) can be beneficial.[1][5]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeborylation and can be a good alternative.
-
-
Homocoupling: The formation of 4,4'-dicyanobiphenyl is often a result of oxygen in the reaction mixture.
-
Rigorous Degassing: As mentioned previously, ensure your reaction setup is free of oxygen.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands can sometimes mitigate this issue. Bulky, electron-rich phosphine ligands are often effective.[6][7]
-
Issue 3: Reaction Stalls or is Sluggish
Question: The reaction starts, but it proceeds very slowly or appears to stall before completion. What can I do to improve the reaction rate?
Answer:
A sluggish reaction can be due to several factors related to catalyst activity and reaction conditions.
-
Insufficient Catalyst Loading: While it's desirable to use low catalyst loadings, sometimes a slight increase can significantly improve the reaction rate.
-
Recommendation: Try increasing the catalyst loading incrementally, for example, from 1 mol% to 2-3 mol%.
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for the oxidative addition step with an aryl fluoride.
-
Recommendation: Gradually increase the reaction temperature. A typical range for Suzuki couplings is 80-110 °C.[1]
-
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For challenging couplings, a more effective ligand may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura coupling reaction?
A1: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps:[4][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 2-fluoro-4-bromobenzoate) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron species (4-cyanophenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q2: Why are palladium catalysts with bulky, electron-rich phosphine ligands often preferred for this type of synthesis?
A2: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are highly effective for several reasons:[6][7][8][9]
-
Enhanced Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition step.
-
Promotion of Reductive Elimination: The steric bulk of these ligands promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.
-
Stability of the Catalytic Species: These ligands can stabilize the palladium catalyst, preventing decomposition and leading to higher overall turnover numbers.
Q3: Can I use an aryl fluoride as a coupling partner in a Suzuki reaction?
A3: While aryl fluorides are typically less reactive than the corresponding chlorides, bromides, and iodides due to the strong C-F bond, their use in Suzuki couplings is possible, especially when the aromatic ring is activated with electron-withdrawing groups.[12] In the synthesis of this compound, the starting material is typically methyl 2-fluoro-4-bromo benzoate. The fluorine atom is a substituent on the benzene ring and is generally not the leaving group in the Suzuki coupling. However, specialized catalytic systems have been developed that can activate C-F bonds for cross-coupling reactions.[13]
Q4: What are the advantages of using a biphasic solvent system (e.g., toluene/water)?
A4: A biphasic system offers several advantages:
-
Solubility of Reagents: It allows for the dissolution of both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid (or its boronate salt).
-
Facilitated Product Separation: After the reaction, the product is typically in the organic layer, which can be easily separated from the aqueous layer containing the inorganic byproducts.
-
"Green Chemistry" Considerations: The use of water as a co-solvent is often considered more environmentally friendly than using purely organic solvents.[2]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful quantitative technique, particularly useful for less volatile compounds.
Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling
This is a general starting point. Optimization of specific parameters may be required.[1][14]
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add methyl 2-fluoro-4-bromobenzoate (1.0 equiv) and 4-cyanophenylboronic acid (1.1-1.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Base Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalyst and Ligand Performance Summary
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | Commercially available, widely used. |
| Pd(OAc)₂ | (with external phosphine ligand) | 1-3 | Often used for in situ catalyst generation. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1-3 | Effective for a broad range of substrates.[15] |
| Buchwald Palladacycles (e.g., XPhos Pd G3) | Buchwald ligands (e.g., XPhos, SPhos) | 0.5-2 | High activity, air-stable, effective for challenging couplings.[8][9] |
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Grzybowski, B. A., Burke, M. D., et al. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Arizona. (n.d.). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
(n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki coupling with ligandless palladium and potassium fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
ACS Publications. (2015, April 9). Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017, February). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
-
Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: A Comparative Spectroscopic Approach
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation in solution.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds.
This document will navigate through the predicted spectral features of this molecule, explaining the rationale behind the chemical shifts and coupling constants based on established principles of substituent effects on aromatic systems.[2] Furthermore, we will provide a comparative overview of alternative analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to highlight the unique advantages of NMR in comprehensive structural characterization.
The Subject Molecule: this compound
This compound is a bi-aryl compound featuring a fluorinated benzene ring connected to a cyanophenyl moiety via a carbon-carbon bond. The presence of multiple functional groups, including a methyl ester, a nitrile, and a fluorine atom, distributed across two aromatic rings, presents a rich case for NMR analysis. Understanding the electronic effects of these substituents is crucial for the accurate assignment of proton and carbon signals.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the aromatic protons on both rings and the methyl protons of the ester group. The chemical shifts (δ) are predicted based on the principle of additivity of substituent effects, where electron-withdrawing groups generally shift signals downfield (to higher ppm values) and electron-donating groups cause an upfield shift.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | 7.9 - 8.1 | dd | J(H6-H5) = ~8.5, J(H6-F) = ~5.0 | 1H |
| H-3 | 7.4 - 7.6 | dd | J(H3-H5) = ~1.5, J(H3-F) = ~9.0 | 1H |
| H-5 | 7.2 - 7.4 | t | J(H5-H6) = ~8.5, J(H5-H3) = ~1.5 | 1H |
| H-2', H-6' | 7.7 - 7.9 | d | J(H2'-H3') = ~8.5 | 2H |
| H-3', H-5' | 7.6 - 7.8 | d | J(H3'-H2') = ~8.5 | 2H |
| -OCH₃ | ~3.9 | s | - | 3H |
Rationale for Assignments:
-
Fluorinated Ring Protons (H-3, H-5, H-6): The fluorine atom at the C-2 position exerts a strong electron-withdrawing inductive effect and a moderate electron-donating mesomeric effect. The ortho proton (H-3) is expected to be significantly deshielded and will appear as a doublet of doublets due to coupling with H-5 (meta coupling, ~1.5 Hz) and the fluorine atom (~9.0 Hz).[3] The para proton (H-5) will likely appear as a triplet due to coupling with H-6 and H-3. The H-6 proton, ortho to the ester group, will be the most downfield proton on this ring and will exhibit coupling to H-5 (ortho coupling, ~8.5 Hz) and the fluorine atom (meta coupling, ~5.0 Hz).[3]
-
Cyanophenyl Ring Protons (H-2', H-3', H-5', H-6'): The cyanophenyl ring presents a simpler AA'BB' system. The protons ortho to the electron-withdrawing cyano group (H-3', H-5') will be deshielded and appear as a doublet. The protons meta to the cyano group (H-2', H-6') will also appear as a doublet, slightly upfield from the ortho protons.
-
Methyl Protons (-OCH₃): The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups (~3.9 ppm).
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents and their positions.[4]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) |
| C=O | ~165 | Small |
| C-2 (C-F) | ~160 | Large (~250 Hz) |
| C-4 (C-C) | ~145 | Small |
| C-1' (C-C) | ~140 | - |
| C-4' (C-CN) | ~115 | - |
| C-1 | ~120 | Small |
| C-6 | ~132 | Small |
| C-3 | ~118 | Moderate (~20 Hz) |
| C-5 | ~125 | Small |
| C-2', C-6' | ~128 | - |
| C-3', C-5' | ~133 | - |
| -CN | ~118 | - |
| -OCH₃ | ~53 | - |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typical for this functional group.
-
Fluorinated Carbon (C-2): The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz and will be significantly shifted downfield.[5]
-
Quaternary Carbons: The quaternary carbons (C-1, C-4, C-1', C-4') will have distinct chemical shifts based on their electronic environment. The carbon attached to the cyano group (C-4') will be relatively upfield for a quaternary carbon in an aromatic system.
-
Protonated Aromatic Carbons: The chemical shifts of the protonated carbons are influenced by the substituents. The carbon ortho to the fluorine (C-3) will show a moderate two-bond coupling constant (²JCF).[5]
-
Nitrile Carbon (-CN): The nitrile carbon will appear in the characteristic region for this functional group.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester will be found in the upfield region of the spectrum.
Comparative Analysis with Alternative Techniques
While NMR provides a comprehensive structural map, other analytical techniques offer complementary information.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the structure.
-
Strengths: High sensitivity, accurate mass determination, and structural information from fragmentation. For this compound, MS would readily confirm the molecular weight and elemental formula.
-
Weaknesses: Does not provide detailed information about the connectivity of atoms or stereochemistry. Isomer differentiation can be challenging without tandem MS (MS/MS) and authentic standards. The fragmentation of aromatic nitriles can sometimes be complex.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Strengths: Rapid and non-destructive analysis, excellent for identifying key functional groups. For the target molecule, FTIR would clearly show characteristic peaks for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-F bond vibrations.[7]
-
Weaknesses: Provides limited information about the overall molecular structure and connectivity. It is often difficult to distinguish between isomers with the same functional groups.
Table 3: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, dynamic processes | Molecular weight, elemental formula, fragmentation patterns | Presence of functional groups |
| Sensitivity | Moderate | High | Moderate |
| Isomer Differentiation | Excellent | Possible with MS/MS | Poor |
| Sample Requirement | Milligram quantities | Microgram to nanogram quantities | Milligram quantities |
| Key Application for this Molecule | Unambiguous structure elucidation | Confirmation of molecular formula | Rapid functional group identification |
Experimental Workflow for NMR Analysis
A logical workflow is essential for the efficient and accurate NMR analysis of a novel compound.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
"mass spectrometry analysis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate"
An Expert's Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of this compound (Molecular Formula: C₁₅H₁₀FNO₂, Molecular Weight: 255.24 g/mol )[1]. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and strategic choices that underpin robust analytical method development. We will explore the predictable fragmentation behavior of this molecule and compare the utility of various mass spectrometric and alternative techniques, culminating in a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.
Part 1: Foundational Principles of Mass Spectrometric Behavior
Understanding the target analyte's inherent chemical properties is the cornerstone of any successful mass spectrometry method. This compound is a multi-functionalized aromatic compound. Its structure, featuring a methyl ester, a nitrile group, a fluorine substituent, and a biphenyl system, dictates its ionization and fragmentation characteristics.
Predicted Ionization and Fragmentation Pathways
For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the most suitable technique, particularly in positive ion mode. The presence of the ester carbonyl oxygen and the nitrile nitrogen provides sites for protonation, leading to a strong protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 256.2.
Upon collisional activation in a tandem mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to undergo fragmentation through several predictable pathways, primarily centered around the labile ester group. This prediction is based on established fragmentation rules for methyl esters and aromatic compounds[2][3][4].
-
Loss of Methanol: The most common fragmentation route for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da)[3]. This is a highly favorable pathway that results in the formation of a stable acylium ion.
-
Formation of Acylium Ion: The loss of methanol leads to the generation of the 4-(4-cyanophenyl)-2-fluorobenzoyl cation, a highly abundant and stable fragment ion.
-
Subsequent Fragmentation: This primary fragment ion can further lose carbon monoxide (CO, 28 Da), a characteristic fragmentation for acylium ions, leading to a secondary fragment. Cleavage of the biphenyl C-C bond is also possible but typically requires higher collision energy.
The proposed fragmentation cascade is a critical tool for developing highly selective detection methods, such as Multiple Reaction Monitoring (MRM).
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
Part 2: A Comparative Guide to Analytical Methodologies
The choice of an analytical technique depends on the specific research question, whether it be definitive structural elucidation, routine purity assessment, or trace-level quantification. Here, we compare the most relevant techniques for analyzing this compound.
| Technique | Principle | Advantages | Disadvantages | Suitability for Analyte |
| LC-MS/MS (Triple Quad) | Chromatographic separation followed by mass analysis of a specific precursor-to-product ion transition (MRM). | Unmatched sensitivity and selectivity; the "gold standard" for quantification in complex matrices[5]. | Requires authentic reference standards for method development; provides limited structural information beyond the selected transition. | Excellent. Ideal for pharmacokinetic studies, metabolite identification, and trace impurity quantification. |
| LC-HRMS (Q-TOF/Orbitrap) | Chromatographic separation followed by high-resolution mass analysis, providing accurate mass measurements. | Enables confident formula determination for unknown identification; excellent for impurity profiling and metabolomics. | Generally less sensitive than triple quadrupole for targeted quantification; higher instrument cost. | Excellent. The best choice for structural confirmation, non-targeted screening of related substances, and degradant analysis. |
| GC-MS (Electron Ionization) | Separation of volatile compounds followed by hard ionization (EI) and mass analysis. | Provides highly reproducible fragmentation patterns and searchable libraries (e.g., NIST). | Requires analyte to be thermally stable and volatile; hard ionization can lead to the absence of a molecular ion[6]. | Moderate. The analyte may have sufficient volatility, but potential for thermal degradation exists. Fragmentation would be extensive. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Simple, robust, and widely available; excellent for purity assessment and routine quality control. | Lacks specificity (co-eluting impurities can interfere); provides no structural information. | Good. Suitable for routine analysis of the bulk substance for purity and content uniformity where impurities are known. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide definitive structural information. | The ultimate tool for unambiguous structure elucidation of the pure substance. | Very low sensitivity, making it unsuitable for trace analysis; requires a relatively large amount of pure sample. | Essential for initial characterization, but not for routine quantitative analysis. |
Part 3: A Validated Protocol for LC-MS/MS Quantification
This section provides a detailed, step-by-step protocol for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer. The logic behind each parameter is explained to ensure the method is robust and transferable.
Caption: Overall workflow for the quantitative analysis of this compound by LC-MS/MS.
Step 1: Preparation of Standards and Samples
-
Rationale: Accurate preparation is fundamental for accurate quantification. Acetonitrile is used as the organic solvent due to its compatibility with reversed-phase chromatography and its efficient ESI performance.
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile (ACN).
-
Working Solutions: Perform serial dilutions of the stock solution with a mixture of 50:50 (v/v) ACN:Water to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL. This diluent should match the initial mobile phase conditions to ensure good peak shape.
-
Sample Preparation: Dilute the experimental samples with 50:50 ACN:Water to fall within the linear range of the calibration curve.
Step 2: Liquid Chromatography (LC) Parameters
-
Rationale: The goal of chromatography is to reproducibly separate the analyte from matrix components and potential isomers, delivering it to the mass spectrometer as a sharp, symmetrical peak. A C18 column is a workhorse for small molecules of intermediate polarity[5]. Formic acid is added to the mobile phase to provide a source of protons, enhancing the formation of [M+H]⁺ ions in the ESI source[7].
-
System: HPLC or UPLC system
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 40% B
-
5.0 min: 40% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Step 3: Mass Spectrometry (MS) Parameters
-
Rationale: These parameters are optimized to ensure efficient desolvation of the LC eluent, ionization of the analyte, and transmission of the ions into the mass analyzer. The MRM transitions are chosen based on the predicted fragmentation pattern for maximum sensitivity and specificity.
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow (N₂): 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 256.2 → 224.2 (Collision Energy: 15 eV)
-
Qualifier: 256.2 → 196.2 (Collision Energy: 25 eV)
-
Method Validation and Trustworthiness
This protocol incorporates self-validating principles. The use of a qualifier transition ensures identity confirmation; the ratio of the qualifier to quantifier peak area must remain constant across all standards and samples. For regulated environments, the method should be fully validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
The analysis of this compound can be approached with several robust analytical techniques. While HPLC-UV provides a simple solution for routine purity checks and NMR is indispensable for absolute structural proof, liquid chromatography coupled with mass spectrometry offers unparalleled performance for the complex demands of modern research and development. Specifically, LC-MS/MS using a triple quadrupole instrument in MRM mode stands out as the superior choice for high-sensitivity, high-selectivity quantification in intricate biological or chemical matrices, making it the recommended platform for drug metabolism, pharmacokinetic, and trace analysis studies.
References
- Benchchem. Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile.
- RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
- Brainly.com. Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There.
- ACS Publications. Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry.
- Journal of the American Society for Mass Spectrometry. Reactions of O−. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study.
- NIST WebBook. 1,1'-Biphenyl, 2-fluoro-.
- Benchchem. Methyl 4-(2-cyanophenyl)-2-fluorobenzoate.
- Sinfoo Biotech. This compound, (CAS# 1365272-59-8).
- Unknown Source. Mass Spectrometry: Fragmentation.
- ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
- European Pharmaceutical Review. Application of LCMS in small-molecule drug development.
- Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds.
- NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Chegg.com. Solved The following is the Mass spectrum of methyl.
- PubChem - NIH. Methyl 4-cyanobenzoate.
- Chromatography Forum. LC/MS not good for small molecules.
- Unknown Source. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Wikipedia. Liquid chromatography–mass spectrometry.
- RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.
- ChemWhat. Methyl 4-(3-cyanophenyl)-2-fluorobenzoate CAS#: 1365272-67-8.
- Chem-Impex. Methyl 4-fluorobenzoate.
- Unknown Source. Mass spectra of fluorocarbons.
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- NIST WebBook. Methyl 4-fluorobenzoate.
- NIST WebBook. Methyl 4-fluorobenzoate.
- NIST WebBook. 4-Cyanobenzoic acid, 2-bromo-4-fluorophenyl ester.
- The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
- Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation for Methyl 4-(2-hydroxyphenyl)butanoate.
- RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
Sources
- 1. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. brainly.com [brainly.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The "Why": Causality in Method Selection for FT-IR Analysis
An In-Depth Technical Guide to FT-IR Spectroscopy of Fluorinated Biphenyl Compounds
For researchers and professionals in drug development and materials science, the precise characterization of fluorinated biphenyl compounds is paramount. These molecules, integral to pharmaceuticals, liquid crystals, and advanced polymers, derive their unique properties from the strategic placement of fluorine atoms on the biphenyl scaffold. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and highly informative tool for elucidating the structural nuances of these compounds. This guide provides a comprehensive comparison of FT-IR methodologies and delves into the spectral signatures that define fluorinated biphenyls, grounded in experimental data and established principles.
The quality of an FT-IR spectrum is fundamentally dependent on the sample preparation technique. The choice is not arbitrary but is dictated by the sample's physical state, the quantity available, and the analytical goal. For solid fluorinated biphenyl compounds, three methods are prevalent: Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Thin Solid Film.
Attenuated Total Reflectance (ATR): The Workhorse for Rapid Analysis
ATR-FTIR is often the method of choice due to its minimal sample preparation and non-destructive nature.[1][2][3] It is ideal for rapid screening, quality control, and for samples that are difficult to grind or dissolve.[1][4] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[4][5] An infrared beam is passed through the crystal in such a way that it reflects internally. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, and the resulting absorption is measured.[1][3]
Potassium Bromide (KBr) Pellets: The Classic for High-Resolution Data
The KBr pellet method is a traditional transmission technique that can yield high-quality, high-resolution spectra. It involves intimately grinding a small amount of the solid sample (1-2 mg) with dry, IR-transparent KBr powder (100-200 mg) and pressing the mixture into a thin, transparent pellet.[6] This method is advantageous when aiming to create a spectral library or when subtle spectral features need to be resolved. However, it is destructive, requires more skill and time, and is highly susceptible to moisture, which can introduce broad O-H absorption bands and damage the salt plates.[7]
Thin Solid Film: A Simple Alternative
For soluble fluorinated biphenyls, the thin solid film method offers a simple alternative to KBr pellets. The compound is dissolved in a small amount of a volatile solvent (like methylene chloride), and a drop of the solution is placed on a KBr or NaCl salt plate.[8] After the solvent evaporates, a thin film of the compound remains, which can be analyzed directly.[8] This technique is faster than preparing a KBr pellet but requires the sample to be soluble and can sometimes result in non-uniform films if the solvent evaporates too quickly.
Comparative Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| ATR-FTIR | Internal Reflectance (Evanescent Wave)[3] | Minimal to no sample prep, non-destructive, fast, good for powders and solids.[1][3] | Spectra may differ slightly from transmission spectra; requires good sample-crystal contact.[1] | Rapid screening, quality control, insoluble materials. |
| KBr Pellet | Transmission | High-resolution spectra, well-established technique. | Destructive, time-consuming, sensitive to moisture, requires grinding.[6][7] | Detailed structural elucidation, library matching. |
| Thin Solid Film | Transmission | Simpler and faster than KBr pellets, requires small sample amount.[8] | Sample must be soluble, potential for non-uniform film, residual solvent peaks. | Soluble crystalline solids when ATR is not available. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, protocols must be followed meticulously.
Protocol 1: Analysis by ATR-FTIR
-
Crystal Cleaning: Begin by cleaning the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to ratio against the sample spectrum, removing interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered fluorinated biphenyl compound directly onto the center of the ATR crystal.[3]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures intimate contact between the sample and the crystal, which is critical for a strong, high-quality signal.[3][6]
-
Collect Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Clean-up: Retract the pressure clamp, remove the sample, and clean the crystal surface as in step 1.
Protocol 2: Analysis by KBr Pellet
-
Sample Preparation: In a dry agate mortar and pestle, grind approximately 1-2 mg of the fluorinated biphenyl sample until it is a fine, glossy powder.[6]
-
Mixing: Add ~150 mg of dry, spectroscopic grade KBr powder. Gently mix with a spatula first, then grind the two components together for about a minute to ensure a homogeneous mixture.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place an empty pellet holder in the FT-IR spectrometer and collect a background spectrum.
-
Collect Spectrum: Carefully place the KBr pellet into the sample holder and acquire the FT-IR spectrum.
-
Disposal: Dispose of the pellet and thoroughly clean the press die components after use.
Workflow for FT-IR Analysis of Fluorinated Biphenyls
Caption: Decision workflow for FT-IR analysis of fluorinated biphenyls.
Decoding the Spectrum: A Guide to Vibrational Frequencies
The power of FT-IR lies in its ability to probe the vibrational modes of specific chemical bonds. Each peak in the spectrum corresponds to a bond absorbing energy at a characteristic frequency.[9][10] For fluorinated biphenyls, we can categorize the key absorptions.
A. Core Biphenyl Vibrations
These peaks are characteristic of the aromatic biphenyl structure itself.
-
Aromatic C-H Stretch: A weak to medium intensity band typically appears just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[11][12][13] This distinguishes aromatic C-H bonds from the stronger alkane C-H stretches that appear just below 3000 cm⁻¹.[14]
-
Aromatic C=C In-Ring Stretch: The benzene ring itself gives rise to a series of absorptions due to C=C bond stretching. Two of the most characteristic and useful bands appear in the 1620-1585 cm⁻¹ and 1500-1450 cm⁻¹ regions.[11][13][14] Their presence is a strong indicator of an aromatic system.
-
C-H Out-of-Plane Bending ("Wags"): In the "fingerprint region" (below 1000 cm⁻¹), strong absorptions resulting from the C-H bonds bending out of the plane of the aromatic ring are observed.[11] The exact position of these bands is highly diagnostic of the substitution pattern on the benzene rings (mono-, ortho-, meta-, para-substituted).[13][15][16] For example, a monosubstituted ring often shows two strong bands between 770-710 cm⁻¹ and 690±10 cm⁻¹.[15]
B. The Fluorine Signature: C-F Vibrations
The introduction of fluorine, the most electronegative element, creates a highly polar C-F bond that gives rise to one of the most intense absorption bands in the FT-IR spectrum.
-
C-F Stretch: The C-F stretching vibration produces a very strong and characteristic absorption in the 1350-1000 cm⁻¹ region.[17] The high intensity is due to the large change in dipole moment during the vibration.[18] The exact position is sensitive to the electronic environment. For aromatic fluorides, this peak is often found in the 1270-1100 cm⁻¹ range. Multiple fluorine substitutions can lead to several strong bands or a broad, complex absorption pattern in this region.[19]
Comparative Table of Key Vibrational Frequencies
The following table summarizes the expected FT-IR absorption ranges for fluorinated biphenyl compounds, based on data from spectroscopic studies.[20][21]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds on the aromatic ring.[11][12] |
| Aliphatic C-H Stretch | 3000 - 2840 | Medium to Strong | Present if alkyl substituents are on the biphenyl core.[14][20] |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Often appears as two or more sharp bands.[11][13] |
| Aromatic C-F Stretch | 1270 - 1100 | Very Strong | The key signature of fluorination. Position and complexity depend on substitution pattern.[17][19] |
| C-H Out-of-Plane Bend | 900 - 690 | Strong | Position is highly diagnostic of the ring substitution pattern.[13][15] |
Experimental Example:
In a study of novel fluorinated biphenyl compounds, the FT-IR spectrum of 3,4-difluoro-4'-(tert-butyl)biphenyl (TBDFBP) showed characteristic peaks at 2961 cm⁻¹ (sp³ C-H stretch from the tert-butyl group), a C=C aromatic stretch at 1496 cm⁻¹, and C-H bending at 1603 cm⁻¹.[20] Another compound, 3,4-difluoro-3',4'-dimethoxybiphenyl (DFDMBP), displayed aromatic C-H stretching around 3000 cm⁻¹, sp³ C-H stretching from the methoxy groups at 2947 and 2830 cm⁻¹, a C=C stretch at 1494 cm⁻¹, and a strong C-O stretch at 1214 cm⁻¹, which overlaps with the region where C-F stretches are expected.[20][21] These examples highlight how the spectrum provides a complete fingerprint of the molecule's functional groups.
Conclusion
FT-IR spectroscopy is an indispensable technique for the structural verification and analysis of fluorinated biphenyl compounds. By selecting the appropriate sample preparation method—choosing the speed and non-destructive nature of ATR for rapid analysis or the high-resolution potential of the KBr method for detailed studies—researchers can obtain high-quality, reproducible data. The interpretation of the resulting spectra, guided by an understanding of characteristic group frequencies, allows for the confident identification of the core biphenyl structure and, most critically, the confirmation of fluorination through the intense C-F stretching vibrations. This guide equips researchers with the foundational knowledge to leverage FT-IR spectroscopy effectively in their work with this important class of molecules.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
University of the West Indies, Mona Campus. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
- Martínez, A. G., et al. (2020).
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Al-Masry, H. Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Charateristic IR Absorption of Benzene Derivatives. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Request PDF. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Al-Masry, H. Z., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Retrieved from [Link]
-
University of British Columbia. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
ResearchGate. (2023, August 5). (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of the FAPI films with different biphenyl group content in polymer backbone. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Description of the vibrational modes of the electronic ground state of.... Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted Frequencies for Selected Number of Vibrational Modes in the Ground and Excited Electronic States of the Complex a. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Harvard-Smithsonian Center for Astrophysics. (n.d.). Vibrational Modes in BF3. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]
-
Harvard-Smithsonian Center for Astrophysics. (n.d.). Vibrational Modes. Retrieved from [Link]
-
ACS Publications. (2021, April 28). Vibrational Damping Reveals Vibronic Coupling in Thermally Activated Delayed Fluorescence Materials. Retrieved from [Link]
Sources
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. mt.com [mt.com]
- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 4. azom.com [azom.com]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. azooptics.com [azooptics.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Charateristic IR Absorption of Benzene Derivatives [ns1.almerja.com]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uvadoc.uva.es [uvadoc.uva.es]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
Introduction
Methyl 4-(4-cyanophenyl)-2-fluorobenzoate is a complex aromatic compound featuring ester, nitrile, and fluoride functional groups. As a potential intermediate in pharmaceutical synthesis, its purity is of paramount importance, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust, validated High-Performance Liquid Chromatography (HPLC) method is therefore essential to quantify the main component and separate it from any potential process-related impurities or degradation products. Such a method is termed "stability-indicating" when it can unequivocally resolve the analyte from products that may form under stress conditions like acid, base, oxidation, heat, or light exposure.[1][2][3]
This guide provides an in-depth, comparative analysis of the critical choices made during the development of a stability-indicating HPLC method for this specific molecule. We will explore the rationale behind selecting and comparing different stationary phases and mobile phase modifiers, culminating in a fully optimized and validated method that adheres to the stringent standards of international regulatory bodies.[4][5][6]
Part 1: Method Development and Comparative Optimization
The objective of method development is to find the optimal balance of chromatographic parameters that yields the best separation in the shortest reasonable time. Our approach is systematic, beginning with an analysis of the analyte's physicochemical properties to inform our initial choices.
Analyte Characterization and Initial Conditions
This compound possesses two aromatic rings, making it a moderately nonpolar, hydrophobic compound. The presence of the cyano and ester groups introduces polarity, while the aromatic systems are strong chromophores, suggesting good UV absorbance. A preliminary UV scan would likely show a maximum absorbance (λmax) in the 240-280 nm range, making a photodiode array (PDA) detector an ideal choice for monitoring and peak purity analysis.
Given its structure, reversed-phase HPLC is the most suitable separation mode.[7][8] Initial screening will begin with a versatile C18 column and a mobile phase gradient using water and a common organic solvent like acetonitrile.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC. While C18 columns are the workhorse of reversed-phase chromatography, their retention mechanism is primarily based on hydrophobicity. For a molecule rich in π-electrons like ours, a phenyl-based stationary phase offers an alternative retention mechanism that can be highly advantageous.[9][10][11]
-
Method A: C18 (Octadecyl Silane) Column: Provides retention based on hydrophobic interactions between the 18-carbon alkyl chains and the analyte.
-
Method B: Phenyl-Hexyl Column: Provides a mixed-mode retention mechanism. It retains compounds via hydrophobic interactions from its hexyl chains and, critically, through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[10][11][12]
Experimental Protocol: Stationary Phase Comparison
-
Columns:
-
A: L1-designated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
B: L11-designated Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 254 nm.
-
Sample: this compound spiked with a hypothetical closely-related impurity (e.g., the corresponding carboxylic acid from ester hydrolysis).
Comparative Data: Stationary Phase Performance
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale & Justification |
| Analyte Retention Time (min) | 10.2 | 11.5 | The Phenyl-Hexyl column provides stronger retention due to the combination of hydrophobic and π-π interactions. |
| Impurity Retention Time (min) | 10.0 | 10.8 | The impurity, being slightly more polar, elutes earlier on both columns. |
| Resolution (Analyte/Impurity) | 1.3 | 2.5 | The alternative selectivity of the Phenyl-Hexyl phase significantly improves the separation between the analyte and the key impurity. A resolution ≥ 2.0 is highly desirable. |
| Analyte Tailing Factor | 1.2 | 1.1 | Both columns provide good peak shape, but the Phenyl-Hexyl is slightly better, indicating favorable interactions. |
Comparative Analysis of Mobile Phase Organic Modifier
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While often interchangeable, they possess different properties that can significantly alter selectivity.[13][14][15][16]
-
Acetonitrile: Generally has a stronger elution strength (requiring a lower percentage to achieve the same retention), lower viscosity (leading to lower backpressure), and lower UV cutoff.[14][15] Its own π-electrons can sometimes suppress π-π interactions between the analyte and a phenyl-based stationary phase.[9][16]
-
Methanol: Is a protic solvent and is known to enhance π-π interactions with phenyl stationary phases, potentially offering unique selectivity for aromatic compounds.[9][16] It is also more cost-effective.[17]
Experimental Protocol: Organic Modifier Comparison
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Comparison):
-
Method B-ACN: 0.1% Formic Acid in Acetonitrile.
-
Method B-MeOH: 0.1% Formic Acid in Methanol.
-
-
Gradient: Adjusted for each solvent to achieve similar analyte retention times for a fair comparison.
-
All other conditions: Remained constant.
Comparative Data: Organic Modifier Performance
| Parameter | Method B-ACN | Method B-MeOH | Rationale & Justification |
| Resolution (Analyte/Impurity) | 2.5 | 3.1 | Methanol enhances the π-π interactions between the analyte/impurity and the phenyl stationary phase, leading to a significant improvement in resolution.[9][16] |
| System Backpressure (psi) | ~1800 | ~2200 | Methanol is more viscous than acetonitrile, resulting in higher system pressure. This is acceptable for the current system.[14] |
| Elution Order | Unchanged | Unchanged | In this case, the elution order was not affected, but a change in solvent can sometimes reverse the elution of closely related peaks. |
Part 2: Final Optimized Method and Validation Protocol
Based on the comparative data, the following method was established and subjected to full validation in accordance with ICH Q2(R1) guidelines.[4][5][6]
Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 60% B to 90% B in 20 min, hold at 90% for 5 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA, 254 nm |
| Diluent | Methanol |
Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]
Workflow for HPLC Method Development & Validation
Caption: Workflow from initial characterization to final validated method.
1. System Suitability Testing (SST):
-
Protocol: Inject a standard solution six times.
-
Acceptance Criteria: %RSD for peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. These criteria ensure the chromatographic system is performing adequately.[7][18]
2. Specificity (Forced Degradation):
-
Protocol: Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH light box) stress conditions. Analyze the stressed samples against a non-stressed control.
-
Acceptance Criteria: The method must resolve the main analyte peak from all degradation product peaks. Peak purity analysis (via PDA) of the analyte peak in stressed samples must pass, confirming no co-elution. This is the cornerstone of a stability-indicating method.[1][19]
3. Linearity and Range:
-
Protocol: Prepare a series of at least five standard solutions covering a range from the reporting limit for impurities up to 120% of the assay concentration (e.g., 0.5 µg/mL to 120 µg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
4. Accuracy (% Recovery):
-
Protocol: Spike a placebo (if a drug product) or blank solution with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.
5. Precision:
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different instrument.
-
-
Acceptance Criteria: %RSD for the results should be ≤ 2.0%.
6. Robustness:
-
Protocol: Intentionally make small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly impacted by these minor changes, demonstrating the method's reliability in routine use.
Logical Interdependence of Validation Parameters
Caption: Relationship between core validation parameters.
Part 3: Summary of Validation Data
The following tables present illustrative data confirming the method's validity.
Table 1: Forced Degradation Results
| Condition | % Degradation | Resolution of Main Peak from Closest Degradant | Peak Purity |
| Acid (0.1N HCl, 4h) | 8.5% | 3.5 | Pass |
| Base (0.1N NaOH, 1h) | 15.2% | 2.8 | Pass |
| Oxidation (3% H₂O₂, 8h) | 5.1% | 4.1 | Pass |
| Thermal (80°C, 24h) | 2.3% | N/A (minor degradant) | Pass |
| Photolytic (ICH, 7 days) | No significant degradation | N/A | Pass |
Table 2: Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.1% | ≤ 2.0% |
| Robustness | No significant impact on results | SST criteria met |
Conclusion
This guide demonstrates a systematic, comparative approach to HPLC method development. By evaluating different stationary phases and mobile phase modifiers, we identified a Phenyl-Hexyl column with a methanol-based mobile phase as the optimal system for resolving this compound from its potential impurities and degradation products. The subsequent validation study, performed according to ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, and robust. This validated, stability-indicating HPLC method is suitable for its intended purpose of providing reliable purity data for this compound in a regulated drug development environment.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]
- Google Patents. (n.d.). Method for converting nitrile compounds into corresponding carboxylic acids and esters.
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
PubChem. (n.d.). Preparation method of aromatic nitrile compound. Patent CN-115490613-B. [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. [Link]
-
StudySmarter. (n.d.). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]
-
Kumar, V. et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
-
Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. [Link]
-
McDowall, R. D. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
-
ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. support.waters.com [support.waters.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromtech.com [chromtech.com]
- 15. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 16. 7 Key Differences in the Use of Methanol and Acetonitrile : Shimadzu (Europe) [shimadzu.eu]
- 17. biotage.com [biotage.com]
- 18. support.waters.com [support.waters.com]
- 19. fda.gov [fda.gov]
A Comparative Analysis of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate and its Non-fluorinated Analog for Researchers and Drug Development Professionals
An In-depth Guide to the Synthesis, Physicochemical Properties, and a Senior Application Scientist's Perspective on the Impact of Fluorine Substitution in Biphenyl Scaffolds.
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure. Its versatility allows for the fine-tuning of molecular properties through strategic substitution. This guide provides a comparative analysis of two closely related biphenyl derivatives: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate and its non-fluorinated counterpart, Methyl 4-(4-cyanophenyl)benzoate. We will delve into their synthesis, compare their physicochemical properties, and, from the perspective of a senior application scientist, elucidate the profound impact of a single fluorine atom on the molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuances of fluorine substitution in molecular design.
At a Glance: Key Physicochemical Differences
| Property | This compound | Methyl 4-(4-cyanophenyl)benzoate (analog) |
| Molecular Formula | C₁₅H₁₀FNO₂ | C₁₅H₁₁NO₂ |
| Molecular Weight | 255.24 g/mol | 237.25 g/mol |
| Melting Point | Data not available in searched literature | Data not available in searched literature |
| Boiling Point | Data not available in searched literature | Data not available in searched literature |
| Calculated LogP | ~3.5-4.0 (estimated) | ~3.0-3.5 (estimated) |
| Polar Surface Area | ~50 Ų (estimated) | ~50 Ų (estimated) |
Note: Experimental data for the specific biphenyl compounds of interest is limited in the public domain. The table presents a combination of calculated and inferred properties based on related structures.
The Decisive Role of Fluorine: An Application Scientist's Perspective
The introduction of a fluorine atom at the ortho-position of the benzoate ring is not a trivial modification. From a drug development and material science standpoint, this strategic fluorination can dramatically alter a molecule's properties and, consequently, its application potential.
The high electronegativity of fluorine can create a dipole moment and influence the molecule's electrostatic interactions with biological targets or other molecules in a material's matrix. Furthermore, the presence of the ortho-fluoro group can induce a twist in the biphenyl system, altering its conformation. This conformational change can have significant implications for a molecule's ability to bind to a receptor or to self-assemble in a liquid crystal phase. The fluorine atom can also impact the metabolic stability of the compound, often by blocking sites of oxidative metabolism, a crucial consideration in drug design.
Synthetic Strategies: The Power of Palladium Catalysis
The synthesis of these biphenyl compounds predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[1][2] This reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide.
The general approach for synthesizing both this compound and its non-fluorinated analog involves the Suzuki-Miyaura coupling of 4-cyanophenylboronic acid with the corresponding methyl bromobenzoate derivative.
Caption: General synthetic routes via Suzuki-Miyaura coupling.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the synthesis of both the fluorinated and non-fluorinated biphenyl derivatives. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
Methyl 4-bromobenzoate or Methyl 4-bromo-2-fluorobenzoate (1.0 eq)
-
4-Cyanophenylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (Methyl 4-bromobenzoate or Methyl 4-bromo-2-fluorobenzoate), 4-cyanophenylboronic acid, and the base.
-
Solvent Degassing: Add the solvent to the flask. Degas the mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting aryl bromide is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biphenyl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Impact of Fluorine Substitution: A Deeper Dive
The introduction of the ortho-fluoro substituent is expected to have several key impacts on the molecule's properties and behavior.
1. Conformational Effects: The steric bulk of the fluorine atom, although relatively small, can hinder free rotation around the biphenyl C-C bond. This leads to a non-planar conformation where the two phenyl rings are twisted relative to each other. This dihedral angle can significantly influence the molecule's overall shape and its ability to interact with other molecules.
2. Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing inductive effect (-I). This can alter the electron density distribution across the entire molecule, influencing its reactivity and intermolecular interactions. For instance, the acidity of adjacent protons and the susceptibility to nucleophilic attack can be affected.
3. Physicochemical Properties: The changes in conformation and electronic distribution directly translate to altered physicochemical properties.
-
Solubility: The increased polarity due to the C-F bond might slightly increase solubility in polar solvents, while the overall increase in molecular surface area could decrease it.
-
Melting and Boiling Points: The altered crystal packing and intermolecular forces due to the fluorine atom can lead to different melting and boiling points compared to the non-fluorinated analog.
-
Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule, which is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Applications: A Look into the Future
While specific applications for these two exact molecules are not extensively documented in the available literature, their structural motifs suggest potential in several areas:
-
Liquid Crystals: Biphenyl derivatives with a cyano group are well-known components of liquid crystal displays. The polarity and conformational rigidity imparted by the cyano and ester groups, and potentially fine-tuned by the fluorine atom, make these compounds interesting candidates for materials science research.
-
Pharmaceutical Scaffolds: The biphenyl moiety is a common feature in many biologically active compounds. The cyano group can act as a hydrogen bond acceptor, and the ester can be a site for metabolic modification or a handle for further derivatization. The fluorinated analog, with its altered electronic and conformational properties, could exhibit different biological activities or improved pharmacokinetic profiles compared to its non-fluorinated counterpart.
Conclusion
This comparative guide highlights the significant influence of a single ortho-fluoro substituent on the properties of a biphenyl system. While a lack of direct comparative experimental data for this compound and its non-fluorinated analog necessitates some extrapolation from related compounds, the fundamental principles of organic and medicinal chemistry provide a strong framework for understanding the expected differences. The fluorinated compound is anticipated to have a more twisted conformation, altered electronic properties, and consequently, different physicochemical and potentially biological characteristics. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for accessing both compounds, enabling further investigation into their properties and potential applications. As a senior application scientist, I encourage researchers to consider the strategic use of fluorine to modulate molecular properties and to conduct direct comparative studies to fully elucidate the structure-activity and structure-property relationships in this and similar chemical series.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (8), 582-584. [Link]
-
PubChem. Methyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008 , 37 (2), 308-319. [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyls
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the tools available, fluorination has emerged as a particularly powerful strategy for optimizing drug-like properties. The biphenyl scaffold, a privileged structure in numerous biologically active agents, provides an excellent platform to examine the profound impact of this single-atom substitution. This in-depth technical guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated biphenyls, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
The Rationale for Fluorination in Biphenyl Scaffolds
The introduction of fluorine, the most electronegative element, into a biphenyl core is not a trivial alteration. It imparts a unique combination of steric and electronic properties that can fundamentally reshape a molecule's interaction with biological systems.[1][2] The decision to fluorinate is driven by the need to address specific liabilities in a non-fluorinated precursor, such as poor metabolic stability, suboptimal binding affinity, or undesirable off-target effects.
The key physicochemical modulations stemming from fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~115 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3] By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism, thereby prolonging the compound's half-life.[4]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the biphenyl rings, influencing pKa of nearby functional groups and modifying non-covalent interactions within a protein's binding pocket.[1] This can lead to enhanced binding affinity and target selectivity.
-
Membrane Permeability & Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance passive diffusion across cell membranes. However, heavily fluorinated motifs like a trifluoromethyl group can decrease lipophilicity. This allows for fine-tuning of a compound's ability to reach its site of action.[5]
The following diagram illustrates the logical workflow behind the strategic decision to employ fluorination in a drug discovery program.
Caption: A logical workflow for applying strategic fluorination to a biphenyl lead compound.
Comparative Analysis: Performance Data
Objective comparison requires robust experimental data. The following case studies on biphenyl-containing compounds highlight the dramatic and often multifaceted improvements conferred by fluorination.
Case Study 1: Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
In the development of diarylpyrimidine (DAPY)-based NNRTIs, a lead non-fluorinated NH2-biphenyl compound, JK-4b , showed high potency against wild-type HIV-1. However, it was plagued by poor metabolic stability and significant cytotoxicity. Strategic fluorination of the biphenyl ring led to compound 5t , which exhibited a markedly superior profile.
Table 1: Comparative Biological Activity of a Non-Fluorinated vs. Fluorinated Biphenyl NNRTI
| Compound | Key Structural Difference | Anti-HIV-1 Activity (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Metabolic Half-Life (t½, min) in Human Liver Microsomes |
| JK-4b | Non-fluorinated biphenyl | 1.0 | 2.08 | 2059 | 14.6 |
| 5t | Fluorinated biphenyl | 1.8 | 117 | 66,443 | 74.52 |
Data sourced from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[3]
The data unequivocally demonstrates that fluorination:
-
Dramatically Reduced Cytotoxicity: The CC₅₀ value increased by over 56-fold, indicating a much safer compound.
-
Vastly Improved the Selectivity Index: The therapeutic window for compound 5t is over 32 times larger than that of its non-fluorinated precursor.
-
Significantly Enhanced Metabolic Stability: The metabolic half-life was extended by approximately 5-fold, a direct consequence of blocking CYP-mediated metabolism on the biphenyl ring.[3]
Case Study 2: Anti-Inflammatory Agents (Flurbiprofen Analogs)
Flurbiprofen, a well-established NSAID, is itself a fluorinated biphenyl. Further studies on its derivatives have shown that additional modifications can retain the desired anti-inflammatory effects while mitigating the common gastrointestinal side effects associated with this class of drugs.
Table 2: Anti-inflammatory and Ulcerogenic Activity of Flurbiprofen and its Analogs
| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity (Mean No. of Ulcers) |
| Flurbiprofen (Standard) | 95.57 | 2.66 |
| Compound 9 | 94.11 | 0.33 |
| Compound 15 | 92.83 | 0.66 |
| Compound 19 | 91.55 | 0.33 |
Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid.[6][7]
While not a direct non-fluorinated versus fluorinated comparison, this case illustrates how manipulating the fluorinated biphenyl scaffold can lead to derivatives with a significantly improved safety profile (reduced ulcerogenicity) while maintaining high efficacy.[6][7]
Case Study 3: CYP17 Inhibitors for Prostate Cancer
In the development of non-steroidal inhibitors for cytochrome P450 17A1 (CYP17), a key enzyme in androgen synthesis, fluorination of a biphenyl methylene imidazole scaffold was explored. Studies found that introducing a fluorine atom at the meta-position of the biphenyl ring improved the inhibitory activity against CYP17, highlighting fluorine's role in enhancing ligand-protein interactions for this important oncology target.[6]
Key Experiments: Protocols for Comparative Evaluation
To generate the kind of robust, comparative data presented above, standardized in vitro assays are essential. Below are detailed protocols for two of the most critical experiments in this context: the metabolic stability assay and the cell permeability assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)
This assay is the gold standard for evaluating Phase I metabolic liabilities and determining a compound's intrinsic clearance. It directly assesses how effectively CYP enzymes in the liver can degrade the test compound.
Objective: To determine and compare the metabolic half-life (t½) of a non-fluorinated biphenyl and its fluorinated analog(s).
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the non-fluorinated and fluorinated biphenyls in DMSO.
-
HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
Cofactor Solution: Prepare a 10 mM solution of NADPH in phosphate buffer.
-
Positive Controls: Use compounds with known metabolic rates (e.g., Testosterone for high clearance, Verapamil for intermediate clearance) to validate the assay.
-
Termination Solution: Acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension and test compound working solutions to 37°C.
-
In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH cofactor solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the cold termination solution. This stops all enzymatic activity and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life using the formula: t½ = 0.693 / k .
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Caco-2 Cell Permeability Assay
This assay is widely used to predict in vivo drug absorption across the intestinal wall. It uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, complete with tight junctions and active transporters, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) for biphenyl analogs and assess whether they are subject to active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days until they form a confluent, differentiated monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at 10 µM) to the apical (A) donor compartment.
-
Add fresh transport buffer to the basolateral (B) receiver compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 60 or 120 minutes), take a sample from the receiver compartment. A sample is also taken from the donor compartment at t=0 to determine the initial concentration (C₀).
-
-
Bidirectional Assay (Basolateral to Apical - B to A):
-
To investigate active efflux (e.g., by P-glycoprotein), perform the assay in the reverse direction, adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) . An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
-
Conclusion and Future Perspectives
The strategic fluorination of biphenyl scaffolds is a field-proven method for dramatically improving the biological and pharmacokinetic properties of drug candidates. As demonstrated by quantitative data, the introduction of fluorine can simultaneously enhance metabolic stability, modulate target affinity, and reduce cytotoxicity, transforming a problematic lead compound into a viable drug candidate.[3] The causal link between the strong C-F bond and the blockade of oxidative metabolism is a primary driver of these improvements.[3][4]
The experimental protocols for in vitro metabolic stability and permeability are essential, self-validating systems that provide the critical data needed to make informed decisions in a drug discovery pipeline. By understanding the underlying chemical principles and employing these robust assays, researchers can more effectively navigate the complex landscape of drug development, leveraging the "fluorine advantage" to design safer and more effective medicines. The continued development of novel fluorination methods will further expand the toolkit available to medicinal chemists, promising an even brighter future for fluorine in drug discovery.[1]
References
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. PubMed. [Link]
-
Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]
-
Microsomal Stability. Evotec. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phys.libretexts.org [phys.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ortho- and Para-Substituted Cyanophenyl Compounds
For Immediate Application in Research, Discovery, and Quality Control
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. Among the vast array of isomeric structures, the distinction between ortho-, meta-, and para-substituted aromatic compounds is a frequent and pivotal challenge. This guide provides an in-depth, comparative analysis of the spectroscopic signatures that differentiate ortho- and para-substituted cyanophenyl compounds, empowering researchers, scientists, and drug development professionals with the practical insights and methodologies required for unambiguous isomeric assignment.
The cyanophenyl moiety is a prevalent structural motif, and the positional isomerism of its substituents dramatically influences the molecule's electronic distribution, steric profile, and, consequently, its interactions with biological targets or its material properties. Spectroscopic techniques, by probing the nuanced effects of this isomerism on molecular energy levels, offer a powerful and non-destructive means of differentiation. This guide will focus on the most informative and widely accessible spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
The Foundational Principle: Symmetry and Electronic Effects
The core reason for the distinct spectroscopic behavior of ortho and para isomers lies in their differing molecular symmetry and the resulting electronic environments. A para-substituted cyanophenyl compound, particularly with identical or electronically similar second substituents, often possesses a higher degree of symmetry (approaching C2v) compared to its ortho counterpart (typically Cs). This symmetry difference profoundly impacts the number and nature of signals observed in NMR and IR spectroscopy. Furthermore, the proximity of the substituents in the ortho position leads to through-space steric and electronic interactions that are absent in the para isomer, where the substituents are maximally separated. These interactions can significantly perturb the local electronic environment of nearby nuclei and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between constitutional isomers like ortho- and para-substituted cyanophenyl compounds.[1] The chemical shifts and coupling patterns of the protons and carbons in the phenyl ring provide a detailed and unambiguous fingerprint of the substitution pattern.[1][2]
¹H NMR: Deciphering the Aromatic Region
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is particularly revealing.
-
Para-Substituted Compounds: Due to the plane of symmetry bisecting the C1-C4 axis (assuming the cyano group is at C1), the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' or, in simpler cases, a pair of doublets. Each doublet integrates to two protons.
-
Ortho-Substituted Compounds: The lack of symmetry in ortho isomers renders all four aromatic protons chemically non-equivalent. This leads to a more complex multiplet pattern in the aromatic region, often appearing as four distinct signals, each integrating to one proton. The coupling constants (J-values) can also be diagnostic, with ortho-coupling (³JHH) typically in the range of 7-9 Hz, meta-coupling (⁴JHH) around 2-3 Hz, and para-coupling (⁵JHH) being close to 0 Hz.[3]
¹³C NMR: A Tale of Two Symmetries
The utility of ¹³C NMR lies in the number of distinct carbon signals, which directly reflects the molecular symmetry.
-
Para-Substituted Compounds: The symmetry of para isomers results in only four signals for the six aromatic carbons (assuming the substituent is not carbon-containing or has its own symmetry). The substituted carbons (C1 and C4) and the protonated carbons (C2/C6 and C3/C5) appear as distinct pairs.[3]
-
Ortho-Substituted Compounds: The lower symmetry of the ortho isomer leads to six distinct signals for the six aromatic carbons.[3]
Table 1: Comparative ¹H and ¹³C NMR Characteristics of Disubstituted Cyanophenyl Isomers
| Feature | Ortho-Substituted Cyanophenyl | Para-Substituted Cyanophenyl |
| ¹H NMR (Aromatic) | Four distinct signals (complex multiplets) | Two signals (typically two doublets, AA'BB' system) |
| ¹³C NMR (Aromatic) | Six distinct signals | Four distinct signals |
Experimental Protocol: Comparative NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the cyanophenyl compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing and Analysis: Process the FID to obtain the spectrum. Reference the spectrum to the residual solvent peak. Analyze the chemical shifts, integration, and multiplicity of the signals in the aromatic region to determine the substitution pattern.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy distinguishes between positional isomers by probing their characteristic vibrational modes.[4] The out-of-plane C-H bending vibrations in the fingerprint region (650-900 cm⁻¹) are particularly diagnostic for the substitution pattern on a benzene ring.[4][5]
-
Para-Substituted Compounds: Typically show a strong absorption band in the range of 800-840 cm⁻¹.[5]
-
Ortho-Substituted Compounds: Exhibit a strong absorption band in the range of 735-770 cm⁻¹.[5]
The stretching vibration of the nitrile group (C≡N) is also observable, typically in the range of 2220-2240 cm⁻¹. While the position of this peak is less sensitive to the ortho vs. para substitution, its electronic environment can be subtly influenced, potentially leading to minor shifts.
Table 2: Diagnostic IR Absorption Bands for Disubstituted Cyanophenyl Isomers
| Vibrational Mode | Ortho-Substituted (cm⁻¹) | Para-Substituted (cm⁻¹) |
| C-H Out-of-Plane Bending | 735 - 770 (strong) | 800 - 840 (strong) |
| C≡N Stretching | ~2229 | ~2229 |
Experimental Protocol: Differentiating Isomers by IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).
-
-
Spectrum Acquisition:
-
Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the substituents on the cyanophenyl ring affects the extent of π-conjugation and the energy of the molecular orbitals, leading to differences in the absorption spectra.[6]
The cyano group is an electron-withdrawing group, and its position relative to another substituent can influence intramolecular charge transfer (ICT) character.
-
Para-Substituted Compounds: When the second substituent is an electron-donating group, the para isomer often exhibits a more pronounced ICT character. This extended conjugation typically leads to a bathochromic (red) shift in the absorption maximum (λ_max) compared to the ortho isomer.[7] The linear arrangement in the para isomer allows for more effective electronic communication between the substituents through the phenyl ring.
-
Ortho-Substituted Compounds: Steric hindrance between the adjacent substituents in the ortho isomer can disrupt the planarity of the molecule. This disruption can reduce the extent of π-orbital overlap, leading to a hypsochromic (blue) shift in the λ_max compared to the para isomer.
Table 3: General UV-Vis Absorption Trends for Disubstituted Cyanophenyl Isomers
| Isomer | Expected λ_max Shift (relative) | Rationale |
| Ortho | Hypsochromic (Blue Shift) | Steric hindrance may reduce planarity and conjugation. |
| Para | Bathochromic (Red Shift) | More effective intramolecular charge transfer and extended conjugation. |
Experimental Protocol: UV-Vis Analysis of Cyanophenyl Isomers
-
Sample Preparation: Prepare dilute solutions of the compounds in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in quartz cuvettes. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.
-
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the λ_max for each isomer and compare the values. A longer wavelength for the para isomer is generally expected, especially with an electron-donating second substituent.
Conclusion
The differentiation of ortho- and para-substituted cyanophenyl compounds is a readily achievable task with the application of standard spectroscopic techniques. NMR spectroscopy, with its ability to resolve individual protons and carbons, offers the most definitive and information-rich analysis. IR spectroscopy provides a rapid and reliable method based on characteristic out-of-plane bending vibrations. UV-Vis spectroscopy, while more circumstantial, can offer corroborating evidence based on predictable shifts in electronic transitions. By leveraging the principles of molecular symmetry and electronic effects, and by applying the systematic experimental protocols outlined in this guide, researchers can confidently and accurately characterize these crucial isomeric structures.
References
-
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC. [Link]
-
Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. [Link]
-
Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study. Taylor & Francis Online. [Link]
-
Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies. ResearchGate. [Link]
-
Cyanophenyl vs. pyridine substituent: impact on the adlayer structure and formation on HOPG and Au(111). PubMed. [Link]
-
Synthesis and characterization of the cyanobenzene-ethylenedithio-TTF donor. Beilstein Journal of Organic Chemistry. [Link]
-
(a) UV-vis absorption spectra of the compounds. (b) Normalized... ResearchGate. [Link]
-
Effects of Substituents on the Absorption Spectra of molecules. Odinity. [Link]
-
Figure S2. (a) Comparison of the IR spectra of the ortho-, meta-and... ResearchGate. [Link]
-
Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application. RSC Publishing. [Link]
-
Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. [Link]
-
Cyanophenyl vs. pyridine substituent: impact on the adlayer structure and formation on HOPG and Au(111). J-GLOBAL. [Link]
-
Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application. ResearchGate. [Link]
-
How might you use 13C NMR spectroscopy to differentiate between t... Pearson. [Link]
-
(PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. [Link]
-
How ortho and para isomers of benzene derivatives differentiated?. ResearchGate. [Link]
-
How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?. ResearchGate. [Link]
-
Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. Sci-Hub. [Link]
-
FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. YouTube. [Link]
-
Determining benzene ring subs tu on pa erns from IR spectra. Spectra Analysis. [Link]
-
Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. [Link]
-
Normalized UV/vis absorption (solid lines) and fluorescence spectra... ResearchGate. [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
-
UV/Vis absorption (dashed and dotted lines), normalized fluorescence... ResearchGate. [Link]
-
Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. PMC. [Link]
-
Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. spectra-analysis.com [spectra-analysis.com]
- 6. odinity.com [odinity.com]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Cyanophenyl Building Blocks in Synthesis: Spotlight on Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the cyanophenyl motif is a recurring and valuable structural element. Its presence in a molecule can significantly influence physicochemical properties, offering a means to modulate polarity, metabolic stability, and target engagement.[1][2] This guide provides a comparative analysis of common cyanophenyl building blocks, with a special focus on Methyl 4-(4-cyanophenyl)-2-fluorobenzoate , a reagent that offers distinct advantages in the synthesis of complex biaryl and related structures. We will delve into the practical considerations and experimental nuances of employing this and other cyanophenyl precursors in key synthetic transformations.
The Significance of the Cyanobiphenyl Moiety
The 4'-cyano-[1,1'-biphenyl] scaffold is a cornerstone in the design of numerous biologically active compounds, most notably the sartan class of angiotensin II receptor blockers (ARBs) used to treat hypertension.[3][4] The nitrile group in these molecules often serves as a bioisostere for a carboxylic acid or a tetrazole, influencing receptor binding and pharmacokinetic profiles. Beyond medicinal chemistry, cyanobiphenyls are integral components of liquid crystals and advanced organic materials.[5]
The construction of the cyanobiphenyl core typically relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the cyanophenyl building block is a critical parameter in these syntheses, directly impacting reaction efficiency, functional group tolerance, and overall yield.
This compound: A Unique Building Block
This compound stands out due to the strategic placement of a fluorine atom ortho to the ester functionality. This structural feature imparts unique reactivity and offers several advantages in synthetic applications.
Synthesis of this compound
This building block can be synthesized through a Suzuki-Miyaura coupling reaction between a 2-fluoro-4-halobenzoate and 4-cyanophenylboronic acid, or related boronate esters. The presence of the electron-withdrawing ester and the fluorine atom can influence the electronic properties of the aromatic ring, facilitating the cross-coupling reaction.
Advantages in Synthesis
The ortho-fluoro substituent in this compound provides several benefits:
-
Modulated Reactivity: The fluorine atom can influence the rate and selectivity of subsequent transformations at the ester group or the aromatic ring.
-
Conformational Control: The steric and electronic effects of the fluorine atom can influence the torsional angle of the biphenyl system, which can be crucial for biological activity.[6]
-
Metabolic Stability: Introduction of fluorine can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of drug candidates.
A Comparative Analysis of Cyanophenyl Building Blocks in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][7][8] The choice of coupling partners is a key determinant of the reaction's success. Let's compare the performance of this compound with other common cyanophenyl building blocks in a typical Suzuki-Miyaura reaction.
dot
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination reaction.
Let's compare the reactivity of this compound (acting as an aryl fluoride) with a more traditional aryl halide like 4-bromobenzonitrile in a Buchwald-Hartwig amination.
| Building Block | Amine Partner | Typical Conditions | Yield (%) | Comments |
| This compound | Morpholine | Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 110 °C, 24h | 60-70 | Aryl fluorides are generally less reactive than other aryl halides in Buchwald-Hartwig amination, often requiring more specialized and electron-rich ligands like BrettPhos and higher temperatures. The ortho-ester may also influence reactivity. |
| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 100 °C, 12h | 85-95 | Aryl bromides are excellent substrates for Buchwald-Hartwig amination, and a wide range of catalyst systems are effective. |
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. For challenging substrates like aryl fluorides, highly active and sterically hindered ligands are necessary to promote the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using this compound
Synthesis of Methyl 4-(4-cyanophenyl)-2-fluoro-5-phenylbenzoate
Materials:
-
Methyl 4-bromo-2-fluoro-5-phenylbenzoate (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 4-bromo-2-fluoro-5-phenylbenzoate, 4-cyanophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using 4-Cyanophenylboronic Acid
Synthesis of a Generic 4'-Cyano-[1,1'-biphenyl]-X Derivative
Materials:
-
Aryl bromide or chloride (1.0 equiv)
-
4-Cyanophenylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the aryl halide, 4-cyanophenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Purge the vessel with an inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by chromatography or recrystallization.
Conclusion
The selection of a cyanophenyl building block is a critical decision in the synthesis of cyanobiphenyl-containing molecules. While 4-cyanophenylboronic acid and 4-halobenzonitriles are workhorse reagents in Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively, This compound offers a valuable alternative with unique synthetic handles. The presence of the ortho-fluoro substituent can provide advantages in terms of modulating reactivity and introducing fluorine for improved metabolic stability in drug candidates.
Researchers and drug development professionals should consider the specific goals of their synthesis when selecting a cyanophenyl building block. For straightforward biaryl constructions, 4-cyanophenylboronic acid remains a robust choice. However, for more complex targets where fine-tuning of electronic properties and the introduction of fluorine are desirable, this compound presents a compelling and strategic option. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is essential to maximize the potential of each of these valuable synthetic tools.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Toulgoat, F., & Al-Mourabit, A. (2013). The nitrile group in natural products. RSC Advances, 3(39), 17614-17654.
- [Invalid URL removed]
- Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of medicinal chemistry, 33(5), 1312–1329.
- [Invalid URL removed]
- [Invalid URL removed]
- Kelly, S. M., & O'Neill, M. (2000). Liquid crystals for high information content displays. In Handbook of Advanced Electronic and Photonic Materials and Devices (Vol. 7, pp. 1-66). Academic Press.
- [Invalid URL removed]
- [Invalid URL removed]
- [Invalid URL removed]
- [Invalid URL removed]
- Herold, P., & Bühlmayer, P. (1995). U.S. Patent No. 5,399,578. Washington, DC: U.S.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
- [Invalid URL removed]
- [Invalid URL removed]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- [Invalid URL removed]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Unambiguous Structural Confirmation of Biphenyl Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for biphenyl derivatives, a class of compounds prevalent in pharmaceuticals, agrochemicals, and functional materials. Their unique structural feature—a rotatable C-C single bond connecting two phenyl rings—can give rise to atropisomerism, a form of axial chirality stemming from hindered rotation. This phenomenon imparts distinct chemical and biological properties to each stereoisomer, making unambiguous structural confirmation a critical step in research and development.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of biphenyl derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate tools for their structural validation challenges.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can generate a precise electron density map, revealing atomic positions, bond lengths, bond angles, and the all-important torsional angle between the phenyl rings of a biphenyl derivative.[2] This technique provides an unparalleled level of detail, offering a static snapshot of the molecule in the solid state.
Advantages of X-ray Crystallography for Biphenyl Derivatives:
-
Absolute Stereochemistry: For chiral biphenyls (atropisomers), SC-XRD can determine the absolute configuration, which is crucial for understanding stereospecific biological activity.
-
Unambiguous Connectivity: It provides a definitive map of atomic connections, resolving any ambiguities that may arise from spectroscopic methods.
-
Precise Geometric Parameters: Bond lengths, bond angles, and the dihedral angle between the phenyl rings are determined with high precision, offering insights into steric strain and electronic effects.[2]
Limitations to Consider:
-
Crystal Growth: The primary bottleneck of SC-XRD is the need for a high-quality single crystal, which can be a challenging and time-consuming process for many organic compounds.[1]
-
Solid-State Conformation: The determined structure represents the conformation in the crystal lattice, which may differ from the conformation in solution where most biological processes occur.[1]
-
Static Picture: The resulting structure is a time-averaged representation and does not provide information about the dynamic behavior of the molecule in solution.[2]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy often involves a combination of techniques. The choice of methods depends on the specific research question, sample availability, and the inherent properties of the biphenyl derivative.
| Method | Principle | Advantages for Biphenyls | Disadvantages for Biphenyls |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[2] | Provides the absolute three-dimensional structure, including stereochemistry and the dihedral angle between the phenyl rings.[1] | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.[1] |
| 2D NMR Spectroscopy | Measures through-bond and through-space correlations between atomic nuclei in solution. | Provides detailed connectivity information (COSY, HMBC), direct one-bond correlations (HSQC), and through-space proximities (NOESY/ROESY) crucial for atropisomer analysis. Non-destructive.[1] | May not provide absolute stereochemistry without chiral auxiliaries. Can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides highly accurate molecular weight and elemental composition. Fragmentation patterns can offer clues about the connectivity of substituents.[1] | Does not provide information about stereochemistry or the spatial arrangement of atoms. Atropisomers often cannot be distinguished by mass alone.[1] |
| Computational Modeling | Uses quantum mechanics or molecular mechanics to predict the lowest energy conformation. | Can predict the dihedral angle and rotational energy barrier. Useful for understanding conformational preferences in the absence of experimental data.[3] | The accuracy of the model is dependent on the level of theory and basis set used. Experimental validation is essential. |
Case Study: Experimental vs. Computational Models of a Sterically Hindered Biphenyl
To illustrate the synergy between experimental and computational methods, we can examine the conformational properties of a sterically hindered biphenyl analogue. The experimental data for the dihedral angle is derived from the crystal structure of 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine, while the rotational energy barrier is a typical value obtained from dynamic NMR studies. The computational data is based on Density Functional Theory (DFT) calculations for bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl), a closely related compound.[3]
| Parameter | Experimental Value (Analogue) | Computational Model (Bimesityl) | Method |
| Dihedral Angle (C-C-C-C) | ~85° | ~86° | X-ray Crystallography |
| Rotational Energy Barrier | 16-22 kcal/mol | 18-25 kcal/mol | Dynamic NMR Spectroscopy |
The excellent agreement between the experimental dihedral angle from X-ray crystallography and the computationally predicted angle for a similar molecule demonstrates the power of computational chemistry to provide reliable structural insights.[3] The rotational energy barrier, a dynamic property, is best probed by techniques like dynamic NMR, highlighting the complementary nature of these methods.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized biphenyl derivative to a refined crystal structure is a multi-step process that demands careful execution and interpretation.
Step-by-Step Experimental Protocol
1. Crystal Growth: The Art and Science
The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. For biphenyl derivatives, which are often non-polar, a variety of crystallization techniques can be employed.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., toluene, hexane, or a mixture) is allowed to evaporate slowly over several days. The key is to achieve a slow rate of saturation.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Causality: The choice of solvent and technique is dictated by the solubility of the biphenyl derivative. The goal is to approach the point of supersaturation slowly and in a controlled manner to allow for the orderly arrangement of molecules into a single crystal lattice rather than rapid precipitation into an amorphous solid or a polycrystalline powder.
2. Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[4] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that can collect a complete dataset in a matter of hours.[4]
3. Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data.[5] This refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[6]
Self-Validation: The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure, and the goodness-of-fit (GOF). The final model should also be chemically reasonable, with sensible bond lengths and angles.
Conclusion: An Integrated Approach to Structural Certainty
While X-ray crystallography remains the gold standard for the unambiguous determination of molecular structure, a multi-faceted approach that integrates spectroscopic and computational methods provides a more complete understanding of a biphenyl derivative's properties. By carefully selecting and executing the appropriate analytical techniques, researchers can confidently confirm the structures of their novel compounds, paving the way for further advancements in drug discovery and materials science. This guide serves as a foundational resource, encouraging a thoughtful and rigorous approach to structural validation.
References
- Birkedal, H. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry, 2021, 77(Pt 9), 542-554.
- Cotelle, Y., et al. Structural identification by differential mass spectrometry as a criterion for selecting the best quantum chemical calculation of formation enthalpy for tetrachlorinated biphenyls. Rapid Communications in Mass Spectrometry, 2012, 26(18), 2135-2142.
- Parkin, S. R. X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Analytical Chemistry; Meyers, R. A., Ed.; John Wiley & Sons, Ltd., 2006.
- Jelsch, C. Refinement of organic crystal structures with multipolar electron scattering factors.
- Harris, K. D. M., et al. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Topics in Current Chemistry, 2007, 271, 1-32.
- BenchChem. A Comparative Guide to Experimental and Computational Models of Bimesityl. BenchChem, 2025.
- Sarma, A. D., et al. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 2024, 25(2), 890.
- Inokuma, Y., et al. Preparation and guest-uptake protocol for a porous complex useful for 'crystal-free' crystallography.
- BenchChem. Validating Novel Biphenyl Structures: A Comparative Guide to 2D NMR Techniques. BenchChem, 2025.
- Birkedal, H., et al. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C: Structural Chemistry, 2025, 81(Pt 9), 542-554.
- Unknown. Comparison of NMR and X-ray crystallography. Unknown Source.
- Evans, J. N. S. Macromolecular Structure Determination: Comparison of Crystallography and NMR. In Encyclopedia of Life Sciences; John Wiley & Sons, Ltd., 2001.
- Thomas, J. X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net, October 30, 2019.
- Galvez-Llompart, M., et al. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 2002, 15(12), 1514-1526.
- ResearchGate. a) Comparison of the CEP for biphenyl 1 in with that of the para... | Download Scientific Diagram.
- Oreate AI. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
- Gruß, K., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 2022, 22(3), 2046-2059.
- Wüthrich, K. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS, 2012.
- Crundwell, G., et al. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Downs, R. T. Single-crystal X-ray Diffraction. SERC (Carleton), May 17, 2007.
- Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
- Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
- G. A. D. A., et al. Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 2020, 25(7), 1735.
- Marzuttini, G., et al. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Computational and Structural Biotechnology Journal, 2021, 19, 2392-2402.
- ResearchGate. Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl.
- Kaiser, R. I., et al. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 2021, 12(3), 1165-1175.
- ChemRxiv. RESEARCH ARTICLE Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. ChemRxiv.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a compound featuring a fluoroaromatic ring, a nitrile group, and an ester, presents a unique combination of functional groups that necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Understanding the Hazard Profile
-
Fluoroaromatic Compounds: The presence of a fluorine atom on the benzene ring can influence the compound's reactivity and metabolic pathways. Halogenated organic compounds should be handled with care, and appropriate personal protective equipment (PPE) is crucial to prevent skin and eye contact.[2][3]
-
Aromatic Nitriles: Nitrile compounds can be toxic and may be absorbed through the skin. It is essential to prevent inhalation of any dust or vapors and to avoid direct contact.
-
Esters: While many simple esters have low toxicity, they are often used as solvents and can be flammable.[4]
Given these considerations, a cautious approach is warranted, assuming the compound may be an irritant to the skin, eyes, and respiratory tract, and potentially toxic if ingested or absorbed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is the final and critical barrier between the researcher and potential chemical exposure.[3][5] The following PPE is mandatory when handling this compound:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes.[6][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5][8] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals and offer good resistance to a variety of substances.[3][6] For prolonged handling or when dealing with larger quantities, consider double-gloving or using thicker, more robust gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[2] |
| Body Protection | A flame-resistant lab coat should be worn at all times in the laboratory.[9] For operations with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] If there is a potential for aerosol generation and a fume hood is not available, a properly fitted respirator may be necessary.[5][11] |
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage
-
Inspect: Upon receipt, carefully inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.[7][12]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][10] The storage cabinet should be appropriate for flammable materials if the compound is dissolved in a flammable solvent.[2][7]
Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[2][10]
-
Avoid Contamination: Never pipette by mouth.[10][12] Use appropriate tools to handle the solid material to avoid generating dust.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling halogenated and nitrile-containing organic compounds.[2] Small spills can be absorbed with an inert dry material and placed in a sealed container for disposal.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13]
Waste Segregation
-
Halogenated Waste: As this compound is a halogenated compound, all waste containing this substance must be collected in a designated, properly labeled container for halogenated organic waste.[2][14][15] Do not mix halogenated waste with non-halogenated waste.[14][15]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh paper, and pipette tips, should be disposed of as hazardous waste in the same designated container.
Container Management
-
Compatibility: Waste containers must be made of a material compatible with the chemical waste.[14]
-
Labeling: All waste containers must be clearly labeled with their contents.[14]
-
Closure: Waste containers must be kept tightly closed except when adding waste.[14]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2] |
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
- Unknown. (n.d.). Chemical Waste Disposal Guidelines.
-
RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
- Unknown. (n.d.). Hazardous Waste Segregation.
-
Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Unknown. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
PubMed. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
- 1. students.umw.edu [students.umw.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. epa.gov [epa.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
